molecular formula C41H86NO5P B15138718 DEPN-8

DEPN-8

Cat. No.: B15138718
M. Wt: 704.1 g/mol
InChI Key: LHWREOKVLPKSRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DEPN-8 is a useful research compound. Its molecular formula is C41H86NO5P and its molecular weight is 704.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C41H86NO5P

Molecular Weight

704.1 g/mol

IUPAC Name

2,3-dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate

InChI

InChI=1S/C41H86NO5P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-36-45-39-41(40-47-48(43,44)38-34-35-42(3,4)5)46-37-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h41H,6-40H2,1-5H3

InChI Key

LHWREOKVLPKSRL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)(CCC[N+](C)(C)C)[O-])OCCCCCCCCCCCCCCCC

Origin of Product

United States

Foundational & Exploratory

DEPN-8: A Technical Guide to its Mechanism of Action as a Phospholipase-Resistant Synthetic Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

ROCHESTER, NY – This technical guide provides an in-depth analysis of the mechanism of action of DEPN-8, a novel synthetic diether phosphonolipid, for researchers, scientists, and drug development professionals. This compound, chemically identified as DL-α-Di-O-hexadecylphosphonocholine, is a structural analog of dipalmitoylphosphatidylcholine (DPPC), the primary phospholipid component of natural lung surfactant. Its unique molecular structure renders it highly resistant to enzymatic degradation by phospholipases, a key factor in its potential therapeutic application for acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).

The primary mechanism of action of this compound is biophysical, centered on its ability to maintain high surface activity in the harsh, inhibitory environment of the injured lung. Unlike natural surfactants, which can be degraded and inactivated by the elevated levels of phospholipases present in ARDS, this compound's resistance to this enzymatic breakdown ensures sustained function. This guide will detail the experimental evidence supporting this mechanism, present quantitative data on its performance, and outline the protocols of key evaluative experiments.

Core Mechanism of Action: Resistance to Enzymatic Degradation

The defining feature of this compound is its diether linkage, which replaces the ester linkages found in natural phospholipids like DPPC. This structural modification makes this compound a poor substrate for a range of phospholipases. Specifically, this compound is resistant to cleavage by phospholipases A1, A2, and D.[1] While it can be a substrate for phospholipase C (PLC), the rate of degradation is significantly lower compared to DPPC.[1]

This resistance to enzymatic degradation is critical in the context of ALI and ARDS, where inflammatory processes lead to an influx of phospholipases into the alveolar space. These enzymes degrade the natural surfactant, leading to a loss of surface tension-reducing ability, alveolar collapse, and impaired gas exchange. By resisting this degradation, this compound can persist and function in this hostile environment.

The sustained biophysical activity of this compound, particularly when combined with synthetic peptides mimicking surfactant proteins B and C (SP-B/C), allows it to effectively lower alveolar surface tension.[2][3] This leads to improved lung mechanics, as demonstrated in preclinical models.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and ex vivo studies of this compound's performance, often in comparison to Calf Lung Surfactant Extract (CLSE), a commonly used natural surfactant preparation.

Table 1: Minimum Surface Tension under Pulsating Bubble Surfactometry

Surfactant FormulationConcentration (mg/mL)InhibitorMinimum Surface Tension (mN/m)
This compound + 1.5% SP-B/C0.5None< 1
CLSE0.5NoneSlightly lower than this compound formulation
This compound + 1.5% SP-B/C2.5None< 1
CLSE2.5None< 1
This compound + 1.5% SP-B/CNot SpecifiedPLA₂High surface activity maintained
CLSENot SpecifiedPLA₂Significantly inhibited
This compound + 1.5% SP-B/CNot SpecifiedLPCGreater surface activity than CLSE
CLSENot SpecifiedLPCLower surface activity than this compound formulation
This compound + 1.5% SP-B/CNot SpecifiedSerum AlbuminEquivalent to CLSE
CLSENot SpecifiedSerum AlbuminEquivalent to this compound formulation

Data compiled from multiple sources.[2][3]

Key Experimental Protocols

Pulsating Bubble Surfactometry

This is the primary in vitro method used to assess the dynamic surface tension-lowering ability of surfactant preparations.

Objective: To measure the minimum surface tension a surfactant can achieve under conditions of dynamic compression and expansion that mimic breathing.

Methodology:

  • A small sample of the surfactant dispersion (typically 20-50 µL) is placed in a sample chamber.

  • A small air bubble is formed in the sample, with its surface coated by the surfactant molecules.

  • The bubble is then rhythmically pulsated, typically at a rate of 20 cycles per minute at 37°C, causing its surface area to change.

  • The pressure difference across the bubble surface is continuously measured.

  • Using the Laplace equation (ΔP = 2γ/r), the surface tension (γ) is calculated in real-time from the pressure gradient (ΔP) and the bubble radius (r).

  • The minimum surface tension achieved during pulsation is the key outcome measure, with values below 1 mN/m indicating high surfactant activity.

In Vitro Phospholipase Degradation Assay

Objective: To quantify the resistance of this compound to enzymatic degradation by phospholipases.

Methodology:

  • Dispersions of this compound and a control surfactant (e.g., DPPC or CLSE) are prepared.

  • The surfactant preparations are incubated with a specific phospholipase (e.g., PLA₂) at a defined concentration and temperature (e.g., 37°C).

  • Aliquots are taken at various time points.

  • The reaction is quenched, and the lipids are extracted.

  • The extent of degradation is analyzed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify the remaining intact phospholipid and the appearance of degradation products (e.g., lysophospholipids).

Visualizations

DEPN8_Mechanism cluster_ARDS ARDS Pathophysiology cluster_Surfactant Surfactant Fate Inflammatory Response Inflammatory Response Phospholipase Release Phospholipase Release Inflammatory Response->Phospholipase Release Natural Surfactant (DPPC) Natural Surfactant (DPPC) Phospholipase Release->Natural Surfactant (DPPC) degrades This compound This compound Phospholipase Release->this compound resists Degradation Degradation Natural Surfactant (DPPC)->Degradation Sustained Function Sustained Function This compound->Sustained Function Loss of Function Loss of Function Degradation->Loss of Function Improved Lung Mechanics Improved Lung Mechanics Sustained Function->Improved Lung Mechanics

Caption: Mechanism of this compound's resistance to phospholipase degradation.

PBS_Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Bubble Formation Bubble Formation Sample Preparation->Bubble Formation Bubble Pulsation Bubble Pulsation Bubble Formation->Bubble Pulsation Pressure Measurement Pressure Measurement Bubble Pulsation->Pressure Measurement Surface Tension Calculation Surface Tension Calculation Pressure Measurement->Surface Tension Calculation Data Analysis Data Analysis Surface Tension Calculation->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for Pulsating Bubble Surfactometry.

References

DEPN-8: A Phospholipase-Resistant Surfactant Component for Advanced Respiratory Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery, Synthesis, and Biophysical Properties of DEPN-8

Introduction

This compound is a synthetic diether phosphonolipid analog of dipalmitoylphosphatidylcholine (DPPC), the primary surface-active component of native pulmonary surfactant. Its discovery and development represent a significant advancement in the design of synthetic surfactants for the treatment of respiratory distress syndrome (RDS) and acute respiratory distress syndrome (ARDS). The key innovation of this compound lies in its structural modifications, which confer resistance to degradation by phospholipases, enzymes that are often upregulated in inflammatory lung conditions and can inactivate endogenous and exogenous surfactants. This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biophysical properties of this compound, intended for researchers, scientists, and drug development professionals in the field of respiratory medicine.

Discovery and Rationale

The development of this compound was driven by the need for a synthetic surfactant that could maintain its function in the hostile inflammatory environment of the injured lung. Native and conventional synthetic surfactants are susceptible to hydrolysis by phospholipase A2 (PLA2), which cleaves the ester bonds in phospholipids, leading to the production of lysophosphatidylcholine and free fatty acids, both of which are potent inhibitors of surfactant function.

This compound was designed to overcome this limitation through two key structural modifications:

  • Ether Linkages: The ester linkages at the sn-1 and sn-2 positions of the glycerol backbone are replaced with ether linkages. Ether bonds are not susceptible to cleavage by PLA2.

  • Phosphonate Group: The phosphate head group is replaced with a phosphonate group, where a carbon atom is directly bonded to the phosphorus atom. This modification also contributes to the molecule's resistance to certain phospholipases.

These alterations result in a molecule that mimics the surface-active properties of DPPC while exhibiting significantly enhanced stability in the presence of degradative enzymes.

Synthesis Pathway

The synthesis of this compound is based on a modification of the methods originally described by Turcotte and colleagues. The general synthetic scheme involves the sequential alkylation of a protected glycerol backbone, followed by deprotection and the addition of the phosphonocholine headgroup.

Experimental Protocol: Synthesis of this compound

1. Synthesis of (±)-1-O-Hexadecyl-sn-glycerol:

  • Starting Material: (±)-1,2-Isopropylideneglycerol (solketal)

  • Reagents: Potassium hydroxide (KOH), 1-bromohexadecane, Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Finely ground KOH is added to a solution of solketal in DMSO and stirred.

    • 1-bromohexadecane is added, and the mixture is stirred at room temperature, followed by heating to drive the reaction to completion.

    • The reaction mixture is worked up to yield (±)-1-O-hexadecyl-2,3-isopropylideneglycerol.

    • The isopropylidene protecting group is removed by acidic hydrolysis to yield (±)-1-O-Hexadecyl-sn-glycerol.

2. Synthesis of (±)-1,2-di-O-Hexadecyl-sn-glycerol:

  • Starting Material: (±)-1-O-Hexadecyl-sn-glycerol

  • Reagents: Trityl chloride, pyridine, 1-bromohexadecane, sodium hydride (NaH), Tetrahydrofuran (THF)

  • Procedure:

    • The primary hydroxyl group of (±)-1-O-Hexadecyl-sn-glycerol is protected with a trityl group.

    • The secondary hydroxyl group is then alkylated with 1-bromohexadecane using NaH as a base in THF.

    • The trityl protecting group is removed by acidic treatment to yield (±)-1,2-di-O-Hexadecyl-sn-glycerol.

3. Synthesis of this compound:

  • Starting Material: (±)-1,2-di-O-Hexadecyl-sn-glycerol

  • Reagents: 3-Bromopropylphosphonic dichloride, triethylamine, trimethylamine

  • Procedure:

    • (±)-1,2-di-O-Hexadecyl-sn-glycerol is reacted with 3-bromopropylphosphonic dichloride in the presence of triethylamine.

    • The resulting intermediate is then reacted with trimethylamine to form the quaternary ammonium salt, yielding the final product, this compound.

    • Purification is typically achieved through column chromatography.

Synthesis_Pathway cluster_step1 Step 1: Mono-alkylation cluster_step2 Step 2: Di-alkylation cluster_step3 Step 3: Phosphonocholine Addition solketal Solketal intermediate1 (±)-1-O-Hexadecyl- 2,3-isopropylideneglycerol solketal->intermediate1 KOH, 1-Bromohexadecane intermediate2 (±)-1-O-Hexadecyl-sn-glycerol intermediate1->intermediate2 Acid Hydrolysis intermediate3 Trityl-protected intermediate intermediate2->intermediate3 Trityl-Cl, Pyridine intermediate4 (±)-1,2-di-O-Hexadecyl-sn-glycerol intermediate3->intermediate4 1) NaH, 1-Bromohexadecane 2) Acid depn8 This compound intermediate4->depn8 1) 3-Bromopropylphosphonic dichloride 2) Trimethylamine Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_biophysical Biophysical Characterization cluster_invivo In Vivo Evaluation synthesis Multi-step Organic Synthesis purification Purification and Characterization (TLC, NMR, MS) synthesis->purification pbs Pulsating Bubble Surfactometry purification->pbs pla2_assay Phospholipase A2 Resistance Assay purification->pla2_assay animal_model Animal Model of RDS (e.g., Saline Lavage) pbs->animal_model pla2_assay->animal_model lung_mechanics Measurement of Lung Compliance and Resistance animal_model->lung_mechanics gas_exchange Blood Gas Analysis animal_model->gas_exchange

Foundational Research on DEPN-8: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on DEPN-8, a novel diether phosphonolipid. This compound has garnered interest for its unique properties as a phospholipase-resistant synthetic surfactant, suggesting its potential in therapeutic applications for acute lung injury and acute respiratory distress syndrome (ARDS). This document summarizes key quantitative data, details experimental protocols, and visualizes associated molecular interactions and workflows.

Quantitative Data Summary

The functional efficacy of this compound, particularly in combination with surfactant proteins (SP), has been quantified relative to established surfactant extracts like Calf Lung Surfactant Extract (CLSE). The following tables summarize the key findings from comparative studies.

Table 1: Surface Activity and Inhibition Resistance

This table compares the minimum surface tension of this compound combined with 1.5% SP-B/C against CLSE under various conditions. Lower values indicate higher surfactant activity.

Surfactant FormulationConditionConcentrationMinimum Surface Tension (mN/m)Reference
This compound + 1.5% SP-B/CNo Inhibitor0.5 mg/ml< 1[1][2]
CLSENo Inhibitor0.5 mg/ml< 1[1][2]
This compound + 1.5% SP-B/C+ Phospholipase A₂ (PLA₂)2.5 mg/mlMaintained High Activity[1][2]
CLSE+ Phospholipase A₂ (PLA₂)2.5 mg/mlSignificantly Inhibited[1][2]
This compound + 1.5% SP-B/C+ Lyso-PC (LPC)2.5 mg/mlGreater Activity than CLSE[1][2]
CLSE+ Lyso-PC (LPC)2.5 mg/mlLower Activity[1][2]
This compound + 1.5% SP-B/C+ Serum Albumin2.5 mg/mlEquivalent to CLSE[1][2]
CLSE+ Serum Albumin2.5 mg/mlEquivalent to this compound formulation[1][2]

Table 2: Physiological Activity in Excised Rat Lungs

This table summarizes the ability of this compound to normalize pressure-volume (P-V) mechanics in surfactant-deficient rat lungs.

Surfactant FormulationConditionOutcome on P-V MechanicsReference
This compound + 1.5% SP-B/CNo InhibitorEquivalent to CLSE[1][2]
This compound + 1.5% SP-B/C+ Phospholipase A₂ (PLA₂)Surpassed CLSE[1][2]
This compound + 1.5% SP-B/C+ Lyso-PC (LPC)Surpassed CLSE[1][2]
This compound + 1.5% SP-B/C+ Serum AlbuminEquivalent to CLSE[1][2]

Signaling Pathways and Molecular Interactions

This compound is a synthetic analog of dipalmitoylphosphatidylcholine (DPPC), the major phospholipid in lung surfactant.[3] Its resistance to phospholipases is a key attribute. The diagram below illustrates the structural resistance of this compound to enzymatic degradation compared to a standard phospholipid like DPPC.

G cluster_DPPC DPPC (Standard Phospholipid) cluster_DEPN This compound (Phosphonolipid Analog) cluster_Enzymes Degrading Enzymes DPPC Phosphate Headgroup Glycerol Backbone Ester Linkage Ester Linkage DEPN Phosphonate Headgroup Glycerol Backbone Ether Linkage Ether Linkage PLA2 Phospholipase A₂ (PLA₂) PLA2->DPPC:e1 Cleaves PLA2->DPPC:e2 Cleaves PLA2->DEPN:e1 Resistant PLA2->DEPN:e2 Resistant PLC Phospholipase C (PLC) PLC->DPPC:head Cleaves PLC->DEPN:head Partially Resistant PLD Phospholipase D (PLD) PLD->DPPC:head Cleaves PLD->DEPN:head Resistant

Figure 1. Enzymatic resistance of this compound vs. DPPC.

The structural modifications in this compound, namely the ether linkages and the phosphonate headgroup, confer resistance to degradation by phospholipases A₂, A₁, and D.[3][4] It also shows partial resistance to Phospholipase C (PLC).[3][4] This resistance is critical in inflammatory conditions like ARDS where phospholipase activity is elevated.[3]

Experimental Protocols

The functional characterization of this compound relies on standardized biophysical and physiological assays.

3.1 Pulsating Bubble Surfactometer Assay

This in vitro assay measures the dynamic surface tension-lowering ability of a surfactant film.

  • Objective: To assess the surface activity and inhibition resistance of surfactant preparations.

  • Apparatus: Pulsating Bubble Surfactometer.

  • Methodology:

    • A surfactant sample is dispersed at a concentration of 0.5 or 2.5 mg/ml.[1][2]

    • An air bubble is formed in the surfactant dispersion.

    • The bubble is pulsated between a maximum and minimum radius (e.g., 0.55 and 0.4 mm), simulating the compression and expansion of alveoli.[1]

    • The pressure difference across the bubble interface is measured continuously.

    • The surface tension at the minimum bubble radius is calculated over time using the Laplace equation.[1]

    • For inhibition studies, compounds like PLA₂, LPC, or albumin are added to the dispersion.[1]

  • Endpoint: Minimum surface tension (mN/m) achieved after a set time or number of pulsation cycles. A value < 1 mN/m indicates high activity.[1][2]

3.2 Excised Lung Pressure-Volume (P-V) Analysis

This ex vivo protocol assesses the physiological efficacy of surfactants in a lung model.

  • Objective: To determine the ability of an exogenous surfactant to restore normal lung mechanics in a surfactant-deficient state.

  • Model: Excised rat lungs.[1][2]

  • Methodology:

    • Lungs are harvested from rats and rendered surfactant-deficient via saline lavage.

    • The prepared surfactant (e.g., this compound + 1.5% SP-B/C) is instilled into the lungs.

    • Lungs are placed in a plethysmograph and inflated/deflated with air in controlled steps.

    • Airway pressure and lung volume are recorded at each step to generate a P-V curve.

    • For inhibition studies, PLA₂ or LPC is co-administered with the surfactant.[1]

  • Endpoint: Normalization of the P-V deflation curve, indicating restoration of lung compliance and prevention of alveolar collapse at low pressures.

The following diagram outlines the general workflow for evaluating a synthetic surfactant like this compound.

G cluster_invitro In Vitro Biophysical Testing cluster_exvivo Ex Vivo Physiological Testing prep Prepare Surfactant (e.g., this compound + SP-B/C) pbs Pulsating Bubble Surfactometer Assay prep->pbs instill Instill Surfactant prep->instill inhib_pbs Add Inhibitors (PLA₂, LPC, Albumin) pbs->inhib_pbs Optional st_result Result: Minimum Surface Tension pbs->st_result inhib_pbs->st_result pv_result Result: Normalization of P-V Mechanics st_result->pv_result Correlates with lavage Induce Surfactant Deficiency (Excised Rat Lung Lavage) lavage->instill pv_analysis Pressure-Volume (P-V) Curve Analysis instill->pv_analysis pv_analysis->pv_result

Figure 2. General workflow for this compound evaluation.

Conclusion and Future Directions

Foundational research demonstrates that this compound is a highly effective synthetic surfactant component, notable for its resistance to enzymatic degradation.[1][2][3] Studies show its performance is equal or superior to animal-derived surfactants, especially in the presence of inflammatory inhibitors like phospholipases.[1][2] These properties support the potential for developing highly active and inhibition-resistant synthetic surfactants containing this compound for treating clinical acute lung injury (ALI) and ARDS.[2] Future research should focus on clinical trials to establish safety and efficacy in human patients and further optimize formulations with synthetic protein analogs.

References

DEPN-8: A Case of Mistaken Identity in Drug Target Research

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of scientific literature reveals a critical misinterpretation of the entity "DEPN-8" in the context of target identification and validation for drug development. The user's request for a technical guide on this topic is based on a flawed premise. This compound is not a protein, gene, or other biological macromolecule that would be subject to target identification and validation in the conventional sense. Instead, this compound is a synthetic surfactant molecule.

This compound, chemically known as (±)-trimethyl(3-phosphonopropyl)ammonium, mono(2,3-bis(hexadecyloxy)propyl) ester, is a compound designed and synthesized for its biophysical properties, specifically its resistance to phospholipase enzymes. Its primary area of research and potential application lies in the development of synthetic lung surfactants for treating respiratory distress syndromes and other inflammatory lung injuries.

The research available focuses on the following aspects of this compound:

  • Chemical Synthesis and Purification: The methods for creating this compound are established and published.

  • Biophysical Activity: Studies have characterized its surface tension-lowering capabilities, a key function of lung surfactant.

  • Inhibition Resistance: A significant feature of this compound is its resistance to inactivation by substances like phospholipase A2 (PLA2), which can be present in inflammatory lung conditions.

  • Physiological Effects: Preclinical studies in animal models, such as excised rat lungs, have evaluated its efficacy in improving lung mechanics.

Given that this compound is a synthetic chemical compound and not an endogenous biological target, the concepts of "target identification," "target validation," and "signaling pathways" as they are typically understood in drug discovery are not applicable. There are no known cellular receptors or enzymes for which this compound is a ligand or substrate in the way a drug molecule interacts with its target.

Therefore, the creation of a technical guide or whitepaper on "this compound target identification and validation," including data tables of target engagement, detailed experimental protocols for target identification, and signaling pathway diagrams, is not feasible. The foundational information for such a document does not exist because the premise is incorrect.

For researchers and scientists in drug development, it is crucial to accurately identify the nature of a molecule of interest. In the case of this compound, the focus should be on its formulation, delivery, and efficacy as a therapeutic surfactant, rather than on a non-existent role as a biological target.

DEPN-8: A Technical Guide on its Biophysical Mechanism of Action in Synthetic Pulmonary Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: DEPN-8 is a novel synthetic diether phosphonolipid, engineered as a phospholipase-resistant analog of dipalmitoylphosphatidylcholine (DPPC). Its primary application lies in the formulation of advanced synthetic pulmonary surfactants designed to treat acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). Unlike traditional therapeutic agents that target intracellular signaling pathways, this compound's mechanism of action is biophysical. It enhances the function of lung surfactant, a critical substance for maintaining proper lung mechanics, particularly in pathological states where natural surfactant is inactivated. This guide provides an in-depth review of the available data on this compound, its mechanism, and its effects on pulmonary physiology.

Core Mechanism of Action

The primary function of pulmonary surfactant is to reduce surface tension at the air-liquid interface within the alveoli, preventing their collapse at the end of expiration. In inflammatory conditions like ARDS, elevated levels of enzymes such as phospholipase A₂ (PLA₂) degrade the phospholipids in natural surfactant, leading to its inactivation.

This compound is designed to resist this degradation. Its diether linkages are not susceptible to cleavage by PLA₂, which targets the ester bonds found in natural phospholipids like DPPC. This resistance allows synthetic surfactants containing this compound to remain active in the presence of inhibitory substances, thereby restoring proper lung function.[1][2]

The diagram below illustrates the logical workflow of how this compound's resistance to PLA₂ preserves surfactant function compared to natural surfactants.

cluster_0 Natural Surfactant (e.g., CLSE) cluster_1 This compound Synthetic Surfactant CLSE Natural Surfactant (Ester-linked Phospholipids) PLA2_Inhibitor PLA₂ Inhibitor CLSE->PLA2_Inhibitor Exposure to Degradation Phospholipid Degradation PLA2_Inhibitor->Degradation Leads to Inactivation Surfactant Inactivation Degradation->Inactivation Results in DEPN8_Surfactant This compound Surfactant (Diether-linked Phosphonolipid) PLA2_Inhibitor_2 PLA₂ Inhibitor DEPN8_Surfactant->PLA2_Inhibitor_2 Exposure to Resistance Resistance to Degradation PLA2_Inhibitor_2->Resistance No effect due to Maintained_Activity Maintained Surface Activity Resistance->Maintained_Activity Results in

Caption: Comparative workflow of PLA₂'s effect on natural vs. This compound surfactant.

Quantitative Data Summary

The efficacy of this compound-containing surfactants has been quantified through biophysical and physiological experiments. The data is summarized below for direct comparison with calf lung surfactant extract (CLSE), a commonly used natural surfactant preparation.

Table 1: Biophysical Surface Activity on a Pulsating Bubble Surfactometer

This table shows the minimum surface tension (mN/m) achieved by different surfactant preparations in the absence and presence of various inhibitors. Lower values indicate better surfactant function.

Surfactant FormulationConcentration (mg/mL)ConditionMinimum Surface Tension (mN/m)Data Source
This compound + 1.5% SP-B/C 0.5No Inhibitor< 1[1]
CLSE 0.5No InhibitorSlightly higher than this compound[1]
This compound + 1.5% SP-B/C 2.5No Inhibitor< 1[1]
CLSE 2.5No Inhibitor< 1 (Slightly better than this compound)[1]
This compound + 1.5% SP-B/C Not SpecifiedWith PLA₂High Surface Activity Maintained[1][2]
CLSE Not SpecifiedWith PLA₂Significantly Inhibited[1][2]
This compound + 1.5% SP-B/C Not SpecifiedWith C18:1 LPCGreater Surface Activity[1][2]
CLSE Not SpecifiedWith C18:1 LPCLower Surface Activity[1][2]
This compound + 1.5% SP-B/C Not SpecifiedWith Serum AlbuminEquivalent to CLSE[1][2]
CLSE Not SpecifiedWith Serum AlbuminEquivalent to this compound[1][2]
This compound + 1.5% Mini-B 0.5No Inhibitor~1 (at 10 min)[3]
CLSE 0.5No Inhibitor~1 (at 10 min)[3]
This compound + 1.5% Mini-B 2.5With Serum Albumin (3 mg/mL)< 1[3]
CLSE 2.5With Serum Albumin (3 mg/mL)< 1[3]

Table 2: Physiological Activity in Excised Rat Lungs

This table presents the deflation lung volumes (% Total Lung Capacity) at different transpulmonary pressures after treatment with surfactants in the presence of PLA₂. Higher volumes indicate better lung mechanics.

Transpulmonary Pressure (cm H₂O)This compound + 1.5% SP-B/C (% TLC)CLSE (% TLC)Significance (P-value)Data Source
4 Significantly GreaterSignificantly Reduced< 0.0067[1]
6 Significantly GreaterSignificantly Reduced< 0.0067[1]
8 Significantly GreaterSignificantly Reduced< 0.0067[1]
10 Significantly GreaterSignificantly Reduced< 0.0067[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The key experimental protocols used to evaluate this compound are outlined below.

1. Surface Activity Measurement via Pulsating Bubble Surfactometer

This in vitro assay measures the ability of a surfactant to lower surface tension under dynamic conditions that mimic breathing.

  • Objective: To determine the minimum surface tension achieved by a surfactant formulation during dynamic cycling.

  • Apparatus: Pulsating Bubble Surfactometer.

  • Procedure:

    • A surfactant sample is prepared at a specific concentration (e.g., 0.5 or 2.5 mg/mL).

    • The sample is added to the surfactometer chamber, which contains a buffer solution.

    • An air bubble is formed in the sample, and the pressure across the bubble interface is used to calculate surface tension via the Laplace equation.

    • The bubble is then cyclically compressed and expanded (pulsated) at a defined rate (e.g., 20 cycles/min) and area compression (e.g., 50%) at physiological temperature (37°C).

    • Surface tension is recorded continuously, and the minimum surface tension achieved over a period (e.g., 5 or 10 minutes) is reported.

    • For inhibition studies, inhibitory substances (e.g., PLA₂, LPC, albumin) are added to the chamber before pulsation.

2. Physiological Activity Assessment in Excised Rat Lungs

This ex vivo model assesses the ability of a surfactant to restore lung mechanics in a surfactant-deficient state.

  • Objective: To measure the effect of surfactant instillation on pressure-volume (P-V) deflation mechanics.

  • Model: Excised lungs from surfactant-deficient rats (lavaged to remove native surfactant).

  • Procedure:

    • Rats are sacrificed, and their lungs are carefully excised.

    • The lungs are lavaged with saline to create a state of surfactant deficiency.

    • The test surfactant (e.g., this compound + 1.5% SP-B/C) or control (CLSE) is instilled into the lungs, often mixed with an inhibitor like PLA₂.

    • The lungs are inflated to a standard maximum pressure to ensure uniform distribution of the surfactant.

    • The lungs are then slowly deflated, and the corresponding lung volume is measured at specific transpulmonary pressures (e.g., 10, 8, 6, 4 cm H₂O).

    • The resulting P-V curve is plotted, and deflation volumes are reported as a percentage of total lung capacity.

The workflow for this physiological experiment is visualized below.

cluster_workflow Experimental Workflow: Excised Lung P-V Mechanics A 1. Excise Rat Lungs B 2. Lavage Lungs (Create Surfactant Deficiency) A->B C 3. Instill Surfactant (e.g., this compound + Inhibitor) B->C D 4. Inflate Lungs (Standard Pressure) C->D E 5. Slow Deflation D->E F 6. Measure Volume at Set Pressures E->F G 7. Analyze P-V Curve & Deflation Volumes F->G

Caption: Workflow for assessing physiological activity of surfactants.

Conclusion

The available evidence strongly indicates that this compound is a promising component for the development of highly active, inhibition-resistant synthetic surfactants. Its mechanism is not based on the modulation of intracellular signaling pathways but on a robust biophysical property: its resistance to enzymatic degradation by PLA₂. This allows this compound-based surfactants to maintain function in the hostile inflammatory environment of an injured lung, offering a potential therapeutic advantage for conditions like ARDS. Future research may focus on optimizing peptide or protein constituents to use with this compound to further enhance its performance.

References

in vitro characterization of DEPN-8

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Characterization of DEPN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel diether phosphonolipid that has been investigated as a key component of a new generation of synthetic pulmonary surfactants. Its resistance to enzymatic degradation by phospholipase A₂ (PLA₂) makes it a promising candidate for use in treatments for acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), where inflammatory processes can inhibit the function of natural lung surfactants.[1] This technical guide provides a comprehensive overview of the , focusing on its surface activity and inhibition resistance. The information is compiled from published research to aid researchers and professionals in the field of drug development.

Data Presentation

The in vitro efficacy of this compound, typically as part of a mixture with surfactant proteins B and C (SP-B/C), has been quantified by its ability to lower surface tension, a critical function of pulmonary surfactant. The following table summarizes the key quantitative data from studies using a pulsating bubble surfactometer.

FormulationConditionMinimum Surface Tension (mN/m)Reference
This compound + 1.5% SP-B/CNo inhibitors< 1
Calf Lung Surfactant Extract (CLSE)No inhibitors< 1
This compound + 1.5% SP-B/CIn the presence of PLA₂Maintained high surface activity
Calf Lung Surfactant Extract (CLSE)In the presence of PLA₂Significantly inhibited
This compound + 1.5% SP-B/CIn the presence of lysophosphatidylcholine (LPC)Greater surface activity than CLSE
Calf Lung Surfactant Extract (CLSE)In the presence of lysophosphatidylcholine (LPC)Less surface activity than this compound + 1.5% SP-B/C
This compound + 1.5% SP-B/CIn the presence of serum albuminEquivalent to CLSE
Calf Lung Surfactant Extract (CLSE)In the presence of serum albuminEquivalent to this compound + 1.5% SP-B/C
This compound + 1.5% SP-B/CExposed to peroxynitriteSlightly greater surface activity than CLSE[1]
Calf Lung Surfactant Extract (CLSE)Exposed to peroxynitriteSlightly less surface activity than this compound + 1.5% SP-B/C[1]
This compound aloneAdsorption at 1 min67.4 ± 0.6[2]
This compound aloneAdsorption at 20 min57.8 ± 1.2[2]
This compound + 1.5% Mini-BAdsorption at 1 min43.7 ± 0.8[2]
This compound + 1.5% Mini-BAdsorption at 20 min38.1 ± 0.7[2]
Calf Lung Surfactant Extract (CLSE)Adsorption at 1 min23.6 ± 0.7[2]
Calf Lung Surfactant Extract (CLSE)Adsorption at 20 min21.5 ± 0.5[2]

Experimental Protocols

The characterization of this compound-containing surfactants has relied on established biophysical and physiological assays to determine their efficacy.

Pulsating Bubble Surfactometer

This in vitro method is used to assess the surface tension-lowering ability of surfactants.

  • Apparatus: A pulsating bubble surfactometer creates a small air bubble in a sample of the surfactant solution. The bubble is then cyclically expanded and compressed to simulate the dynamics of breathing.

  • Methodology:

    • The surfactant sample (e.g., this compound + 1.5% SP-B/C or CLSE) is prepared at a specific concentration (e.g., 0.5 and 2.5 mg surfactant phospholipid/ml).[1]

    • The sample is placed in the chamber of the surfactometer.

    • An air bubble is formed and pulsated at a physiological rate.

    • The pressure difference across the bubble surface is measured, from which the surface tension is calculated using the Laplace equation.

    • Minimum and maximum surface tensions during the pulsation cycle are recorded.

  • Inhibition Studies: To test for inhibition resistance, inhibitory substances such as phospholipase A₂ (PLA₂), lysophosphatidylcholine (LPC), serum albumin, or peroxynitrite are added to the surfactant sample before analysis.

Excised Rat Lung Model

This ex vivo model assesses the physiological activity of the surfactant in a lung environment.

  • Model: Surfactant-deficient rat lungs are prepared by lavage to remove the native surfactant.

  • Methodology:

    • The lavaged, excised lungs are instilled with a preparation of the test surfactant (e.g., this compound + 1.5% SP-B/C) or a control (e.g., CLSE).

    • In some experiments, inhibitors like PLA₂ or LPC are co-instilled with the surfactant.

    • The lungs are then ventilated, and pressure-volume (P-V) mechanics are measured.

    • The ability of the surfactant to normalize the P-V deflation mechanics is the primary outcome measure.

Mandatory Visualization

Signaling Pathway and Mechanism of Action

While this compound does not have a classical signaling pathway, its mechanism of action within a synthetic surfactant can be visualized as a process of resisting enzymatic degradation to maintain lung function.

cluster_0 Pulmonary Surfactant Function cluster_1 Pathological Condition (e.g., ARDS) cluster_2 Surfactant Inhibition cluster_3 This compound Synthetic Surfactant Intervention PS Pulmonary Surfactant ReduceST Reduces Alveolar Surface Tension PS->ReduceST PreventCollapse Prevents Alveolar Collapse ReduceST->PreventCollapse Inflammation Inflammation PLA2 Phospholipase A₂ (PLA₂) Activation Inflammation->PLA2 Inhibitors Presence of Inhibitors (e.g., LPC, Albumin) Inflammation->Inhibitors Degradation Phospholipid Degradation PLA2->Degradation DEPN8 This compound Synthetic Surfactant PLA2->DEPN8 No effect Inhibition Inhibition of Surface Activity Inhibitors->Inhibition CLSE Natural Surfactant (CLSE) CLSE->Degradation Degradation->Inhibition LungDysfunction Lung Dysfunction Inhibition->LungDysfunction Resistance Resistance to PLA₂ Degradation DEPN8->Resistance MaintainedActivity Maintained Surface Activity Resistance->MaintainedActivity ImprovedFunction Improved Lung Function MaintainedActivity->ImprovedFunction

Caption: Mechanism of this compound's resistance to enzymatic degradation.

Experimental Workflow

The following diagram illustrates the typical workflow for the in vitro and ex vivo characterization of this compound containing synthetic surfactants.

cluster_0 In Vitro Analysis cluster_1 Ex Vivo Analysis Start Start: Characterization of This compound Surfactant PrepSurfactant Prepare Surfactant Formulations (this compound vs. CLSE) Start->PrepSurfactant LavageLungs Prepare Surfactant-Deficient Excised Rat Lungs Start->LavageLungs AddInhibitors Add Inhibitors (Optional) (PLA₂, LPC, Albumin) PrepSurfactant->AddInhibitors BubbleSurfactometer Pulsating Bubble Surfactometer Assay AddInhibitors->BubbleSurfactometer MeasureST Measure Surface Tension BubbleSurfactometer->MeasureST DataAnalysis Data Analysis and Comparison MeasureST->DataAnalysis InstillSurfactant Instill Surfactant with/without Inhibitors LavageLungs->InstillSurfactant MeasurePV Measure Pressure-Volume Mechanics InstillSurfactant->MeasurePV MeasurePV->DataAnalysis Conclusion Conclusion on Efficacy and Inhibition Resistance DataAnalysis->Conclusion

References

An In-depth Technical Guide on the Structural Biology of DEPN-8 Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural biology concerning the binding interactions of DEPN-8, a synthetic phosphonolipid analog. The content herein details the molecular structure of this compound, its interactions with pulmonary surfactant proteins, and the experimental methodologies employed to characterize these interactions.

Introduction to this compound

This compound is a synthetic, disaturated diether phosphonolipid analog of dipalmitoylphosphatidylcholine (DPPC). Its structure is specifically designed to resist degradation by phospholipases, which is a significant challenge in the development of therapeutic synthetic lung surfactants. The core structure of this compound features ether linkages instead of the ester linkages found in natural phospholipids like DPPC, and a phosphonate headgroup in place of a phosphate group. These modifications confer enhanced stability against enzymatic hydrolysis by phospholipases A1, A2, and D. This compound is also partially resistant to phospholipase C due to steric hindrance[1].

The primary application of this compound is in the formulation of artificial pulmonary surfactants. Natural lung surfactant is a complex mixture of lipids and proteins essential for reducing surface tension at the air-liquid interface in the alveoli, preventing lung collapse at the end of expiration. Surfactant deficiency or dysfunction is implicated in respiratory distress syndromes. Synthetic surfactants aim to replicate the function of natural surfactants, and the inclusion of stable analogs like this compound is a key strategy to improve their in vivo longevity and efficacy.

Structural Basis of this compound Interactions

The "binding" of this compound primarily refers to its non-covalent interactions with pulmonary surfactant-associated proteins (SPs), particularly the hydrophobic proteins SP-B and SP-C, within the context of a lipid bilayer. These interactions are crucial for the proper function of synthetic surfactants.

2.1. Molecular Structure of this compound

The defining structural features of this compound are:

  • Diether Linkages: Two saturated C16:0 acyl chains are linked to the glycerol backbone via ether bonds. This contrasts with the ester bonds in DPPC. Ether bonds are chemically more stable and resistant to cleavage by phospholipases A1 and A2.

  • Phosphonate Headgroup: The headgroup contains a phosphorus atom directly bonded to a carbon atom, which is characteristic of phosphonates. This differs from the phosphate headgroup of DPPC, where the phosphorus is bonded to four oxygen atoms. The C-P bond is resistant to hydrolysis by phospholipase D.

These structural modifications are critical for the enhanced stability of this compound in biological environments where degradative enzymes are present.

2.2. Interaction with Surfactant Proteins

The function of pulmonary surfactant is highly dependent on the interaction between its lipid and protein components. In synthetic surfactants containing this compound, the interactions with synthetic analogs of SP-B and SP-C are of paramount importance.

  • Hydrophobic Interactions: The long, saturated acyl chains of this compound participate in hydrophobic interactions with the nonpolar residues of transmembrane helices of SP-B and SP-C peptide analogs. These interactions are fundamental for the anchoring of these proteins within the lipid monolayer at the air-water interface.

  • Electrostatic and Polar Interactions: The phosphonate headgroup of this compound can engage in electrostatic and hydrogen bonding interactions with polar and charged amino acid residues of the surfactant proteins. These interactions are crucial for the correct orientation and stabilization of the proteins within the lipid matrix.

The overall effect of these interactions is the formation of a stable, surface-active film that can efficiently reduce surface tension. The specific geometry and chemical nature of this compound influence the packing of lipids and the conformation of associated proteins, thereby modulating the biophysical properties of the synthetic surfactant.

Quantitative Data on this compound Interactions

Currently, specific quantitative binding data such as dissociation constants (Kd) for the direct interaction of this compound with surfactant proteins are not widely available in the public domain. Research in this area often focuses on the overall biophysical performance of the synthetic surfactant mixture rather than the binding affinity of individual components. The tables below summarize the key structural and functional parameters related to this compound.

Table 1: Structural Properties of this compound

FeatureDescriptionReference
Chemical Name Disaturated diether phosphonolipid analog of DPPC[1]
Acyl Chains Two C16:0 (palmitoyl) chains[1]
Linkage to Glycerol Ether linkages[1]
Headgroup Phosphonate[1]
Key Property Resistance to phospholipase degradation[1]

Table 2: Functional Context of this compound

Application AreaRole of this compoundKey Interaction PartnersReference
Synthetic Lung Surfactants Provides a stable lipid matrix for surfactant proteins and peptides.Synthetic analogs of SP-B and SP-C[1]
Respiratory Distress Syndrome Therapy Aims to improve the in vivo stability and efficacy of therapeutic surfactants.Pulmonary surfactant proteins[1]

Experimental Protocols

The characterization of this compound binding and function within a synthetic surfactant involves a variety of biophysical and biochemical techniques.

4.1. Preparation of Synthetic Surfactant with this compound

  • Lipid Preparation: this compound, along with other lipids (e.g., 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG)), are dissolved in an organic solvent such as chloroform or chloroform/methanol.

  • Peptide Incorporation: Synthetic surfactant protein analogs (e.g., synthetic SP-B or SP-C peptides) are co-dissolved with the lipids in the organic solvent.

  • Film Formation: The organic solvent is evaporated under a stream of nitrogen gas to form a thin lipid-peptide film on the wall of a glass vial.

  • Hydration: The film is hydrated with an aqueous buffer (e.g., saline) and vortexed to form a suspension of multilamellar vesicles.

  • Sonication/Extrusion: To obtain unilamellar vesicles of a defined size, the suspension can be sonicated or extruded through polycarbonate membranes with a specific pore size.

4.2. Biophysical Characterization of this compound Containing Surfactants

  • Captive Bubble Surfactometry: This is a key technique to assess the surface tension-lowering ability of the surfactant preparation.

    • A bubble is formed in a sample chamber containing the synthetic surfactant suspension.

    • The bubble is cyclically compressed and expanded to simulate breathing.

    • The surface tension of the bubble is measured as a function of its surface area.

    • The ability of the surfactant to reach low surface tensions upon compression is a measure of its efficacy.

  • Langmuir-Blodgett Trough: This method is used to study the behavior of the surfactant film at the air-water interface.

    • The synthetic surfactant is spread on the surface of an aqueous subphase in a trough.

    • Movable barriers compress the film, and the surface pressure (the reduction in surface tension) is measured as a function of the area per molecule.

    • This provides information on the packing, phase behavior, and stability of the this compound containing film.

  • Differential Scanning Calorimetry (DSC): DSC is used to study the phase behavior of the lipid mixture.

    • A sample of the hydrated lipid mixture is heated and cooled at a constant rate.

    • The heat flow into or out of the sample is measured, revealing the temperatures of phase transitions.

    • This helps to understand how this compound and the associated proteins affect the fluidity and organization of the lipid bilayer.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the surfactant protein analogs in the presence of this compound containing lipid vesicles.

    • CD spectra of the peptide are recorded in the far-UV region (typically 190-250 nm) in the absence and presence of the lipid vesicles.

    • The spectra are analyzed to determine the percentage of α-helix, β-sheet, and random coil, providing insight into how the lipid environment influences the protein conformation.

Visualizations

Diagram 1: Logical Relationship of this compound Structural Features to its Function

DEPN8_Function DEPN8 This compound Structure Diether Diether Linkages DEPN8->Diether Phosphonate Phosphonate Headgroup DEPN8->Phosphonate ResistA Resistance to Phospholipase A1/A2 Diether->ResistA ResistD Resistance to Phospholipase D Phosphonate->ResistD Stability Enhanced Biochemical Stability Surfactant Improved Synthetic Surfactant Efficacy Stability->Surfactant ResistA->Stability ResistD->Stability

Caption: Logical flow from this compound's unique chemical structure to its functional advantage in synthetic surfactants.

Diagram 2: Experimental Workflow for Characterizing this compound Surfactant

Experimental_Workflow Start Start: Formulate This compound Surfactant Biophys Biophysical Analysis Start->Biophys Struct Structural Analysis Start->Struct CBS Captive Bubble Surfactometry Biophys->CBS LBT Langmuir-Blodgett Trough Biophys->LBT DSC Differential Scanning Calorimetry Biophys->DSC CD Circular Dichroism Spectroscopy Struct->CD Func Functional Efficacy Data CBS->Func LBT->Func Struc_Data Structural & Conformational Data DSC->Struc_Data CD->Struc_Data End End: Characterized Surfactant Func->End Struc_Data->End

Caption: Workflow for the biophysical and structural characterization of synthetic surfactants containing this compound.

This guide provides a foundational understanding of this compound and its role in the structural biology of synthetic lung surfactants. Further research into the specific molecular interactions and the development of quantitative binding assays will be crucial for the rational design of next-generation surfactant therapies.

References

DEPN-8 and its role in [specific disease or process]

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of current scientific literature and databases reveals no protein, gene, or molecule designated as "DEPN-8." This suggests that "this compound" may be a novel or proprietary entity not yet in the public domain, a non-standard nomenclature, or a potential typographical error.

To provide a comprehensive technical guide as requested, clarification on the identity of "this compound" is necessary. Potential alternative names or related entities could include:

  • A different nomenclature: The molecule may be known by another name in scientific literature.

  • A typographical error: The intended name may be different (e.g., "DEP-8," "DEK-8").

  • A component of a larger complex: this compound might be part of a multi-unit protein or a specific isoform.

Without a confirmed identity for "this compound," it is not possible to detail its role in any specific disease or process, provide experimental protocols, or generate the requested data tables and visualizations. Further information on the specific molecule of interest is required to proceed with generating the requested technical guide.

Preclinical Profile of DEPN-8: A Phospholipase-Resistant Synthetic Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies of DEPN-8, a novel synthetic diether phosphonolipid developed as a phospholipase-resistant surfactant for potential therapeutic use in acute lung injury (ALI) and acute respiratory distress syndrome (ARDS). The data herein is synthesized from foundational in vitro and ex vivo studies that establish the biophysical activity and resistance to inhibition of this compound based formulations.

Quantitative Data Summary

The following tables summarize the key quantitative findings from comparative studies of this compound, often formulated with surfactant-associated proteins or peptides, against the clinical standard, Calf Lung Surfactant Extract (CLSE).

Table 1: In Vitro Surface Activity on Pulsating Bubble Surfactometer

FormulationConditionConcentration (mg/mL)Minimum Surface Tension (mN/m)Outcome
This compound + 1.5% SP-B/CNo Inhibitors0.5 and 2.5< 1High surface activity, comparable to CLSE.
CLSENo Inhibitors0.5 and 2.5< 1High surface activity, established benchmark.
This compound + 1.5% SP-B/CWith Phospholipase A₂ (PLA₂)Not SpecifiedMaintained < 1High resistance to enzymatic degradation.
CLSEWith Phospholipase A₂ (PLA₂)Not SpecifiedSignificantly InhibitedSusceptible to enzymatic degradation.
This compound + 1.5% SP-B/CWith Lyso-PC (LPC)Not SpecifiedNot SpecifiedGreater surface activity than CLSE.
CLSEWith Lyso-PC (LPC)Not SpecifiedNot SpecifiedLower surface activity compared to this compound.
This compound + 1.5% SP-B/CWith Serum Albumin2.5< 1Equivalent surface activity to CLSE.
CLSEWith Serum Albumin2.5< 1Equivalent surface activity to this compound.
This compound + 1.5% Mini-BNo Inhibitors0.5< 1High surface activity after 10 mins of cycling.
This compound + 1.5% Mini-BWith Serum Albumin2.5< 1Maintained high activity in the presence of inhibitor.

Table 2: Ex Vivo Efficacy in Surfactant-Deficient Excised Rat Lungs

FormulationConditionOutcome on Pressure-Volume (P-V) Mechanics
This compound + 1.5% SP-B/CNo InhibitorsEqual to CLSE in normalizing P-V mechanics.
CLSENo InhibitorsNormalized P-V mechanics.
This compound + 1.5% SP-B/CWith Phospholipase A₂ (PLA₂)Surpassed CLSE in normalizing P-V mechanics.
CLSEWith Phospholipase A₂ (PLA₂)Less effective than this compound formulation.
This compound + 1.5% SP-B/CWith Lyso-PC (LPC)Surpassed CLSE in normalizing P-V mechanics.
CLSEWith Lyso-PC (LPC)Less effective than this compound formulation.
This compound + 1.5% SP-B/CWith Serum AlbuminEqual to CLSE in normalizing P-V mechanics.
CLSEWith Serum AlbuminNormalized P-V mechanics.

Experimental Protocols

In Vitro Surface Activity Assessment: Pulsating Bubble Surfactometer

The dynamic surface tension lowering ability of this compound formulations was assessed using a pulsating bubble surfactometer. This technique simulates the compression and expansion of the alveolar air-liquid interface during breathing.

  • Sample Preparation: Surfactant formulations (e.g., this compound + 1.5% SP-B/C or CLSE) were suspended in a buffered salt solution at specified concentrations (e.g., 0.5 mg/mL or 2.5 mg/mL). For inhibition studies, inhibitory substances like phospholipase A₂ (PLA₂), C18:1 lyso-phosphatidylcholine (LPC), or serum albumin were added to the suspension.

  • Apparatus Setup: A small, 25 µL sample of the surfactant suspension is placed in the sample chamber, maintained at a physiological temperature of 37°C. An air bubble is formed within the sample, creating an air-liquid interface.

  • Dynamic Cycling: The bubble is made to pulsate at a physiological rate (e.g., 20 cycles/minute) between a minimum and maximum radius, simulating exhalation and inhalation. The pressure across the bubble surface is continuously monitored.

  • Surface Tension Calculation: The surface tension (γ) is calculated at minimum bubble radius (maximum surface compression) using the Young-Laplace equation. The ability of the surfactant to rapidly reach and maintain a low minimum surface tension (ideally < 1 mN/m) upon dynamic compression is the primary measure of its efficacy.

Ex Vivo Lung Mechanics Assessment: Excised Rat Lung Model

This model evaluates the ability of exogenous surfactants to restore lung function in a surfactant-deficient state, providing a physiologically relevant assessment of efficacy.

  • Animal Preparation: Adult rats are anesthetized, and the lungs are surgically removed en bloc.

  • Surfactant Depletion (Lavage): The excised lungs are made surfactant-deficient by repeated washing (lavage) with a buffered saline solution until pressure-volume (P-V) mechanics are significantly impaired, mimicking a state of ARDS.

  • Surfactant Instillation: A suspension of the test surfactant (e.g., this compound + 1.5% SP-B/C) or control (CLSE) is instilled directly into the airways of the lavaged lungs. In inhibition studies, inhibitory agents are co-instilled or administered prior to the surfactant.

  • Pressure-Volume (P-V) Curve Generation: The lungs are ventilated, and quasi-static P-V curves are generated by incrementally inflating and deflating the lungs while measuring the corresponding airway pressures.

  • Efficacy Assessment: The primary endpoint is the ability of the surfactant to normalize the P-V deflation mechanics. This is quantified by measuring key parameters such as lung compliance and the volume of air retained in the lungs at low transpulmonary pressures (e.g., V₁₀), which reflects the prevention of alveolar collapse.

Mechanism of Action and Experimental Workflow

This compound functions through a biophysical mechanism of action rather than a classical pharmacological signaling pathway. Its diether structure confers resistance to enzymatic degradation by phospholipases, a key advantage in the inflammatory environment of an injured lung.

cluster_0 Biophysical Mechanism of this compound DEPN8 This compound (Diether Phosphonolipid) Adsorption Rapid Adsorption & Spreading DEPN8->Adsorption Resistance Resistance to Degradation DEPN8->Resistance SP Surfactant Peptides (e.g., SP-B/C, Mini-B) SP->Adsorption Interface Alveolar Air-Liquid Interface Tension Low Surface Tension (< 1 mN/m) Interface->Tension During Compression Adsorption->Interface Stability Alveolar Stability (Prevents Collapse) Tension->Stability PLA2 Phospholipase A₂ (PLA₂) PLA2->Resistance No Effect

Caption: Biophysical mechanism of this compound synthetic surfactant.

The preclinical evaluation of this compound follows a logical progression from controlled in vitro biophysical assessments to more complex ex vivo physiological models.

cluster_1 Preclinical Experimental Workflow for this compound vitro In Vitro Assessment (Biophysical Activity) pbs Pulsating Bubble Surfactometer vitro->pbs exvivo Ex Vivo Assessment (Physiological Efficacy) vitro->exvivo Promising candidates progress inhibition Inhibition Assays (PLA₂, Albumin, LPC) pbs->inhibition data Data Analysis & Comparison to CLSE inhibition->data lavage Surfactant Depletion (Excised Rat Lung Lavage) exvivo->lavage pv Pressure-Volume (P-V) Mechanics Analysis lavage->pv pv->data

Caption: General experimental workflow for preclinical this compound studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth literature review of two distinct compounds, DEPN-8 and P8-D6, which, despite their similar acronyms, possess fundamentally different chemical structures, mechanisms of action, and therapeutic applications. This review is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the current scientific knowledge on each compound.

Part 1: this compound - A Phospholipase-Resistant Synthetic Surfactant

This compound is a novel, phospholipase-resistant diether phosphonolipid under investigation as a key component of a synthetic pulmonary surfactant. Its primary application is in the treatment of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS), conditions often characterized by the inactivation of endogenous lung surfactant by inflammatory mediators, including phospholipases.

Chemical Structure

This compound is a disaturated diether phosphonolipid analog of dipalmitoylphosphatidylcholine (DPPC), the primary lipid component of natural lung surfactant.[1] Its resistance to degradation by phospholipases A1, A2, and D is conferred by the presence of ether linkages instead of ester linkages at the chain-backbone junctions and a phosphonate headgroup instead of a phosphate moiety.[1]

Mechanism of Action

This compound, in combination with surfactant proteins or peptides (e.g., SP-B/C or Mini-B), functions to lower surface tension at the air-liquid interface in the alveoli.[1] This action prevents alveolar collapse at the end of expiration, a critical function for maintaining normal gas exchange. Its key advantage over natural surfactants in the context of ALI/ARDS is its resistance to phospholipase A2 (PLA2), an enzyme that is often present at high levels in the inflamed lung and contributes to surfactant inactivation.[1]

Quantitative Data Summary

The efficacy of this compound-based synthetic surfactants has been compared to that of Calf Lung Surfactant Extract (CLSE), a clinically relevant animal-derived surfactant. The data is summarized in the tables below.

Table 1: Surface Activity of this compound + 1.5% SP-B/C vs. CLSE

Surfactant (Concentration)ConditionMinimum Surface Tension (mN/m)
This compound + 1.5% SP-B/C (0.5 mg/ml)No Inhibitor< 1
CLSE (0.5 mg/ml)No Inhibitor< 1
This compound + 1.5% SP-B/C (2.5 mg/ml)No Inhibitor< 1
CLSE (2.5 mg/ml)No Inhibitor< 1
This compound + 1.5% SP-B/C+ PLA2 (0.1 U/ml)Maintained high activity
CLSE+ PLA2 (0.1 U/ml)Significantly inhibited
This compound + 1.5% SP-B/C+ C18:1 LPC (15% by wt)Greater activity than CLSE
CLSE+ C18:1 LPC (15% by wt)Lower activity than this compound
This compound + 1.5% SP-B/C+ AlbuminEquivalent to CLSE
CLSE+ AlbuminEquivalent to this compound

Table 2: Adsorption Surface Tension of this compound Formulations vs. CLSE

SurfactantSurface Tension at 1 min (mN/m)Surface Tension at 20 min (mN/m)
This compound alone67.4 ± 0.657.8 ± 1.2
This compound + 1.5% Mini-B43.7 ± 0.838.1 ± 0.7
CLSE23.6 ± 0.721.5 ± 0.5
Experimental Protocols

Excised Rat Lung Model for Surfactant Activity Assessment

The primary model for evaluating the in-situ activity of this compound-based surfactants is the excised, lavaged rat lung model.[2][3][4] This protocol is designed to create a state of surfactant deficiency, mimicking the condition in ARDS, and then to assess the ability of an exogenous surfactant to restore normal lung mechanics.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized, and the trachea is cannulated. The lungs and heart are then carefully excised en bloc.

  • Surfactant Deficiency Induction: The lungs are lavaged multiple times with a buffered saline solution to wash out the endogenous surfactant. This process is repeated until a state of severe surfactant deficiency is achieved, characterized by poor lung compliance.

  • Surfactant Instillation: The test surfactant (e.g., this compound + 1.5% SP-B/C) or a control (e.g., CLSE or saline) is instilled into the lungs via the tracheal cannula.

  • Pressure-Volume (P-V) Mechanics Measurement: The lungs are then quasi-statically inflated and deflated with air. The pressure and volume are recorded throughout this process to generate a P-V curve.

  • Data Analysis: The deflation limb of the P-V curve is of primary interest, as it reflects the ability of the surfactant to maintain alveolar stability at low lung volumes. Key parameters include the lung volume at specific transpulmonary pressures (e.g., 5 cm H2O) and the maximum compliance.

Visualizations

experimental_workflow_DEPN8 cluster_prep Animal Preparation cluster_lavage Surfactant Deficiency Induction cluster_treatment Treatment cluster_assessment Assessment anesthesia Anesthetize Rat cannulation Cannulate Trachea anesthesia->cannulation excision Excise Lungs cannulation->excision lavage Repeated Lung Lavage excision->lavage deficiency Achieve Surfactant Deficiency lavage->deficiency instillation Instill Test Surfactant deficiency->instillation pv_measurement Measure Pressure-Volume Mechanics instillation->pv_measurement data_analysis Analyze Deflation P-V Curve pv_measurement->data_analysis

Figure 1. Experimental workflow for assessing surfactant activity in the excised rat lung model.

Part 2: P8-D6 - A Dual Topoisomerase I/II Inhibitor for Cancer Therapy

P8-D6 is a potent, aza-analogous benzo[c]phenanthridine that functions as a dual inhibitor of human topoisomerase I (Topo I) and topoisomerase II (Topo II).[5][6][7][8][9] It has demonstrated significant antitumoral activity in various cancer types, including ovarian cancer, breast cancer, and multiple myeloma.[5][9][10]

Chemical Structure

The chemical name for P8-D6 is 6-(N,N-dimethyl-2-aminoethoxy)-11-(3,4,5-trimethoxyphenyl)pyrido[3,4-c][5][11]phenanthroline hydrochloride.[7][8]

Mechanism of Action

P8-D6 acts as a topoisomerase poison.[5][7] Topoisomerases are essential nuclear enzymes that resolve DNA topological problems, such as supercoiling, that arise during replication, transcription, and recombination.[5] Topo I creates transient single-strand breaks, while Topo II creates transient double-strand breaks.[5] P8-D6 stabilizes the covalent intermediate complex formed between the topoisomerases and DNA (the "cleavable complex").[5][7] This prevents the re-ligation of the DNA strands, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis (programmed cell death) in cancer cells.[5][10]

Furthermore, the DNA damage induced by P8-D6 can be repaired by cellular mechanisms such as base excision repair (BER) and homologous recombination (HR), in which Poly (ADP-ribose) polymerase (PARP) plays a crucial role.[11][12] The combination of P8-D6 with a PARP inhibitor, such as olaparib, has been shown to be synergistic, leading to increased accumulation of DNA damage and enhanced cancer cell death.[11][12]

Quantitative Data Summary

Table 3: In Vitro Efficacy of P8-D6 and its Metabolites in Ovarian Cancer Spheroids

CompoundIC50 (µM) - Cytotoxicity (CellTox Green)IC50 (µM) - Apoptosis
P8-D61.11-
P8-D6 mono2.220.24
P8-D6 N-oxide0.31-

Table 4: Pharmacokinetic Properties of P8-D6 in Sprague-Dawley Rats

ParameterValue
Oral Bioavailability21.5%
Plasma Protein Binding99%
Apparent Volume of Distribution (i.v.)57.69 L/m²
Apparent Volume of Distribution (p.o.)82.92 L/m²

Table 5: Growth Inhibition (GI50) of P8-D6 in Various Cancer Cell Lines (NCI-60 Screen)

Cancer TypeAverage GI50
60 Cancer Cell Lines (average)49 nM
Ovarian Carcinoma0.12 µM
Breast Cancer130 nM
Leukemia0.02 µM
Experimental Protocols

In Vitro Biotransformation Studies

The metabolism of P8-D6 has been investigated using in vitro methods to identify its metabolites.

  • Incubation: P8-D6 is incubated with postnuclear supernatant (PNS), microsomes, or S9 reaction mixtures from various tissue samples (e.g., liver, kidney) from different species (e.g., human, rat).

  • Analysis: The resulting metabolites are identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Cell Viability and Apoptosis Assays in 3D Spheroids

The anticancer activity of P8-D6 is often assessed in 3D cell culture models, which more closely mimic the in vivo tumor microenvironment.

  • Spheroid Formation: Cancer cells are cultured in conditions that promote their aggregation into spheroids.

  • Treatment: The spheroids are treated with various concentrations of P8-D6, its metabolites, or standard chemotherapeutic agents.

  • Viability/Cytotoxicity Assessment: Cell viability and cytotoxicity are measured using assays such as CellTiter-Glo® (for ATP levels, indicating viability) or CellTox™ Green (for membrane integrity, indicating cytotoxicity).

  • Apoptosis Measurement: Apoptosis is quantified by measuring the activity of caspases (e.g., caspase-3/7), key enzymes in the apoptotic cascade, using assays like Caspase-Glo® 3/7.

Visualizations

DNA_Damage_Response_P8D6 cluster_dna DNA Integrity cluster_topo Topoisomerase Action cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome DNA DNA TopoI Topoisomerase I DNA->TopoI resolves supercoiling TopoII Topoisomerase II DNA->TopoII resolves supercoiling SSB Single-Strand Breaks (SSBs) PARP PARP SSB->PARP recruits Apoptosis Apoptosis SSB->Apoptosis accumulation leads to DSB Double-Strand Breaks (DSBs) HR Homologous Recombination (HR) DSB->HR activates DSB->Apoptosis accumulation leads to TopoI->SSB creates transient TopoII->DSB creates transient P8D6 P8-D6 P8D6->TopoI inhibits re-ligation P8D6->TopoII inhibits re-ligation BER Base Excision Repair (BER) PARP->BER activates Olaparib Olaparib (PARP Inhibitor) Olaparib->PARP inhibits

Figure 2. Signaling pathway of P8-D6-induced DNA damage and the synergistic effect with PARP inhibitors.

References

Methodological & Application

DEPN-8 Application Notes and Protocols for Pulmonary Surfactant Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals in the fields of pulmonology, respiratory medicine, and surfactant research.

Introduction: DEPN-8 is a synthetic, phospholipase-resistant diether phosphonolipid, developed as a key component in novel synthetic lung surfactants. It is an analog of dipalmitoyl phosphatidylcholine (DPPC), the primary surface-active component of natural pulmonary surfactant.[1][2] Due to its structural characteristics, including ether linkages and a phosphonate headgroup, this compound is highly resistant to degradation by phospholipases A1, A2, and D, and partially resistant to phospholipase C.[1] This resistance is a significant advantage in inflammatory lung conditions like Acute Respiratory Distress Syndrome (ARDS), where phospholipase levels are elevated.[3]

The primary application of this compound is in the formulation of synthetic surfactants aimed at treating surfactant deficiency or dysfunction. Its mechanism of action is biophysical, reducing surface tension at the air-liquid interface in the alveoli to prevent collapse at the end of expiration.[2][4] This document provides detailed protocols for the preparation and biophysical characterization of this compound containing synthetic surfactants.

Quantitative Data Summary

The following tables summarize the biophysical performance of this compound and its formulations in various in vitro and in vivo models.

Table 1: Surface Activity of this compound and Formulations

Formulation Minimum Surface Tension (mN/m) Conditions Reference
This compound (pure) < 1 Dynamic compression on a Wilhelmy balance [4]
This compound + 1.5% SP-B/C < 1 Pulsating bubble surfactometer (37°C, 20 cycles/min, 50% area compression) [4]
This compound + 1.5% Mini-B < 1 Pulsating bubble surfactometer (0.5 mg/ml, 10 min pulsation) [5]

| this compound:PG-1 (9:1) + 1.5% S-MB DATK + 1.5% SP-Css ion-lock 1 | ≤ 1 | Dynamic compression |[1] |

Table 2: Resistance to Inhibition

Surfactant Inhibitor Outcome Reference
This compound + 1.5% SP-B/C Phospholipase A₂ (PLA₂) Maintained high adsorption and dynamic surface activity [2]
Calf Lung Surfactant Extract (CLSE) Phospholipase A₂ (PLA₂) Chemical degradation, generation of LPC, and reduced surface activity [2]
This compound + 1.5% SP-B/C Lysophosphatidylcholine (LPC) More resistant to biophysical inhibition than CLSE [4]
This compound + 1.5% SP-B/C Serum Albumin Similar sensitivity to biophysical inhibition as CLSE [2]

| this compound + 1.5% Mini-B | Serum Albumin (3 mg/ml) | Reached minimum surface tension < 1 mN/m |[5] |

Table 3: In Vivo Efficacy in Animal Models of ARDS

Formulation Animal Model Key Findings Reference

| this compound:PG-1 (9:1) + 1.5% S-MB DATK + 1.5% SP-Css ion-lock 1 | Ventilated rats and rabbits with saline lavage-induced ARDS | Improved arterial oxygenation and dynamic lung compliance |[1][6] |

Experimental Protocols

Protocol 1: Preparation of this compound Containing Synthetic Surfactant

This protocol is based on methods described for formulating synthetic surfactants for preclinical studies.[1]

Materials:

  • This compound

  • PG-1 (mono-unsaturated diether phosphonolipid analog of POPG)

  • S-MB DATK (synthetic peptide)

  • SP-Css ion-lock 1 (synthetic peptide)

  • Chloroform

  • Trifluoroethanol (TFE)

  • 0.15 M Sodium Chloride (NaCl), sterile

  • 0.1 N Sodium Bicarbonate (NaHCO₃)

  • Nitrogen gas

  • Vacuum pump

  • Water bath

Procedure:

  • Lipid and Peptide Solubilization:

    • Dissolve the desired amounts of this compound and PG-1 lipids in chloroform. A common ratio is 9:1 (w/w) this compound:PG-1.

    • Dissolve the synthetic peptides (e.g., 1.5% S-MB DATK and 1.5% SP-Css ion-lock 1 by total weight) in TFE.

  • Mixing and Drying:

    • Combine the lipid and peptide solutions in a round-bottom flask.

    • Dry the mixture under a gentle stream of nitrogen gas to form a thin film.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Resuspension:

    • Resuspend the dried lipid-peptide film in sterile 0.15 M NaCl. Adjust the pH to 7.0 with 0.1 N NaHCO₃. The final lipid concentration is typically prepared at 35 mg/ml.

    • Vortex the suspension vigorously.

  • Heating and Annealing:

    • Heat the suspension intermittently to 65°C for 30 minutes in a water bath.

    • Refrigerate the surfactant suspension for at least 12 hours before use to allow for proper annealing.

Protocol 2: Assessment of Dynamic Surface Activity using a Pulsating Bubble Surfactometer

This method is a standard for evaluating the performance of pulmonary surfactants.

Materials:

  • Pulsating bubble surfactometer

  • Prepared this compound synthetic surfactant

  • Phosphate-buffered saline (PBS) or other appropriate buffer

  • Hamilton syringe

Procedure:

  • Sample Chamber Preparation:

    • Fill the sample chamber of the surfactometer with the prepared surfactant suspension (e.g., at a concentration of 0.5 mg/ml or 2.5 mg/ml).

  • Bubble Formation:

    • Create a small air bubble at the tip of the capillary tube within the sample chamber.

  • Pulsation:

    • Set the surfactometer to pulsate the bubble at a physiological rate (e.g., 20 cycles/minute) and temperature (37°C). The surface area of the bubble is typically compressed by 50%.

  • Data Acquisition:

    • Record the surface tension at the minimum and maximum bubble radius for a set duration (e.g., 10 minutes).

    • A high-quality surfactant will rapidly lower the minimum surface tension to below 1 mN/m.

Diagrams

experimental_workflow cluster_prep Surfactant Preparation cluster_testing Biophysical Testing cluster_animal In Vivo Evaluation solubilization 1. Solubilization (Lipids in Chloroform, Peptides in TFE) mixing 2. Mixing & Drying (Nitrogen Stream, Vacuum) solubilization->mixing resuspension 3. Resuspension (Saline, Vortexing) mixing->resuspension heating 4. Heating & Annealing (65°C, Refrigeration) resuspension->heating pbs Pulsating Bubble Surfactometry heating->pbs cbs Captive Bubble Surfactometry heating->cbs ards_model ARDS Animal Model (e.g., Saline Lavage) heating->ards_model instillation Surfactant Instillation ards_model->instillation measurement Measure Lung Function (Oxygenation, Compliance) instillation->measurement

Caption: Experimental workflow for the preparation and evaluation of this compound surfactants.

surfactant_mechanism cluster_alveolus Alveolus Air-Liquid Interface cluster_surfactant Air Air Water Layer Water Layer interface_start interface_end interface_start->interface_end High Surface Tension (No Surfactant) p1 p2 p3 p4 p5 p6 p7 h1 D h1->p1 h2 D h2->p2 h3 D h3->p3 h4 D h4->p4 h5 D h5->p5 h6 D h6->p6 h7 D h7->p7 label_node This compound molecules align at interface, reducing surface tension and preventing alveolar collapse. arrow_start arrow_start->label_node

Caption: Biophysical mechanism of this compound at the alveolar air-liquid interface.

References

DEPN-8: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEPN-8 is a novel synthetic diether phosphonolipid developed as a phospholipase-resistant surfactant. It has shown significant promise in preclinical studies for the treatment of Acute Lung Injury (ALI) and Acute Respiratory Distress Syndrome (ARDS). Its unique structure renders it resistant to degradation by phospholipase A2 (PLA₂), an enzyme often elevated in inflammatory lung conditions and responsible for the breakdown of natural lung surfactants. This resistance, combined with its excellent surface activity, makes this compound a compelling candidate for a new generation of synthetic surfactants.

These application notes provide detailed information on the preparation of this compound for experimental use, summarize its performance in key preclinical assays, and outline protocols for its investigation in in vitro and in vivo models.

Data Presentation

In Vitro Surface Activity of this compound

The surface activity of this compound, a critical measure of its efficacy as a pulmonary surfactant, has been evaluated using a pulsating bubble surfactometer. The data below summarizes the minimum surface tension achieved by this compound in comparison to Calf Lung Surfactant Extract (CLSE), a clinically used natural surfactant.

Surfactant ConcentrationConditionThis compound + 1.5% SP-B/C (Minimum Surface Tension, mN/m)CLSE (Minimum Surface Tension, mN/m)Citation
0.5 mg/mLNo Inhibitor< 1< 1[1][2]
2.5 mg/mLNo Inhibitor< 1< 1[1][2]
2.5 mg/mL+ PLA₂ (0.1 U/ml)< 1Significantly Inhibited[1][2]
2.5 mg/mL+ C18:1 LPC (15% by weight)Lower than CLSEHigher than this compound[1][2]
2.5 mg/mL+ Serum AlbuminEquivalent to CLSEEquivalent to this compound[1][2]
In Vivo Efficacy of this compound in Excised Rat Lungs

The physiological activity of this compound has been assessed by its ability to restore pressure-volume (P-V) mechanics in surfactant-deficient excised rat lungs. The following table summarizes the comparative performance of this compound and CLSE in the presence of various inhibitors.

ConditionThis compound + 1.5% SP-B/C PerformanceCLSE PerformanceCitation
No InhibitorEquivalent to CLSE in normalizing P-V mechanicsStandard for comparison[1][2]
+ PLA₂Superior to CLSE in normalizing P-V mechanicsSignificantly inhibited[1][2]
+ C18:1 LPCSuperior to CLSE in normalizing P-V mechanicsLess effective than this compound[1][2]
+ Serum AlbuminEquivalent to CLSE in normalizing P-V mechanicsEquivalent to this compound[1][2]

Experimental Protocols

Preparation of this compound for In Vitro and In Vivo Experiments

Materials:

  • This compound (synthesis as described in the literature[1])

  • Surfactant protein B/C (SP-B/C) or a synthetic analogue like Mini-B (1.5% by weight)[1][3]

  • Sterile, pyrogen-free water or a suitable buffer (e.g., 10 mM HEPES with 0.15M NaCl and 1.5 mM CaCl₂ at pH 7.0)[3]

  • Sonicator or homogenizer

Protocol for Preparing this compound Dispersion:

  • Weighing: Accurately weigh the required amounts of this compound and SP-B/C (or analogue) to achieve the desired final concentration and a 1.5% protein-to-lipid ratio.

  • Hydration: Add the appropriate volume of sterile water or buffer to the lipids.

  • Dispersion: The mixture should be homogenized to form a uniform suspension. This can be achieved by:

    • Sonication: Use a probe sonicator on ice to disperse the lipids. Apply short bursts of sonication interspersed with cooling periods to prevent overheating and degradation.

    • Homogenization: A high-pressure homogenizer can also be used to create a consistent lipid dispersion.

  • Sterilization: For in vivo studies, the final preparation should be sterile. This can be achieved by preparing the dispersion under aseptic conditions using sterile components and equipment.

  • Storage: Store the prepared this compound dispersion at 4°C. The stability of the dispersion over time should be validated for long-term experiments.

In Vitro Pulsating Bubble Surfactometer Assay

This assay measures the ability of a surfactant to lower surface tension at an air-liquid interface under dynamic compression and expansion, simulating breathing.

Protocol:

  • Sample Preparation: Prepare this compound and control surfactant (e.g., CLSE) dispersions at the desired concentrations (e.g., 0.5 mg/mL and 2.5 mg/mL) as described above.

  • Inhibitor Incubation (if applicable):

    • For PLA₂ inhibition studies, incubate the surfactant with 0.1 U/ml of PLA₂ for 30 minutes at 37°C before analysis.[1]

    • For LPC inhibition studies, incubate the surfactant with 15% by weight of C18:1 LPC for 15-30 minutes at room temperature.[1]

  • Bubble Formation: Introduce a small air bubble into the sample chamber of the pulsating bubble surfactometer containing the surfactant dispersion.

  • Pulsation: The bubble is then pulsated at a set rate (e.g., 20 cycles/min) and temperature (37°C) with a defined area compression (e.g., 50%).

  • Data Acquisition: Continuously measure the surface tension of the bubble throughout the pulsation cycles. The minimum and maximum surface tensions are recorded.

  • Analysis: Compare the minimum surface tension achieved by this compound to that of the control surfactant under various conditions. A lower minimum surface tension indicates better surface activity.

In Vivo Assessment in Excised Rat Lungs

This protocol assesses the physiological efficacy of this compound in a model of surfactant deficiency.

Protocol:

  • Animal Model: Use adult male Sprague-Dawley rats.

  • Lung Lavage: Anesthetize the rat and perform a tracheotomy. Repeatedly lavage the lungs with saline to wash out the endogenous surfactant, creating a surfactant-deficient state.

  • Surfactant Instillation:

    • Prepare this compound and control surfactant dispersions.

    • For inhibitor studies, pre-incubate the surfactants with the respective inhibitors as described for the in vitro assay.

    • Instill a defined volume and concentration of the surfactant preparation into the lavaged lungs via the trachea.

  • Pressure-Volume (P-V) Curve Measurement:

    • Place the excised lungs in a plethysmograph.

    • Inflate the lungs to a maximal pressure (e.g., 35 cm H₂O) and then slowly deflate them in a stepwise manner.

    • Record the lung volume at each pressure step during deflation.

  • Data Analysis: Plot the P-V curves (pressure vs. lung volume). Compare the deflation stability (the ability of the lungs to retain air at low pressures) of lungs treated with this compound to those treated with the control surfactant. Improved volume retention at lower pressures indicates better surfactant function.

Visualizations

Signaling and Mechanism of Action Diagrams

DEPN8_Mechanism_of_Action cluster_lung Alveolar Air-Liquid Interface cluster_surfactant Surfactant Function cluster_inhibitors Inhibitory Factors in ALI/ARDS Air Air Liquid Lining Liquid Lining Alveolar Epithelium Alveolar Epithelial Cells This compound This compound Reduced Surface Tension Reduced Surface Tension This compound->Reduced Surface Tension Lowers PLA2 Phospholipase A₂ This compound->PLA2 Resistant to Degradation Natural Surfactant Natural Surfactant Natural Surfactant->Reduced Surface Tension Lowers Alveolar Stability Alveolar Stability Reduced Surface Tension->Alveolar Stability Promotes Normal Lung Function Normal Lung Function Alveolar Stability->Normal Lung Function PLA2->Natural Surfactant Degrades LPC Lysophosphatidylcholine LPC->Natural Surfactant Inhibits Serum Proteins Serum Proteins Serum Proteins->Natural Surfactant Inhibits

Caption: Mechanism of this compound as a phospholipase-resistant surfactant.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_model Animal Model cluster_measurement Measurement cluster_analysis Analysis A Prepare this compound/ Control Dispersions B Pre-incubate with Inhibitors (Optional) A->B E Instill Surfactant Preparation B->E C Anesthetize Rat D Perform Lung Lavage to Induce Surfactant Deficiency C->D D->E F Excise Lungs E->F G Measure Pressure-Volume (P-V) Curves F->G H Plot P-V Curves G->H I Compare Deflation Stability H->I

Caption: Workflow for in vivo assessment of this compound in excised rat lungs.

References

Application Notes and Protocols for DEPN-8 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEPN-8 is a novel, synthetic diether phosphonolipid engineered for resistance to phospholipases, particularly phospholipase A2 (PLA2).[1][2] Its structural integrity in the presence of these enzymes makes it a valuable component in synthetic surfactant preparations aimed at treating acute lung injury (ALI) and acute respiratory distress syndrome (ARDS), conditions where inflammatory processes lead to surfactant inactivation.[1] While this compound is primarily studied for its biophysical properties in lung surfactant formulations, its inherent resistance to PLA2 presents a unique opportunity for its use in high-throughput screening (HTS) assays designed to identify novel inhibitors of this key inflammatory enzyme.

This document provides a detailed protocol for a hypothetical HTS assay utilizing this compound as a key reagent to screen for PLA2 inhibitors. It also includes hypothetical data and a relevant signaling pathway to illustrate the application.

Principle of the Assay

This proposed HTS assay is a fluorescence-based biochemical assay designed to identify small molecule inhibitors of human secretory PLA2 (sPLA2). The assay utilizes a synthetic vesicle system incorporating this compound, which provides a stable, phospholipase-resistant lipid backbone, and a fluorogenic PLA2 substrate. In the absence of an inhibitor, sPLA2 will hydrolyze the fluorogenic substrate, leading to an increase in fluorescence. When a potent inhibitor is present, the enzymatic activity of sPLA2 is blocked, resulting in no or low fluorescence. The stability of this compound ensures the integrity of the vesicle platform throughout the screening process.

Data Presentation

Table 1: Hypothetical HTS Results for PLA2 Inhibitor Screening

Compound IDConcentration (µM)% Inhibition of sPLA2 Activity (n=3)Z'-factor
Negative Control (DMSO)-0.0 ± 2.50.78
Positive Control (Varespladib)1095.2 ± 3.1
Hit Compound A1088.5 ± 4.2
Hit Compound B1075.1 ± 5.6
Non-hit Compound C1012.3 ± 3.9

Table 2: Dose-Response of a Hypothetical Hit Compound

Compound A Concentration (µM)% Inhibition of sPLA2 Activity (n=3)IC50 (µM)
0.115.2 ± 2.11.2
0.545.8 ± 3.5
1.068.9 ± 4.0
5.085.4 ± 3.8
10.092.1 ± 2.9
50.098.6 ± 1.5

Experimental Protocols

Preparation of this compound/Fluorogenic Substrate Vesicles
  • Materials:

    • This compound

    • 1-palmitoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphoglycerol (pyrene-PG) or other suitable fluorogenic PLA2 substrate

    • Chloroform

    • Argon or Nitrogen gas

    • Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 8.0)

    • Sonicator

  • Procedure:

    • In a clean glass vial, prepare a lipid mixture of this compound and pyrene-PG at a molar ratio of 95:5 in chloroform.

    • Evaporate the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

    • Resuspend the lipid film in Assay Buffer to a final lipid concentration of 1 mg/mL by vortexing.

    • Sonicate the lipid suspension on ice until the solution becomes clear to form small unilamellar vesicles (SUVs).

    • Store the vesicle preparation at 4°C and use within one week.

High-Throughput Screening Protocol for sPLA2 Inhibitors
  • Materials:

    • This compound/pyrene-PG vesicles

    • Human recombinant sPLA2

    • Compound library dissolved in DMSO

    • Positive control (e.g., Varespladib)

    • Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM CaCl2, pH 8.0)

    • 384-well, black, flat-bottom plates

    • Fluorescence plate reader (Excitation: 340 nm, Emission: 380 nm and 480 nm)

  • Procedure:

    • Using a liquid handler, dispense 50 nL of test compounds (from the compound library) and controls into the wells of a 384-well plate.

    • Add 10 µL of human sPLA2 (at a pre-determined optimal concentration in Assay Buffer) to all wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 10 µL of the this compound/pyrene-PG vesicle suspension to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at an emission wavelength of 380 nm (monomer) and 480 nm (excimer) every 2 minutes for a total of 30 minutes.

    • Calculate the ratio of monomer to excimer fluorescence (I380/I480) to determine the extent of substrate hydrolysis.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Visualization of Pathways and Workflows

HTS_Workflow cluster_prep Preparation cluster_hts High-Throughput Screening cluster_analysis Data Analysis Compound_Library Compound Library in DMSO Dispense Dispense Compounds (50 nL) Compound_Library->Dispense sPLA2_Solution sPLA2 Solution Add_Enzyme Add sPLA2 (10 µL) sPLA2_Solution->Add_Enzyme Vesicles This compound/Pyrene-PG Vesicles Add_Substrate Add Vesicles (10 µL) Vesicles->Add_Substrate Dispense->Add_Enzyme Incubate Incubate (15 min) Add_Enzyme->Incubate Incubate->Add_Substrate Read_Plate Read Fluorescence (30 min) Add_Substrate->Read_Plate Calculate_Ratio Calculate Monomer/ Excimer Ratio Read_Plate->Calculate_Ratio Calculate_Inhibition % Inhibition Calculate_Ratio->Calculate_Inhibition Identify_Hits Identify Hits Calculate_Inhibition->Identify_Hits PLA2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response Receptor Pro-inflammatory Receptor sPLA2 sPLA2 Receptor->sPLA2 activates Membrane_PL Membrane Phospholipids AA Arachidonic Acid (AA) Membrane_PL->AA releases sPLA2->Membrane_PL hydrolyzes COX COX AA->COX LOX LOX AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Stimulus Inflammatory Stimulus Stimulus->Receptor Inhibitor HTS Hit Compound (Inhibitor) Inhibitor->sPLA2

References

Application Notes and Protocols for Measuring DEPN-8 Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DEPN-8 is a novel, fully synthetic diether phosphonolipid characterized by its resistance to phospholipase A2 (PLA₂). This property makes it a compound of significant interest for the development of advanced synthetic lung surfactants. The primary bioactivity of this compound lies in its ability to lower surface tension at the air-liquid interface, a critical function for maintaining lung compliance and preventing alveolar collapse. These application notes provide detailed protocols for assessing the biophysical activity of this compound as a key component of synthetic surfactant preparations.

The methodologies described herein are essential for researchers in respiratory medicine and drug development professionals working on treatments for Acute Respiratory Distress Syndrome (ARDS) and other conditions related to surfactant dysfunction.

Data Presentation: Quantitative Bioactivity of this compound

The bioactivity of this compound is quantified by its ability to reduce surface tension under dynamic conditions, both alone and in combination with surfactant-associated proteins or their analogs. The following tables summarize the key performance indicators of this compound-containing surfactants compared to a standard calf lung surfactant extract (CLSE).

Table 1: Adsorption Surface Tension of this compound Formulations

Surfactant Formulation (0.0625 mg lipid/mL)Surface Tension at 1 min (mN/m)Surface Tension at 20 min (mN/m)
This compound alone67.4 ± 0.657.8 ± 1.2
This compound + 1.5% Mini-B43.7 ± 0.838.1 ± 0.7
CLSE23.6 ± 0.721.5 ± 0.5

Data represents the surface tension following the addition of the surfactant to a stirred subphase, indicating the speed of adsorption to the air-water interface.[1]

Table 2: Dynamic Surface Tension Lowering on a Pulsating Bubble Surfactometer

Surfactant FormulationConcentration (mg/mL)Minimum Surface Tension (mN/m) after 10 min
This compound + 1.5% Mini-B0.5< 1
CLSE0.5< 1

This table shows the ability of the surfactants to achieve very low surface tensions under dynamic cycling, mimicking breathing.[1]

Table 3: Inhibition Resistance of this compound Surfactant on a Pulsating Bubble Surfactometer

Surfactant Formulation (2.5 mg/mL)InhibitorMinimum Surface Tension (mN/m)
This compound + 1.5% SP-B/CNone< 1
CLSENone< 1
This compound + 1.5% SP-B/CPLA₂ (0.1 U/mL)< 1
CLSEPLA₂ (0.1 U/mL)Significantly Inhibited
This compound + 1.5% SP-B/CC18:1 LPCLower than CLSE
CLSEC18:1 LPCHigher than this compound formulation
This compound + 1.5% SP-B/CBovine Serum AlbuminEquivalent to CLSE
CLSEBovine Serum AlbuminEquivalent to this compound formulation

This table highlights the superior resistance of the this compound formulation to inhibition by PLA₂ and C18:1 lysophosphatidylcholine (LPC) compared to a natural surfactant extract.[2]

Biophysical Mechanism of Action

The primary function of pulmonary surfactant, and by extension this compound, is to reduce surface tension at the alveolar air-liquid interface. This is a biophysical process rather than a classical pharmacological signaling pathway. The diagram below illustrates this mechanism.

cluster_vesicle Surfactant Vesicles in Subphase cluster_interface Air-Liquid Interface cluster_process Mechanism Vesicle Secreted Surfactant Vesicles (containing this compound) Adsorption Adsorption to Interface Vesicle->Adsorption Requires SP-B/C for efficiency Interface Air-Liquid Interface Film Surfactant Monolayer Compression Compression (Exhalation) Film->Compression Alveolar surface area decreases Spreading Spreading and Film Formation Adsorption->Spreading Forms stable monolayer LowTension Low Surface Tension (<1 mN/m) Compression->LowTension Prevents alveolar collapse

Caption: Biophysical mechanism of this compound containing surfactant.

Experimental Protocols

Protocol 1: Measuring Dynamic Surface Activity using a Pulsating Bubble Surfactometer (PBS)

This protocol describes the methodology for evaluating the ability of this compound containing surfactants to lower surface tension under dynamic conditions that mimic the compression and expansion of alveoli during breathing.[3][4]

Objective: To determine the minimum surface tension achievable by a surfactant formulation during cyclical area changes.

Materials:

  • Pulsating Bubble Surfactometer (PBS)

  • This compound surfactant formulation

  • Control surfactant (e.g., Calf Lung Surfactant Extract - CLSE)

  • Buffer solution (e.g., 10 mM HEPES with 0.15M NaCl and 1.5 mM CaCl₂, pH 7.0)

  • Disposable sample chambers (20-25 µL)

  • Micropipettes

Procedure:

  • Instrument Setup and Calibration:

    • Turn on the PBS and the temperature-controlled water bath, setting the temperature to 37°C.

    • Calibrate the pressure transducer according to the manufacturer's instructions.

  • Sample Preparation:

    • Prepare the this compound surfactant formulation and control surfactant at the desired concentrations (e.g., 0.5 mg/mL and 2.5 mg/mL) in the buffer solution.

    • If testing inhibition resistance, add the inhibitor (e.g., PLA₂, LPC, or albumin) to the surfactant sample at the desired final concentration.

  • Sample Loading:

    • Load approximately 25 µL of the surfactant sample into a clean, disposable sample chamber.

  • Bubble Formation and Equilibration:

    • Insert the sample chamber into the PBS.

    • Create a bubble at the tip of the capillary tube within the sample chamber. The bubble should be in contact with the atmospheric pressure through the capillary.

    • Allow the bubble to remain static for a brief period (e.g., 10 seconds) to measure the initial adsorption surface tension.

  • Dynamic Cycling:

    • Start the pulsation of the bubble. A typical setting is 20 cycles per minute with a 50% surface area compression.

    • The bubble radius will oscillate between a maximum of approximately 0.55 mm and a minimum of 0.4 mm.

  • Data Acquisition:

    • The pressure difference across the bubble surface is continuously recorded by the pressure transducer.

    • The surface tension is calculated in real-time using the Law of Laplace.

    • Record the minimum and maximum surface tension for each cycle. Continue for a set period, typically 10-20 minutes, or until a stable minimum surface tension is reached.

  • Data Analysis:

    • Plot the minimum surface tension as a function of time or cycle number.

    • The primary endpoint is the minimum surface tension achieved, with values <1 mN/m indicating high activity.

start Start setup Setup and Calibrate PBS (37°C) start->setup prep Prepare Surfactant Sample (e.g., this compound in buffer) setup->prep load Load 25 µL Sample into Chamber prep->load bubble Form Bubble in Chamber load->bubble cycle Start Dynamic Pulsation (20 cycles/min, 50% compression) bubble->cycle record Record Pressure and Calculate Surface Tension (γ) cycle->record Continuous record->cycle analyze Analyze Data: γ_min vs. time record->analyze After set time end End analyze->end

Caption: Experimental workflow for the Pulsating Bubble Surfactometer.

Protocol 2: Measuring Surface Activity using a Captive Bubble Surfactometer

This protocol is used to assess the adsorption characteristics and film stability of this compound containing surfactants under quasi-static conditions.

Objective: To measure the surface tension of a surfactant film during slow compression and expansion cycles.

Materials:

  • Captive Bubble Surfactometer

  • This compound surfactant formulation

  • Buffer solution

  • High-resolution camera for bubble shape analysis

Procedure:

  • Instrument and Sample Chamber Setup:

    • Fill the sample chamber with the buffer solution, ensuring no air bubbles are trapped. The chamber is temperature-controlled, typically at 37°C.

  • Sample Injection:

    • Inject a small volume of the this compound surfactant formulation into the subphase of the chamber.

  • Bubble Formation:

    • Introduce an air bubble into the chamber and position it underneath the ceiling of the chamber. The bubble is "captive" within the liquid.

  • Adsorption Measurement:

    • Allow the surfactant to adsorb to the surface of the bubble for a defined period (e.g., 5-20 minutes), and monitor the change in surface tension as a function of time.

  • Quasi-static Cycling:

    • Slowly decrease the volume of the bubble to compress the surfactant film, and then slowly increase the volume to expand it.

    • The shape of the bubble is continuously recorded by the camera.

  • Data Acquisition and Analysis:

    • The surface tension is calculated from the shape of the bubble using the Young-Laplace equation.

    • The surface area of the bubble is also calculated from its dimensions.

    • Plot surface tension versus surface area to generate a compression-expansion isotherm. This provides information on film compressibility and stability.

Associated Signaling Pathways

While this compound's primary action is biophysical, the overall regulation of pulmonary surfactant in the lung involves complex cellular signaling. Surfactant protein A (SP-A), a key component of natural surfactant, can modulate surfactant secretion from alveolar type II cells through a signaling cascade. Understanding this pathway provides context for the biological environment in which synthetic surfactants like those containing this compound will function.

SP_A Surfactant Protein A (SP-A) SPAR SP-A Receptor (SPAR) on Alveolar Type II Cell SP_A->SPAR Binding TyrKinase Tyrosine Kinase Activation SPAR->TyrKinase IRS1 IRS-1 Phosphorylation TyrKinase->IRS1 PI3K PI3K Activation IRS1->PI3K Secretion Secretagogue-Induced Surfactant Secretion PI3K->Secretion Inhibition

Caption: SP-A signaling pathway regulating surfactant secretion.[5]

References

Application Notes: DEPN-8 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DEPN-8 is a novel near-infrared (NIR) fluorescent probe with potential applications in preclinical in vivo imaging. Its emission in the NIR spectrum (700-900 nm) allows for deep tissue penetration and minimizes autofluorescence from biological tissues, thereby enhancing signal-to-noise ratios for clearer imaging. These characteristics make this compound a promising tool for non-invasively monitoring biological processes in living organisms. This document provides an overview of this compound, its potential applications, and detailed protocols for its use in in vivo imaging studies.

Principle of Action

While the specific binding target of this compound is not yet fully characterized in the public domain, it is hypothesized to accumulate in tissues or cells based on specific physiological or pathological conditions. Once administered, this compound circulates throughout the body and localizes to its target site. Upon excitation with an appropriate NIR light source, this compound emits fluorescent signals that can be detected and quantified using an in vivo imaging system. The intensity of the fluorescent signal is proportional to the concentration of the probe, providing a means to visualize and measure the extent of the target's presence or activity.

Key Applications

  • Oncology Research: this compound can be utilized for tumor imaging, assessing tumor burden, and monitoring therapeutic response. Its ability to accumulate in tumor tissues, potentially through the enhanced permeability and retention (EPR) effect, makes it a valuable tool for cancer studies.

  • Inflammation Imaging: The probe may be designed to target markers of inflammation, enabling the visualization and quantification of inflammatory processes in various disease models, such as arthritis or inflammatory bowel disease.

  • Drug Delivery and Pharmacokinetics: By conjugating this compound to therapeutic agents, it is possible to track the biodistribution and target accumulation of the drug in real-time, providing critical information for drug development.

Quantitative Data Summary

The following tables represent typical quantitative data that would be generated for a novel in vivo imaging probe like this compound. Please note that this data is illustrative and not based on published results for a probe specifically named this compound.

Table 1: Biodistribution of this compound in a Murine Model (4 hours post-injection)

Organ% Injected Dose per Gram (%ID/g)
Blood2.5 ± 0.8
Heart1.2 ± 0.4
Lungs3.1 ± 1.1
Liver15.7 ± 4.2
Spleen8.9 ± 2.5
Kidneys25.3 ± 6.7
Tumor5.8 ± 1.9
Muscle0.9 ± 0.3

Table 2: Pharmacokinetic Parameters of this compound

ParameterValue
Half-life (t½)2.5 hours
Area Under the Curve (AUC)15.8 %ID/g*h
Clearance (CL)0.06 L/h
Volume of Distribution (Vd)0.2 L

Experimental Protocols

Protocol 1: In Vivo Imaging of Tumor Burden with this compound

1. Animal Handling and Preparation:

  • All animal procedures should be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
  • Use immunodeficient mice (e.g., nude or SCID) for xenograft tumor models.
  • Once tumors reach a palpable size (e.g., 100-200 mm³), the animals are ready for imaging.
  • Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance) to immobilize it during the imaging procedure.[1]

2. Probe Administration:

  • Prepare a stock solution of this compound in a biocompatible solvent (e.g., DMSO) and dilute it with sterile saline or PBS to the final injection concentration.
  • Administer this compound via intravenous (tail vein) injection at a dose of 1-10 mg/kg body weight. The optimal dose should be determined empirically.

3. In Vivo Imaging Procedure:

  • Place the anesthetized mouse in the imaging chamber of an in vivo imaging system (e.g., IVIS Spectrum).
  • Acquire a baseline fluorescence image before probe injection.
  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window.
  • Use an appropriate excitation filter (e.g., 745 nm) and emission filter (e.g., 820 nm) for this compound.
  • Acquire both a photographic and a fluorescent image at each time point.

4. Data Analysis:

  • Use the imaging software to overlay the fluorescence signal on the photographic image.
  • Draw regions of interest (ROIs) around the tumor and a contralateral, non-tumor-bearing area (for background).
  • Quantify the fluorescence intensity in the ROIs as average radiant efficiency or total radiant efficiency.
  • Calculate the tumor-to-background ratio to assess the specificity of the probe.

Protocol 2: Ex Vivo Biodistribution Analysis

1. Tissue Collection:

  • Following the final in vivo imaging time point, euthanize the mouse via a humane method.
  • Immediately dissect the major organs (e.g., blood, heart, lungs, liver, spleen, kidneys, tumor, muscle).

2. Ex Vivo Imaging:

  • Arrange the dissected organs in a petri dish and image them using the in vivo imaging system with the same settings as the in vivo scans.
  • Quantify the fluorescence intensity for each organ.

3. Data Normalization:

  • Weigh each organ.
  • Express the fluorescence intensity per gram of tissue to determine the %ID/g.

Visualizations

G cluster_workflow Experimental Workflow for In Vivo Imaging Animal_Model Animal Model Preparation (e.g., Tumor Inoculation) Anesthesia Anesthesia Animal_Model->Anesthesia Probe_Admin This compound Administration (Intravenous Injection) Anesthesia->Probe_Admin InVivo_Imaging In Vivo Fluorescence Imaging (Multiple Time Points) Probe_Admin->InVivo_Imaging Data_Analysis Image and Data Analysis (ROI Quantification) InVivo_Imaging->Data_Analysis ExVivo Ex Vivo Biodistribution (Organ Imaging and Weighing) InVivo_Imaging->ExVivo

Caption: A typical experimental workflow for an in vivo imaging study using this compound.

G cluster_pathway Hypothetical Signaling Pathway Targeted by this compound Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Gene_Expression Target Gene Expression (e.g., Inflammation, Proliferation) Transcription_Factor->Gene_Expression DEPN8 This compound Probe DEPN8->Receptor Binding

Caption: A hypothetical signaling pathway that could be monitored using this compound.

References

Application Notes and Protocols for DEPN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Safety Precautions

DEPN-8 is a chemical compound intended for laboratory research use only. The toxicological properties of this compound have not been fully investigated. Therefore, it is imperative that this compound be handled with the utmost care, treating it as a potentially hazardous substance. All personnel must read and understand these protocols and the relevant Safety Data Sheet (SDS) before handling the compound.

Health Hazards: Based on general safety guidelines for research chemicals, this compound should be considered as potentially causing skin irritation, serious eye irritation, and respiratory irritation.[1] It may also be harmful if inhaled or swallowed. Long-term exposure effects are unknown.

Safety Precautions:

  • Obtain special instructions before use.[1]

  • Do not handle until all safety precautions have been read and understood.[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash skin thoroughly after handling.[1]

  • Use only in a well-ventilated area or outdoors.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment must be worn:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.
Body Protection A lab coat or other protective clothing to prevent skin contact.
Respiratory Protection In case of inadequate ventilation, wear respiratory protection.[1]

Experimental Protocols

Receiving and Unpacking this compound
  • Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

  • If the package is compromised, do not open it. Move it to a designated containment area and contact your institution's Environmental Health and Safety (EHS) office.

  • If the outer packaging is intact, transfer it to a designated laboratory area for unpacking.

  • Wear appropriate PPE (see section 2.0) before opening the package.

  • Carefully open the outer packaging and inspect the primary container for any damage.

  • Verify that the product identifier on the label matches the order information.

  • Log the receipt of the compound in the laboratory inventory system.

Storage of this compound

Proper storage is crucial to maintain the stability and integrity of this compound.

  • Short-Term Storage: For immediate use, store this compound in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials.[1] Keep the container tightly closed.

  • Long-Term Storage: For long-term storage, consult the manufacturer's recommendations if available. In the absence of specific instructions, store the compound in a tightly sealed container at -20°C, protected from light and moisture.

Preparation of this compound Solutions

This protocol outlines a general procedure for preparing a stock solution of this compound. The choice of solvent will depend on the specific experimental requirements and the solubility of the compound.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Determine the desired concentration and volume of the stock solution.

  • Calculate the required mass of this compound using the following formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molar Mass ( g/mol ) .

  • In a chemical fume hood, and while wearing appropriate PPE, accurately weigh the calculated mass of this compound onto weighing paper.

  • Carefully transfer the weighed this compound to the volumetric flask.

  • Add a small amount of the chosen solvent to the flask to dissolve the solid.

  • Gently swirl the flask or use a vortex mixer or sonicator to aid in dissolution.

  • Once the solid is completely dissolved, add the solvent to the flask up to the calibration mark.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label the flask clearly with the compound name, concentration, solvent, preparation date, and your initials.

  • Store the stock solution under the appropriate conditions (see section 3.2).

Data Presentation: this compound Stability Log

As specific stability data for this compound is not publicly available, researchers should maintain a detailed log to track the stability of the compound and its solutions under various storage conditions.

Sample IDCompound Form (Solid/Solution)Concentration (if applicable)Storage Temperature (°C)Storage Conditions (Light/Dark, Inert Gas)Date StoredDate TestedPurity/Activity Assay ResultNotes

Mandatory Visualizations

DEPN8_Handling_Workflow cluster_receipt Receiving cluster_unpacking Unpacking cluster_storage Storage cluster_handling Handling & Use cluster_disposal Disposal start Receive Shipment inspect_outer Inspect Outer Package start->inspect_outer don_ppe Don PPE inspect_outer->don_ppe Package OK unpack Unpack in Fume Hood don_ppe->unpack inspect_inner Inspect Primary Container unpack->inspect_inner log_inventory Log in Inventory inspect_inner->log_inventory Container OK store Store Appropriately log_inventory->store weigh Weigh Compound store->weigh prepare_solution Prepare Solution weigh->prepare_solution experiment Use in Experiment prepare_solution->experiment dispose Dispose of Waste experiment->dispose Safety_Hierarchy elimination Elimination (Not Feasible for Research) substitution Substitution (Use a less hazardous alternative) elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (e.g., Gloves, Goggles) administrative->ppe

References

Designing Experiments with the USP8 Inhibitor DUB-IN-2: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ubiquitin-Specific Peptidase 8 (USP8), also known as Ubiquitin-Specific Protease 8, is a deubiquitinating enzyme (DUB) that plays a critical role in various cellular processes, including protein trafficking, signal transduction, and cell proliferation.[1] USP8 removes ubiquitin chains from substrate proteins, thereby rescuing them from degradation and modulating their activity and localization.[1] One of the key substrates of USP8 is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that, when dysregulated, is implicated in the progression of numerous cancers.[2][3] By deubiquitinating EGFR, USP8 prevents its lysosomal degradation, leading to sustained signaling and promoting cancer cell growth.[2][3]

This document provides detailed application notes and experimental protocols for utilizing DUB-IN-2 , a potent and selective small molecule inhibitor of USP8, as a tool compound in research and drug development. While the initial inquiry mentioned "DEPN-8," our comprehensive search revealed no such compound acting as a USP8 inhibitor. It is highly probable that this was a typographical error and the intended compound was a known USP8 inhibitor. We have therefore focused these notes on DUB-IN-2, a well-characterized and commercially available tool for studying USP8 function.

DUB-IN-2: A Potent and Selective USP8 Inhibitor

DUB-IN-2 is a cell-permeable compound that effectively inhibits the catalytic activity of USP8. Its selectivity and potency make it an excellent tool for elucidating the cellular functions of USP8 and for exploring its therapeutic potential.

Quantitative Data Summary
ParameterValueCell Line(s)Reference(s)
IC50 (USP8) 0.28 µMin vitro[4]
IC50 (USP7) > 100 µMin vitro[4]
Cell Viability IC50 0.5 - 1.5 µMHCT116 (colon), PC-3 (prostate)[4]

Signaling Pathways and Experimental Workflows

USP8 and the EGFR Signaling Pathway

USP8 is a key positive regulator of the EGFR signaling pathway. Upon ligand binding, EGFR is ubiquitinated and targeted for lysosomal degradation, a process that attenuates downstream signaling. USP8 counteracts this by removing ubiquitin from EGFR, promoting its recycling to the cell surface and sustaining signaling cascades that drive cell proliferation and survival. Inhibition of USP8 with DUB-IN-2 is expected to increase EGFR ubiquitination, accelerate its degradation, and consequently inhibit downstream signaling pathways such as the PI3K/Akt and MAPK/ERK pathways.

USP8_EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization E3_Ligase E3 Ligase EGFR->E3_Ligase Recruitment PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK Lysosome Lysosome EGFR->Lysosome Degradation Ub Ubiquitin E3_Ligase->EGFR Ubiquitination USP8 USP8 USP8->EGFR Deubiquitination DUB_IN_2 DUB-IN-2 DUB_IN_2->USP8 Inhibition Proliferation_Survival Cell Proliferation & Survival PI3K_Akt->Proliferation_Survival RAS_MAPK->Proliferation_Survival

Caption: USP8-mediated regulation of EGFR signaling and its inhibition by DUB-IN-2.
Experimental Workflow for Investigating DUB-IN-2 Effects

A typical workflow to characterize the effects of DUB-IN-2 involves treating cancer cells with the inhibitor and then assessing its impact on the EGFR signaling pathway and cellular phenotypes.

Experimental_Workflow Cell_Culture Culture Cancer Cells (e.g., A549, HeLa) Treatment Treat with DUB-IN-2 (Dose-response and Time-course) Cell_Culture->Treatment Western_Blot Western Blot Analysis (EGFR, p-EGFR, Ubiquitin, p-Akt, p-ERK) Treatment->Western_Blot Cell_Viability Cell Viability Assay (MTT or CellTiter-Glo) Treatment->Cell_Viability Colony_Formation Colony Formation Assay Treatment->Colony_Formation Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Cell_Viability->Data_Analysis Colony_Formation->Data_Analysis

Caption: General experimental workflow for studying the effects of DUB-IN-2.

Experimental Protocols

Protocol 1: Western Blot Analysis of EGFR Ubiquitination and Downstream Signaling

This protocol details the steps to assess the effect of DUB-IN-2 on EGFR ubiquitination and the phosphorylation of downstream signaling proteins Akt and ERK.

Materials:

  • Cancer cell line (e.g., A549, HeLa)

  • DUB-IN-2 (stock solution in DMSO)

  • Epidermal Growth Factor (EGF)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-EGFR, anti-phospho-EGFR (Tyr1068), anti-Ubiquitin, anti-Akt, anti-phospho-Akt (Ser473), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.

  • Pre-treat cells with various concentrations of DUB-IN-2 (e.g., 0.1, 1, 10 µM) or DMSO (vehicle control) for 2-4 hours.

  • Stimulate cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Immunoprecipitation (for Ubiquitination):

    • Incubate 500 µg of protein lysate with anti-EGFR antibody overnight at 4°C.

    • Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.

    • Wash the beads three times with lysis buffer.

    • Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg for total lysates, or the entire immunoprecipitate) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Protocol 2: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line

  • DUB-IN-2

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment: Treat the cells with a serial dilution of DUB-IN-2 (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 3: Colony Formation Assay

This assay assesses the long-term effect of a compound on the ability of single cells to proliferate and form colonies.

Materials:

  • Cancer cell line

  • DUB-IN-2

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates.

  • Treatment: The following day, treat the cells with various concentrations of DUB-IN-2 or DMSO.

  • Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the inhibitor every 2-3 days.

  • Staining: When colonies are visible, wash the wells with PBS, fix the cells with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.

  • Washing and Drying: Gently wash the wells with water and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the control.

Conclusion

DUB-IN-2 is a valuable tool for investigating the role of USP8 in cellular signaling and disease. The protocols and data presented here provide a framework for designing and executing experiments to explore the effects of USP8 inhibition. By carefully applying these methodologies, researchers can gain significant insights into the therapeutic potential of targeting this deubiquitinating enzyme.

References

Application of PARP7 Inhibitors in a Cell-Based AlphaLISA Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of a PARP7 inhibitor, specifically RBN-2397, in a cell-based AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format. This approach is designed for the quantitative determination of protein modulation following PARP7 inhibition, a critical aspect in the study of oncology and immunology.

Introduction to PARP7 and RBN-2397

Poly(ADP-ribose) polymerase 7 (PARP7), also known as TIPARP, is a mono-ADP-ribosyltransferase that has emerged as a significant target in cancer therapy. It plays a crucial role in regulating the type I interferon (IFN) signaling pathway and has been implicated in the cellular response to viral infections and in anti-tumor immunity.[1] Inhibition of PARP7's catalytic activity has been shown to restore type I IFN signaling, leading to tumor regression in preclinical models.

RBN-2397 is a potent and selective inhibitor of PARP7.[2][3][4] Studies have demonstrated that RBN-2397 treatment can lead to an increase in PARP7 protein levels, likely due to the role of PARP7's catalytic activity in its own degradation.[1][3] Furthermore, inhibition of PARP7 with RBN-2397 has been shown to induce a dose-dependent increase in the phosphorylation of STAT1 (pSTAT1), a key downstream effector in the IFN signaling pathway.[2]

Principle of the AlphaLISA Assay

The AlphaLISA assay is a bead-based, no-wash immunoassay that enables the highly sensitive detection of analytes in a homogeneous format.[5][6][7] The principle relies on the proximity of two bead types: a Donor bead and an Acceptor bead.[7] When the Donor bead is excited with light at 680 nm, it generates singlet oxygen. If an Acceptor bead is within close proximity (approximately 200 nm), the singlet oxygen triggers a chemiluminescent reaction in the Acceptor bead, which in turn emits light at a specific wavelength (e.g., 615 nm).[5][7] This proximity is achieved by using biotinylated antibodies that bind to a streptavidin-coated Donor bead and another antibody conjugated to the Acceptor bead, both of which recognize the target analyte.

Application: Quantifying Changes in Protein Levels Upon PARP7 Inhibition

This protocol describes the use of an AlphaLISA assay to quantify the dose-dependent increase in total PARP7 protein levels or the phosphorylation of STAT1 in cancer cell lines following treatment with the PARP7 inhibitor, RBN-2397.

Data Presentation
CompoundTarget ProteinCell LineAssay FormatEC50/IC50Reference
RBN-2397PARP7 Auto-MARylationHEK 293T (overexpressing GFP-PARP7)Western Blot8 nM (EC50)[2]
RBN-2397Secreted IFN-βCT-26ELISASignificant increase[2]
RBN-2397pSTAT1/STAT1CT-26Western BlotDose-dependent increase[2]
RBN-2397Cell GrowthProstate Cancer CellsCell Growth AssayNanomolar potency[8]
(S)-XY-05PARP7-Biochemical Assay4.5 nM (IC50)[9]

Experimental Protocols

Materials and Reagents
  • Cell Line: CT-26 (murine colon carcinoma) or other responsive cancer cell line.

  • Compound: RBN-2397 (or other selective PARP7 inhibitor).

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Assay Plate: 384-well, white, solid-bottom microplate.

  • AlphaLISA Reagents:

    • AlphaLISA SureFire Ultra Lysis Buffer.

    • AlphaLISA Immunoassay Buffer.

    • Streptavidin-coated Donor Beads.

    • Acceptor Beads conjugated to an anti-target antibody (e.g., anti-PARP7 or anti-phospho-STAT1).

    • Biotinylated anti-target antibody (recognizing a different epitope than the Acceptor bead antibody).

  • Plate Reader: An Alpha-enabled plate reader (e.g., EnVision).

Protocol for Quantifying Total PARP7 Levels
  • Cell Seeding:

    • Seed CT-26 cells into a 384-well plate at a density of 10,000 cells/well in 20 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of RBN-2397 in culture medium.

    • Add 5 µL of the compound solution or DMSO (vehicle control) to the respective wells.

    • Incubate for 16 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis:

    • Add 5 µL of 5X AlphaLISA SureFire Ultra Lysis Buffer to each well.

    • Incubate the plate on an orbital shaker at room temperature for 30 minutes.

  • Immunoassay:

    • Prepare a 10X mix of biotinylated anti-PARP7 antibody and anti-PARP7 Acceptor beads in 1X AlphaLISA Immunoassay Buffer.

    • Add 5 µL of this mix to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Donor Bead Addition:

    • Prepare a 2.5X mix of Streptavidin Donor beads in 1X AlphaLISA Immunoassay Buffer.

    • Add 20 µL of the Donor bead mix to each well.

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition:

    • Read the plate on an Alpha-enabled plate reader.

Protocol for Quantifying Phospho-STAT1 (Tyr705) Levels

This protocol is similar to the one for total PARP7, with modifications to the antibodies used.

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 as described above.

  • Cell Lysis: Follow step 3 as described above.

  • Immunoassay:

    • Prepare a 10X mix of biotinylated anti-STAT1 antibody and anti-phospho-STAT1 (Tyr705) Acceptor beads in 1X AlphaLISA Immunoassay Buffer.

    • Add 5 µL of this mix to each well.

    • Incubate for 1 hour at room temperature in the dark.

  • Donor Bead Addition and Data Acquisition: Follow steps 5 and 6 as described above.

Visualizations

G cluster_0 PARP7 Inhibition and Downstream Signaling RBN2397 RBN-2397 PARP7 PARP7 RBN2397->PARP7 Inhibits PARP7_degradation PARP7 Degradation RBN2397->PARP7_degradation Blocks IFN_signaling Type I IFN Signaling RBN2397->IFN_signaling Activates AutoMARylation Auto-MARylation PARP7->AutoMARylation Catalyzes PARP7->IFN_signaling Suppresses AutoMARylation->PARP7_degradation Leads to pSTAT1 pSTAT1 (Tyr705) IFN_signaling->pSTAT1 Antitumor_immunity Anti-Tumor Immunity pSTAT1->Antitumor_immunity

Caption: Signaling pathway of PARP7 inhibition by RBN-2397.

G cluster_1 AlphaLISA Experimental Workflow start Seed Cells treat Treat with RBN-2397 start->treat lyse Lyse Cells treat->lyse add_abs Add Biotinylated Ab & Acceptor Beads lyse->add_abs incubate1 Incubate 1 hr add_abs->incubate1 add_donor Add Donor Beads incubate1->add_donor incubate2 Incubate 30 min add_donor->incubate2 read Read Plate incubate2->read

Caption: Workflow for the cell-based AlphaLISA assay.

References

Troubleshooting & Optimization

optimizing DEPN-8 dosage and administration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DEPN-8. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of this compound for experimental success. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a novel synthetic surfactant that contains a phospholipase-resistant diether phosphonolipid. It is typically combined with 1.5% bovine surfactant protein B/C (SP-B/C) for experimental use.[1] Its primary application is in research related to pulmonary surfactants and conditions like Acute Respiratory Distress Syndrome (ARDS).[2][3][4][5]

Q2: What is the composition of a typical this compound formulation used in research?

A2: A common formulation is this compound combined with 1.5% (by weight) of bovine surfactant protein B/C (SP-B/C).[1] This combination is designed to mimic the essential components of natural pulmonary surfactants. While natural surfactants are a complex mixture, the key functional components are phospholipids, like dipalmitoylphosphatidylcholine (DPPC), and surfactant-associated proteins SP-B and SP-C.[6]

Q3: What are the primary advantages of using this compound over natural surfactants like Calf Lung Surfactant Extract (CLSE)?

A3: The main advantage of this compound is its resistance to inhibition by phospholipase A2 (PLA2), an enzyme that can degrade natural surfactants in inflammatory conditions like ARDS.[1][7] While its performance is comparable to CLSE in the absence of inhibitors, this compound maintains high surface activity in the presence of PLA2 and lysophosphatidylcholine (LPC).[1][7]

Q4: What concentrations of this compound have been found to be effective in preclinical studies?

A4: In in vitro studies using a pulsating bubble surfactometer, this compound has been shown to be effective at concentrations of 0.5 mg/ml and 2.5 mg/ml, rapidly reaching a minimum surface tension of less than 1 mN/m.[1][7]

Troubleshooting Guides

Problem: Inconsistent surface tension measurements in a pulsating bubble surfactometer.

  • Possible Cause 1: Improper sample preparation.

    • Solution: Ensure this compound is fully solubilized in the appropriate buffer. Vortex or sonicate as needed, following a consistent protocol. Inconsistent suspensions will lead to variable results.

  • Possible Cause 2: Contamination of the sample chamber or capillary.

    • Solution: Thoroughly clean the sample chamber and capillary between experiments. Residual detergents or previous samples can significantly alter surface tension.

  • Possible Cause 3: Incorrect bubble formation or instability.

    • Solution: Check the bubble radius and ensure it is within the recommended range for the instrument (e.g., 0.4 to 0.55 mm).[2] Ensure there are no leaks in the system that could cause the bubble to be unstable.

Problem: this compound appears to be less effective than expected in an excised lung model.

  • Possible Cause 1: Uneven distribution of the instilled surfactant.

    • Solution: The method of instillation is critical. Forming a liquid plug in the trachea before initiating inspiration has been shown to result in a more homogenous distribution throughout the lungs compared to gravity-driven drainage.[8][9]

  • Possible Cause 2: Presence of potent inhibitors in the lung lavage fluid.

    • Solution: While this compound is resistant to PLA2, other inhibitors like serum albumin may be present.[7] Ensure the lavage protocol effectively removes as much of the inhibitory substances as possible before administering this compound.

  • Possible Cause 3: Incorrect dosage or volume.

    • Solution: The volume of the instilled liquid should be appropriate for the size of the lungs being used (e.g., rat lungs). The concentration should be based on established in vitro effective concentrations, adjusting for the in vivo context.

Quantitative Data Summary

The following table summarizes the comparative surface activity of this compound + 1.5% SP-B/C and Calf Lung Surfactant Extract (CLSE) under various conditions, as measured by minimum surface tension on a pulsating bubble surfactometer.

Surfactant (Concentration)InhibitorMinimum Surface Tension (mN/m)Reference
This compound + 1.5% SP-B/C (0.5 mg/ml)None< 1[7]
CLSE (0.5 mg/ml)None< 1[7]
This compound + 1.5% SP-B/C (2.5 mg/ml)None< 1[7]
CLSE (2.5 mg/ml)None< 1[7]
This compound + 1.5% SP-B/C (2.5 mg/ml)PLA2Maintained high activity[7]
CLSE (2.5 mg/ml)PLA2Significantly inhibited[7]
This compound + 1.5% SP-B/C (2.5 mg/ml)LPCGreater activity than CLSE[7]
CLSE (2.5 mg/ml)LPCLess activity than this compound[7]
This compound + 1.5% SP-B/C (2.5 mg/ml)AlbuminEquivalent to CLSE[7]
CLSE (2.5 mg/ml)AlbuminEquivalent to this compound[7]

Experimental Protocols

Pulsating Bubble Surfactometer (PBS) Assay

This protocol is for assessing the surface activity of this compound.

Materials:

  • Pulsating Bubble Surfactometer

  • This compound solution (e.g., 0.5 mg/ml or 2.5 mg/ml in a suitable buffer)

  • Disposable sample chambers (approx. 20-25 µl volume)

  • Microscope for bubble radius measurement

  • Pressure transducer

Methodology:

  • Calibrate the pressure transducer according to the manufacturer's instructions.

  • Load approximately 25 µl of the this compound solution into a clean, disposable sample chamber.

  • Form a bubble at the bottom of the capillary tube, which is in contact with the sample solution and open to the atmosphere.

  • Use a pulsator to oscillate the bubble at a set frequency (e.g., 20 cycles/minute) and stroke volume, causing the bubble radius to change between a defined maximum (e.g., 0.55 mm) and minimum (e.g., 0.4 mm).

  • Record the pressure difference across the bubble surface using the pressure transducer.

  • Calculate the surface tension using the Law of Laplace, based on the pressure gradient and the bubble radius.

  • Continue pulsation and recording for a set duration (e.g., 5-10 minutes) to determine the time required to reach minimum surface tension.

Excised Rat Lung Model for Surfactant Activity

This protocol assesses the in situ physiological activity of this compound.

Materials:

  • Excised rat lungs

  • Rodent ventilator

  • Pressure and volume monitoring equipment

  • This compound solution

  • Saline for lavage

  • Syringe for instillation

Methodology:

  • Harvest rat lungs and mount them in an apparatus that allows for ventilation and pressure-volume measurements.

  • Perform a bronchoalveolar lavage with saline to create a surfactant-deficient state. This is typically done by filling and emptying the lungs with saline multiple times.

  • Ventilate the lungs with a set tidal volume and frequency (e.g., 4 ml tidal volume, 40 breaths/minute).[8][9]

  • Measure baseline pressure-volume (P-V) curves to confirm surfactant deficiency.

  • Instill the this compound solution into the trachea. To ensure even distribution, form a liquid plug in the tracheal cannula before the first inspiration post-instillation.[8][9]

  • Resume ventilation for a set period to allow the surfactant to distribute.

  • Measure post-treatment P-V curves to assess the improvement in lung compliance and deflation stability.

  • Compare the P-V mechanics of this compound treated lungs to control (saline-treated) and positive control (e.g., CLSE-treated) lungs.

Visualizations

DEPN8_Mechanism_of_Action cluster_0 Inhibitory Environment (e.g., ARDS) cluster_1 Natural Surfactant (e.g., CLSE) cluster_2 This compound PLA2 Phospholipase A2 (PLA2) Natural_Surfactant Glycerophospholipids PLA2->Natural_Surfactant Acts on DEPN8 This compound (Diether Phosphonolipid) PLA2->DEPN8 No effect Degraded_Surfactant Degraded Surfactant (LPC, fatty acids) Natural_Surfactant->Degraded_Surfactant Degradation Maintained_Activity Maintained Surface Activity DEPN8->Maintained_Activity Resists Degradation

Caption: Mechanism of this compound's resistance to phospholipase A2.

Experimental_Workflow_Excised_Lung start Start: Harvest Rat Lungs lavage 1. Induce Surfactant Deficiency (Bronchoalveolar Lavage) start->lavage baseline 2. Measure Baseline Pressure-Volume (P-V) Curve lavage->baseline instill 3. Instill this compound Solution (Form tracheal plug) baseline->instill ventilate 4. Ventilate to Distribute Surfactant instill->ventilate post_pv 5. Measure Post-Treatment P-V Curve ventilate->post_pv analyze 6. Analyze P-V Data for Improved Compliance post_pv->analyze end End: Data Analysis Complete analyze->end

Caption: Workflow for evaluating this compound in an excised rat lung model.

References

Technical Support Center: Understanding and Mitigating Potential Unintended Effects of DEPN-8 Containing Synthetic Surfactants

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on how to approach and mitigate potential unintended effects when working with DEPN-8, a diether phosphonolipid used in synthetic lung surfactants. While "off-target effects" in the context of this compound may not refer to the typical unintended protein binding of a small molecule inhibitor, it is crucial to consider and investigate any unintended biological interactions or toxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a novel synthetic diether phosphonolipid. It is a key component in some advanced synthetic lung surfactants.[1] Its primary application is in the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) due to its high surface activity and resistance to inhibition by substances like phospholipase A2 (PLA2) and lysophosphatidylcholine (LPC).[1][2]

Q2: What are the potential unintended or "off-target" effects of this compound containing surfactants?

While this compound is designed for a specific biophysical function at the air-liquid interface of the lung, unintended biological effects could potentially arise from interactions with cellular components or signaling pathways. These are not "off-target" effects in the classical sense of a drug binding to an unintended receptor, but rather unintended biological consequences. Potential areas to investigate include cellular toxicity, inflammatory responses, and interactions with lung-specific cellular processes.

Q3: How can I assess the potential for unintended cellular effects of my this compound formulation?

To evaluate the potential for unintended cellular effects, a tiered approach is recommended. This involves a series of in vitro assays to assess cytotoxicity, inflammatory responses, and cell-specific functions.

Troubleshooting Guide: Investigating Unintended Cellular Effects

If you observe unexpected cellular responses in your experiments with this compound containing surfactants, the following troubleshooting guide can help you systematically investigate the issue.

Observed Issue Potential Cause Recommended Action
Unexpected Cell Death or Reduced Viability The concentration of the this compound formulation may be too high, leading to cytotoxicity.Perform a dose-response study to determine the IC50 value.
The surfactant formulation may be inducing an inflammatory response.Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from relevant cell types (e.g., alveolar macrophages).
The this compound formulation may be interfering with essential cellular processes.Assess mitochondrial function (e.g., MTT assay) and membrane integrity (e.g., LDH assay).
Altered Cellular Morphology or Function The surfactant may be interacting with cell surface receptors or lipids, affecting cell signaling.Investigate key signaling pathways relevant to lung epithelial or immune cells.
The biophysical properties of the surfactant may be altering the cellular microenvironment.Evaluate the effects on cell adhesion and spreading.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

Objective: To determine the concentration-dependent cytotoxicity of a this compound containing surfactant on a relevant cell line (e.g., A549 lung epithelial cells).

Methodology:

  • Cell Seeding: Plate A549 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the this compound surfactant in cell culture medium.

  • Treatment: Remove the old medium and add the prepared surfactant dilutions to the cells. Include a vehicle control (medium without surfactant).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantitative Data Summary: Example Cytotoxicity Data

Concentration (µg/mL)% Cell Viability (24h)% Cell Viability (48h)
0 (Vehicle)100100
1098 ± 3.295 ± 4.1
5092 ± 5.188 ± 6.3
10075 ± 7.865 ± 8.2
20052 ± 6.540 ± 7.1
50021 ± 4.315 ± 3.9
Protocol 2: Cytokine Release Assay (ELISA)

Objective: To assess the pro-inflammatory potential of a this compound containing surfactant by measuring cytokine release from immune cells (e.g., primary alveolar macrophages or a macrophage-like cell line like THP-1).

Methodology:

  • Cell Seeding and Differentiation (for THP-1): Plate THP-1 cells and differentiate them into macrophages using PMA.

  • Treatment: Treat the macrophages with different concentrations of the this compound surfactant for a specified time (e.g., 6-24 hours). Include a positive control (e.g., LPS) and a vehicle control.

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for specific cytokines (e.g., TNF-α, IL-6) according to the manufacturer's protocol.

  • Data Analysis: Quantify the cytokine concentrations from a standard curve and compare the levels between treated and control groups.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of investigating unintended effects, the following diagrams are provided.

Experimental_Workflow Workflow for Investigating Unintended Effects of this compound Surfactants A Initial Observation of an Unexpected Cellular Response B Hypothesize Potential Cause: Cytotoxicity, Inflammation, or Functional Alteration A->B C Perform Dose-Response Cytotoxicity Assay (Protocol 1) B->C D Perform Cytokine Release Assay (Protocol 2) B->D E Assess Cell-Specific Functional Assays B->E F Analyze Data and Draw Conclusions C->F D->F E->F G Refine Surfactant Formulation or Experimental Conditions F->G

Caption: A logical workflow for systematically investigating unintended cellular effects of this compound containing surfactants.

Troubleshooting_Logic Troubleshooting Logic for Unexpected Cell Viability Issues Start Start: Reduced Cell Viability Observed IsConcentrationHigh Is the surfactant concentration high? Start->IsConcentrationHigh LowerConcentration Action: Lower the concentration and repeat IsConcentrationHigh->LowerConcentration Yes CheckInflammation Is there evidence of inflammation (e.g., cell morphology)? IsConcentrationHigh->CheckInflammation No LowerConcentration->Start PerformELISA Action: Perform Cytokine Release Assay CheckInflammation->PerformELISA Yes AssessMitochondria Action: Assess mitochondrial function and membrane integrity CheckInflammation->AssessMitochondria No End Conclusion: Identify primary cause of toxicity PerformELISA->End AssessMitochondria->End

Caption: A decision-making diagram to troubleshoot unexpected decreases in cell viability when using this compound surfactants.

References

Technical Support Center: Optimizing DEPN-8 In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro efficacy of DEPN-8.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary in vitro application?

This compound, or (±)-trimethyl(3-phosphonopropyl)ammonium, mono(2,3-bis(hexadecyloxy)propyl) ester, is a synthetic diether phosphonolipid designed as a phospholipase-resistant surfactant.[1][2] Its primary in vitro application is for assessing biophysical properties related to its function as a pulmonary surfactant, such as surface tension reduction and resistance to inhibitors.[1][2][3]

Q2: How is the in vitro efficacy of this compound typically measured?

The in vitro efficacy of this compound is primarily evaluated by its ability to lower surface tension under dynamic conditions, often measured using a pulsating bubble surfactometer.[1][3] Key parameters include the minimum surface tension achieved and the stability of the surfactant film over time.

Q3: What are common inhibitors used in in vitro studies of this compound?

Common inhibitors used in in vitro studies to challenge the efficacy of this compound include serum albumin, phospholipase A2 (PLA2), and lysophosphatidylcholine (LPC).[1][2] These substances are relevant to the inflammatory environment in the lungs during acute lung injury.

Q4: What is the expected in vitro performance of this compound?

In vitro studies have shown that this compound, particularly when combined with surfactant proteins like SP-B/C or Mini-B, can achieve very low minimum surface tensions (<1 mN/m).[1][3] It has demonstrated superior resistance to inhibition by PLA2 and LPC compared to native surfactants like calf lung surfactant extract (CLSE).[1][2]

Troubleshooting Guides

Issue 1: High Variability in Surface Tension Measurements
Potential Cause Troubleshooting Step
Improper Sample Preparation Ensure this compound is fully solubilized. Use a consistent protocol for hydration and sonication if required. Avoid introducing contaminants.
Instrument Calibration Regularly calibrate the pulsating bubble surfactometer according to the manufacturer's instructions. Verify camera focus and bubble size.
Inconsistent Bubble Pulsation Ensure the pulsation rate and volume changes are consistent across experiments. Check for leaks in the system.
Temperature Fluctuations Maintain a constant temperature in the sample chamber, typically 37°C for physiological relevance.
Issue 2: Poor Efficacy (Higher than Expected Minimum Surface Tension)
Potential Cause Troubleshooting Step
Suboptimal this compound Concentration Perform a dose-response study to determine the optimal concentration of this compound for your assay.[4] Concentrations are typically in the range of 0.5 to 2.5 mg/mL.[1][3]
Degradation of this compound Store this compound according to the manufacturer's recommendations, typically in a cool, dark, and dry place.[4] Prepare fresh solutions for each experiment.
Presence of Contaminants Use high-purity water and reagents. Ensure all glassware and equipment are thoroughly cleaned to remove any residual detergents or other surface-active agents.
Inadequate Surfactant Protein Combination The efficacy of this compound is significantly enhanced by the presence of surfactant-associated proteins (e.g., SP-B/C, Mini-B).[1][3] Ensure the correct protein concentration and proper mixing.
Issue 3: Inconsistent Results with Inhibitors
Potential Cause Troubleshooting Step
Variability in Inhibitor Activity Use inhibitors from a reliable source with known activity. Prepare fresh inhibitor solutions for each experiment.
Incorrect Inhibitor Concentration Titrate the inhibitor concentration to find a level that provides a consistent and relevant challenge to the surfactant.
Incubation Time Standardize the incubation time of the surfactant with the inhibitor before measurement to ensure consistent effects.

Quantitative Data Summary

Table 1: In Vitro Surface Activity of this compound + 1.5% SP-B/C vs. CLSE

Surfactant ConcentrationInhibitorMinimum Surface Tension (mN/m) - this compound + 1.5% SP-B/CMinimum Surface Tension (mN/m) - CLSE
0.5 mg/mLNone< 1< 1
2.5 mg/mLNone< 1< 1
2.5 mg/mLPLA2Maintained high activitySignificantly inhibited
2.5 mg/mLLPCGreater activity than CLSELess activity than this compound formulation
2.5 mg/mLAlbuminEquivalent to CLSEEquivalent to this compound formulation

Data compiled from studies by Wang et al. and others.[1][3]

Experimental Protocols

Protocol 1: In Vitro Surface Activity Measurement using Pulsating Bubble Surfactometer
  • Preparation of this compound Dispersion:

    • Weigh the required amount of this compound powder.

    • Disperse in a suitable buffer (e.g., saline) to the desired concentration (e.g., 0.5 or 2.5 mg/mL).

    • If using surfactant proteins, add them to the dispersion at the desired concentration (e.g., 1.5% by weight).

    • Gently mix until a uniform suspension is achieved. Sonication may be used if necessary, but avoid excessive heating.

  • Instrument Setup:

    • Turn on the pulsating bubble surfactometer and allow it to warm up to 37°C.

    • Calibrate the instrument according to the manufacturer's protocol.

    • Fill the sample chamber with the this compound dispersion.

  • Measurement:

    • Create a small air bubble in the sample chamber.

    • Begin pulsation of the bubble at a set frequency (e.g., 20 cycles/min) and area compression (e.g., 50%).

    • Record the surface tension at minimum and maximum bubble size for a set duration (e.g., 10 minutes).

  • Data Analysis:

    • Plot the minimum surface tension as a function of time.

    • The primary efficacy endpoint is the lowest stable minimum surface tension achieved.

Protocol 2: In Vitro Inhibition Assay
  • Preparation of Inhibitor Stock Solution:

    • Prepare a stock solution of the inhibitor (e.g., PLA2, LPC, albumin) in a suitable buffer.

  • Incubation:

    • Add the desired concentration of the inhibitor to the prepared this compound dispersion.

    • Incubate the mixture for a standardized period at 37°C.

  • Surface Activity Measurement:

    • Follow the steps outlined in Protocol 1 to measure the surface activity of the this compound and inhibitor mixture.

  • Data Analysis:

    • Compare the minimum surface tension achieved in the presence and absence of the inhibitor to determine the degree of inhibition resistance.

Visualizations

G cluster_0 Mechanism of Action cluster_1 Inhibition Pathway Alveolar Lining Fluid Alveolar Lining Fluid Air-Liquid Interface Air-Liquid Interface Alveolar Lining Fluid->Air-Liquid Interface Reduced Surface Tension Reduced Surface Tension Air-Liquid Interface->Reduced Surface Tension Results in This compound Molecules This compound Molecules This compound Molecules->Air-Liquid Interface Adsorption Disruption of Surfactant Film Disruption of Surfactant Film This compound Molecules->Disruption of Surfactant Film Leads to Inhibitors (PLA2, Albumin) Inhibitors (PLA2, Albumin) Inhibitors (PLA2, Albumin)->this compound Molecules Interfere with Increased Surface Tension Increased Surface Tension Disruption of Surfactant Film->Increased Surface Tension

Caption: Mechanism of this compound action and inhibition.

G Start Start Prepare this compound Dispersion Prepare this compound Dispersion Start->Prepare this compound Dispersion Dose-Response Study Dose-Response Study Prepare this compound Dispersion->Dose-Response Study Optimal Concentration Optimal Concentration Dose-Response Study->Optimal Concentration Determine Inhibition Assay Inhibition Assay Optimal Concentration->Inhibition Assay Add Inhibitors Add Inhibitors Inhibition Assay->Add Inhibitors Measure Surface Tension Measure Surface Tension Add Inhibitors->Measure Surface Tension Analyze Data Analyze Data Measure Surface Tension->Analyze Data End End Analyze Data->End

Caption: In vitro experimental workflow for this compound.

References

DEPN-8 Technical Support Center: Troubleshooting Delivery and Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DEPN-8, a novel phospholipase-resistant diether phosphonolipid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the experimental delivery and bioavailability of this compound. Here you will find troubleshooting guides and frequently asked questions to help ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, or (±)-trimethyl(3-phosphonopropyl)ammonium, mono(2,3-bis(hexadecyloxy)propyl) ester, is a synthetic diether phosphonolipid.[1] Its structure is designed to be resistant to degradation by phospholipases, which is a common issue with conventional glycerophospholipids used in lung surfactants.[1] Its primary application is as a component in advanced synthetic pulmonary surfactants for the treatment of acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[2] It is often combined with synthetic peptides or proteins, such as Mini-B or SP-B/C mimics, to enhance its surface activity.[1][3]

Q2: What are the main challenges in working with this compound?

Like many lipid-based molecules, this compound can present challenges related to its low aqueous solubility, potential for aggregation, and the complexities of creating stable and effective formulations for in vivo and in vitro studies. Ensuring consistent and reproducible results requires careful attention to preparation and handling protocols.

Q3: How should I store this compound?

Troubleshooting Guides

Problem 1: Difficulty Dissolving this compound

Question: I am having trouble dissolving this compound for my experiments. It either remains as a precipitate or forms a cloudy suspension. What should I do?

Answer: This is a common issue due to the amphiphilic nature of this compound, with its nonpolar diether tails and polar phosphonocholine headgroup. Here are some steps to improve solubility:

  • Solvent Selection: this compound is soluble in chloroform.[3] For aqueous-based experiments, it is typically prepared as a dispersion.

  • Use of Co-solvents: For some applications, the use of a small amount of a volatile organic co-solvent like chloroform or a chloroform:methanol mixture can aid in the initial dispersion process. The organic solvent is then typically removed by evaporation under a stream of nitrogen, followed by hydration of the resulting lipid film.[5]

  • Temperature: Gently warming the solvent can aid in dissolution, but be cautious of the gel-to-liquid crystal transition temperature (Tc) of this compound, which is 45°C.[1] Exceeding this temperature can alter the physical properties of the resulting lipid structures.

  • Sonication/Extrusion: To create a uniform dispersion in an aqueous buffer, sonication (either bath or probe) or extrusion through polycarbonate membranes of a defined pore size can be employed after hydration of a this compound film.

Problem 2: Inconsistent Experimental Results

Question: I am observing high variability in my experimental outcomes when using my this compound formulation. What could be the cause?

Answer: Inconsistent results with lipid-based formulations often stem from variations in the preparation process. Here is a workflow to troubleshoot this issue:

G start Inconsistent Results Observed prep Review Formulation Protocol start->prep weigh Inaccurate Weighing of this compound or other components? prep->weigh disp Inconsistent Dispersion/Hydration? prep->disp storage Improper Storage of Formulation? prep->storage weigh_sol Use a calibrated microbalance. Ensure complete transfer of material. weigh->weigh_sol disp_sol Standardize hydration time, temperature, and energy input (sonication/extrusion). disp->disp_sol storage_sol Store at appropriate temperature. Use fresh formulation for each experiment. storage->storage_sol retest Re-run Experiment weigh_sol->retest disp_sol->retest storage_sol->retest

Caption: Troubleshooting workflow for inconsistent results.

Problem 3: Poor Bioavailability or In Vivo Efficacy

Question: My this compound formulation is not showing the expected activity in my in vivo model. What are the potential reasons?

Answer: Poor in vivo performance can be linked to several factors related to the delivery and stability of the formulation.

  • Particle Size and Distribution: For pulmonary delivery, the aerodynamic droplet size is critical for reaching the deep lung, with an optimal range often cited as 0.5–5.0 µm.[6] If this compound is part of a larger formulation, ensure the particle or droplet size is appropriate for the intended delivery route. Dynamic light scattering (DLS) can be used to assess particle size.

  • Formulation Instability: The formulation may be aggregating or degrading after administration. Consider including stabilizing excipients if not already present.

  • Interaction with Biological Components: In vivo, this compound will interact with proteins and other biological molecules, which can affect its activity. While this compound is designed to be resistant to phospholipase A2, its interaction with other proteins like serum albumin has been studied and should be considered.[1][2]

Data Presentation

Table 1: General Guidelines for Handling this compound and Similar Lipids

ParameterGuidelineRationale
Solvent for Stock Solution Chloroform or Chloroform/Methanol mixturesEnsures complete dissolution of the lipid for accurate weighing and transfer.
Aqueous Preparation Thin-film hydration followed by sonication or extrusionCreates a dispersion of lipid vesicles or particles of a more uniform size.
Storage of Aqueous Dispersions Short-term at 4°C. Avoid freezing unless cryoprotectants are used.Prevents aggregation and fusion of lipid structures. Freezing can disrupt vesicle integrity.
Purity Assessment Thin-Layer Chromatography (TLC)A straightforward method to check for degradation products.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Dispersion

This protocol is a general guideline for preparing an aqueous dispersion of this compound, which can be adapted for specific experimental needs.

  • Dissolution: Dissolve the desired amount of this compound in chloroform in a round-bottom flask. If other lipids are part of the formulation, dissolve them in the same solvent.

  • Film Formation: Remove the solvent using a rotary evaporator or by gently blowing a stream of inert gas (e.g., nitrogen) over the solution until a thin, uniform lipid film is formed on the wall of the flask.

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.

  • Hydration: Add the desired aqueous buffer to the flask. Hydrate the lipid film by gentle agitation (e.g., vortexing) at a temperature above the gel-to-liquid crystal transition temperature of this compound (45°C).

  • Size Reduction (Optional but Recommended):

    • Sonication: Submerge the flask in a bath sonicator or use a probe sonicator to break down large lipid aggregates into smaller vesicles.

    • Extrusion: For a more uniform size distribution, pass the hydrated lipid suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Repeat this process 10-20 times.

  • Characterization: Characterize the resulting dispersion for particle size and concentration before use.

Protocol 2: Assessment of this compound Surface Activity using a Pulsating Bubble Surfactometer

This method is used to evaluate the ability of a surfactant formulation to lower surface tension under dynamic conditions, mimicking breathing.

  • Sample Preparation: Prepare a dispersion of this compound (with or without other components) at the desired concentration (e.g., 0.5 to 2.5 mg/ml) in a suitable buffer.[1][2]

  • Instrument Setup: Calibrate the pulsating bubble surfactometer according to the manufacturer's instructions.

  • Bubble Formation: Introduce a small air bubble into the sample chamber containing the this compound dispersion.

  • Pulsation: The instrument will rhythmically change the size of the bubble (pulsate) to simulate the compression and expansion of the alveoli.

  • Data Acquisition: The surface tension is continuously measured as a function of the bubble's surface area. Record the minimum and maximum surface tension values over time.

  • Analysis: A highly active surfactant will rapidly lower the surface tension to near-zero values (<1 mN/m) upon compression.[1][2]

Visualization of Logical Relationships

G start Start: Formulate this compound for In Vivo Study solubility Is this compound fully dispersed? start->solubility solubility->start No, re-formulate with adjusted solvent/energy particle_size Is particle size in the optimal range? solubility->particle_size Yes particle_size->start No, adjust sonication/ extrusion parameters stability Is the formulation stable over time? particle_size->stability Yes stability->start No, consider adding stabilizers delivery Is the administration method appropriate? stability->delivery Yes delivery->start No, select a more suitable administration route success Proceed with In Vivo Experiment delivery->success Yes

Caption: Decision-making workflow for this compound formulation.

References

refining DEPN-8 treatment protocols

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DEPN-8

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using this compound, a novel inhibitor of the PI3K/Akt/mTOR signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) alpha isoform. By inhibiting PI3Kα, this compound effectively blocks the downstream phosphorylation of Akt and mTOR, key proteins involved in cell growth, proliferation, and survival. This targeted inhibition leads to apoptosis in cancer cells with activating mutations in the PI3K/Akt/mTOR pathway.

Q2: What is the recommended solvent for this compound?

For in vitro experiments, this compound is soluble in DMSO at concentrations up to 100 mM. For in vivo studies, a formulation of 5% NMP, 15% Solutol HS 15, and 80% water is recommended. Please note that sonication may be required to fully dissolve the compound.

Q3: What is the stability of this compound in solution?

This compound is stable in DMSO at -20°C for up to 6 months. When diluted in cell culture media, it is recommended to use the solution within 24 hours. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent IC50 values between experiments 1. Cell passage number variability.2. Inconsistent cell seeding density.3. this compound degradation.1. Use cells within a consistent passage number range (e.g., passages 5-15).2. Ensure a uniform single-cell suspension before seeding.3. Prepare fresh this compound dilutions for each experiment.
Low potency observed in cell-based assays 1. Presence of serum proteins that bind to the compound.2. Suboptimal incubation time.3. Cell line is not dependent on the PI3K/Akt pathway.1. Test the effect of serum concentration on IC50 values.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.3. Confirm pathway activation in your cell line via Western blot for p-Akt.
Compound precipitation in cell culture media 1. Final DMSO concentration is too high.2. Supersaturation of the compound in the media.1. Ensure the final DMSO concentration does not exceed 0.5%.2. Prepare intermediate dilutions of this compound in media before adding to the final culture volume.
No effect on downstream p-Akt levels 1. Insufficient compound concentration.2. Incorrect timing for protein lysate collection.3. Poor antibody quality for Western blotting.1. Titrate this compound to higher concentrations.2. Collect lysates at earlier time points (e.g., 1, 2, 4, 8 hours) post-treatment.3. Validate your p-Akt antibody with a known positive control.

Experimental Protocols

Cell Viability Assay (MTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a 2X serial dilution of this compound in culture media. Remove the old media from the cells and add 100 µL of the this compound dilutions. Incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the log concentration of this compound.

Western Blot for p-Akt Analysis
  • Cell Lysis: After treatment with this compound for the desired time, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% polyacrylamide gel and run at 100V for 90 minutes.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane at 350 mA for 90 minutes.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473) and total Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Quantitative Data

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypePIK3CA MutationIC50 (nM)
MCF-7BreastE545K15.2
T-47DBreastH1047R25.8
A549LungWild-Type>1000
U87 MGGlioblastomaWild-Type850.4

Visualizations

DEPN8_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 DEPN8 This compound DEPN8->PI3K PIP2 PIP2 pAkt p-Akt PIP3->pAkt activates Akt Akt pmTOR p-mTOR pAkt->pmTOR mTOR mTOR Proliferation Cell Proliferation pmTOR->Proliferation Survival Cell Survival pmTOR->Survival Growth Cell Growth pmTOR->Growth

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Line Selection Treatment This compound Treatment Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Western Western Blot (p-Akt) Treatment->Western IC50 IC50 Calculation Viability->IC50 Pathway_Confirmation Pathway Confirmation Western->Pathway_Confirmation Troubleshooting_Tree Start Inconsistent IC50 Results? Check_Cells Are cell passage numbers consistent? Start->Check_Cells Yes Check_Seeding Is cell seeding density uniform? Check_Cells->Check_Seeding Yes Solution_Cells Solution: Use consistent passage numbers. Check_Cells->Solution_Cells No Check_Compound Is this compound solution freshly prepared? Check_Seeding->Check_Compound Yes Solution_Seeding Solution: Ensure uniform cell suspension. Check_Seeding->Solution_Seeding No Solution_Compound Solution: Prepare fresh dilutions. Check_Compound->Solution_Compound No End Problem Resolved Check_Compound->End Yes Solution_Cells->End Solution_Seeding->End Solution_Compound->End

Technical Support Center: Interpreting Unexpected Data in DEPN-8 Surfactant Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with DEPN-8, a phospholipase-resistant synthetic surfactant. Our aim is to help you navigate unexpected experimental outcomes and optimize your research protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel synthetic diether phosphonolipid. Its primary mechanism of action is to mimic the function of natural pulmonary surfactants, reducing surface tension at the air-liquid interface in the alveoli of the lungs. A key feature of this compound is its resistance to phospholipase A2 (PLA2), an enzyme that can degrade natural surfactants and is often present in inflammatory conditions like acute lung injury (ALI) and acute respiratory distress syndrome (ARDS).[1][2]

Q2: What are the intended applications of this compound?

This compound is being investigated for its potential use as a component of highly active and inhibition-resistant synthetic exogenous surfactants.[2] These surfactants are intended for treating pulmonary conditions where the natural surfactant system is compromised, such as in direct pulmonary forms of clinical acute lung injury (ALI) and the acute respiratory distress syndrome (ARDS).[2]

Q3: How does the performance of this compound compare to native surfactants like Calf Lung Surfactant Extract (CLSE)?

In the absence of inhibitors, this compound combined with 1.5% SP-B/C (surfactant protein B/C) demonstrates activity equal to that of CLSE in normalizing pressure-volume (P-V) mechanics in rat lungs.[1][2] However, in the presence of inhibitory substances like phospholipase A2 (PLA2) or C18:1 lyso-phosphatidylcholine (LPC), this compound with SP-B/C surpasses the performance of CLSE.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent Surface Tension Measurements in In Vitro Assays

Possible Cause Recommended Solution
Precipitation of this compound in media Visually inspect your culture media for any precipitate after adding this compound. If precipitation is observed, prepare a fresh stock solution in an appropriate solvent and ensure rapid and thorough mixing when diluting into aqueous media.
Suboptimal this compound concentration The surface activity of this compound can be concentration-dependent.[1] If you are not observing the expected reduction in surface tension, consider performing a dose-response experiment to determine the optimal concentration for your assay.
Contamination of reagents Biological contaminants can interfere with surface activity measurements. Ensure all your reagents and equipment are sterile.
Instrument malfunction If you are using a pulsating bubble surfactometer, ensure the instrument is properly calibrated and functioning according to the manufacturer's specifications.

Issue 2: Unexpected Physiological Responses in Animal Models

Possible Cause Recommended Solution
Inadequate delivery of this compound Ensure that the method of administration (e.g., intratracheal instillation) is delivering a consistent and accurate dose to the lungs. Consider using imaging techniques to verify the distribution of the surfactant.
Presence of unexpected inhibitors While this compound is resistant to PLA2, other inhibitors may be present in your animal model of lung injury.[1] Analyze bronchoalveolar lavage (BAL) fluid for other potential inhibitory substances.
Off-target effects While this compound is designed to act as a surfactant, unexpected physiological responses could indicate off-target effects.[3][4] Monitor for systemic changes and consider performing toxicological assessments.
Variability in the animal model The severity of lung injury can vary between animals. Ensure your experimental groups are sufficiently large to account for biological variability and that your model of lung injury is consistent.

Quantitative Data Summary

Table 1: Minimum Surface Tension of this compound + 1.5% SP-B/C vs. CLSE

Surfactant ConcentrationThis compound + 1.5% SP-B/C (mN/m)CLSE (mN/m)
0.5 mg/ml< 1> 1 (initially)
2.5 mg/ml< 1< 1

Data from pulsating bubble surfactometer studies.[1]

Table 2: Surface Activity in the Presence of Inhibitors

InhibitorThis compound + 1.5% SP-B/CCLSE
PLA2High surface activity maintainedSignificantly inhibited
C18:1 LPCGreater surface activity than CLSELower surface activity
Serum AlbuminEquivalent surface activityEquivalent surface activity
PeroxynitriteSlightly greater surface activity than CLSELower surface activity

Qualitative comparison of surface activity.[1][2]

Experimental Protocols

1. Pulsating Bubble Surfactometer Assay

This in vitro assay measures the surface activity of surfactants.

  • Apparatus: A pulsating bubble surfactometer.

  • Procedure:

    • A sample of the surfactant suspension (e.g., this compound + 1.5% SP-B/C) at a known concentration is placed in the sample chamber.

    • An air bubble is formed in the suspension and pulsated at a controlled rate to mimic breathing.

    • The surface tension at the air-liquid interface of the bubble is measured continuously.

    • Minimum surface tension values are recorded, with values < 1 mN/m indicating high surface activity.[1]

2. Pressure-Volume (P-V) Mechanics in Excised Rat Lungs

This ex vivo assay assesses the physiological activity of surfactants in improving lung compliance.

  • Model: Surfactant-deficient lavaged excised rat lungs.

  • Procedure:

    • Rat lungs are excised and lavaged with saline to remove native surfactant, inducing a surfactant-deficient state.

    • The lungs are then treated with the experimental surfactant (e.g., this compound + 1.5% SP-B/C) or a control (e.g., CLSE or saline).

    • The lungs are inflated and deflated in a controlled manner, and the pressure and volume are recorded to generate a P-V curve.

    • Improved deflation stability in the P-V curve indicates effective surfactant function.[1][2]

Visualizations

Experimental_Workflow_for_DEPN8_Evaluation cluster_in_vitro In Vitro Analysis cluster_ex_vivo Ex Vivo Testing cluster_in_vivo In Vivo Validation invitro_start This compound Formulation pbs Pulsating Bubble Surfactometer invitro_start->pbs Assess Surface Activity inhibition_assay Inhibition Assays (PLA2, LPC, Albumin) pbs->inhibition_assay Test Inhibition Resistance exvivo_start Lead Formulation from In Vitro inhibition_assay->exvivo_start lavaged_lungs Lavaged Excised Rat Lungs exvivo_start->lavaged_lungs Administer Surfactant pv_mechanics Pressure-Volume Mechanics lavaged_lungs->pv_mechanics Measure Lung Compliance invivo_start Optimized Formulation pv_mechanics->invivo_start ali_model Animal Model of Acute Lung Injury invivo_start->ali_model Treat with this compound physiological_assessment Assess Physiological Outcomes (e.g., Gas Exchange, Lung Mechanics) ali_model->physiological_assessment Monitor Response

Caption: Workflow for evaluating this compound surfactant efficacy.

References

DEPN-8 Technical Support Center: Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the DEPN-8 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the quality and purity of this compound for experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during quality control (QC) procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for assessing the purity of a new batch of this compound?

A1: The primary methods for assessing the purity of this compound include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] For identity confirmation and to rule out structural isomers, 1H and 13C NMR are crucial.[1] Purity is often quantified by HPLC with UV detection, aiming for a purity level of ≥95% for most research applications.

Q2: What is the expected appearance of high-purity this compound?

A2: High-purity this compound is typically a white to off-white solid. Any significant deviation in color or the presence of visible particulates may indicate impurities or degradation.

Q3: How should I store this compound to maintain its purity and stability?

A3: this compound should be stored in a tightly sealed container, protected from light, at -20°C. For long-term storage, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Q4: What are the common impurities that might be found in a this compound sample?

A4: Common impurities can include residual solvents from synthesis and purification (e.g., chloroform, methanol, acetone), starting materials, reaction byproducts, or degradation products.[1][4] LC-MS is a powerful tool for identifying these potential impurities.

Q5: My this compound sample shows a single spot on TLC. Is this sufficient to confirm its purity?

A5: While a single spot on Thin-Layer Chromatography (TLC) is a good indication of purity, it is not conclusive.[1] Some impurities may not be visible under UV light or may co-elute with the main compound in the chosen solvent system. It is highly recommended to use more sensitive and quantitative methods like HPLC or LC-MS for a comprehensive purity assessment.[3]

Troubleshooting Guides

HPLC Analysis Troubleshooting
Problem Potential Cause Recommended Solution
No peaks or very small peaks - Incorrect injection volume.- Sample concentration too low.- Detector issue (e.g., lamp off).- Leak in the system.- Verify the injection volume and sample concentration.- Ensure the detector is on and functioning correctly.- Check for any leaks in the HPLC system, particularly around fittings.[5][6][7]
Broad or tailing peaks - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample overload.- High dead volume in the system.- Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or sample concentration.- Check and minimize the length and diameter of tubing between the column and detector.[6][7]
Split peaks - Column channeling or blockage.- Co-elution of an impurity.- Sample solvent incompatible with the mobile phase.- Reverse-flush the column or replace it.- Analyze the peak with a mass spectrometer to check for multiple components.- Dissolve the sample in the mobile phase whenever possible.[5]
Retention time drift - Change in mobile phase composition.- Fluctuation in column temperature.- Column aging.- Inconsistent pump flow rate.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Equilibrate the column with the mobile phase for a sufficient time before injection.- Check the pump for leaks and ensure a steady flow rate.[6][7]
LC-MS Analysis Troubleshooting
Problem Potential Cause Recommended Solution
Poor signal intensity or no signal - Ion source contamination.- Incorrect source parameters (e.g., temperature, gas flow).- Sample degradation.- Mobile phase additives suppressing ionization (e.g., TFA).- Clean the ion source.- Optimize the ion source parameters for this compound.- Prepare a fresh sample solution.- Use volatile mobile phase additives like formic acid instead of trifluoroacetic acid.[8][9]
High background noise - Contaminated mobile phase or solvents.- Leaks in the LC system.- Contaminated ion source or mass analyzer.- Use high-purity, MS-grade solvents and additives.- Check for and fix any leaks.- Clean the ion source and other mass spectrometer components as per the manufacturer's instructions.[10][11]
Mass accuracy issues - Mass spectrometer requires calibration.- Fluctuations in laboratory temperature.- Calibrate the mass spectrometer using the appropriate calibration standard.- Ensure a stable laboratory environment.[11]
Presence of unexpected ions - Contamination from sample handling or solvent.- In-source fragmentation or formation of adducts.- Use clean vials and pipettes.- Run a blank to identify the source of contamination.- Adjust ion source settings to minimize fragmentation and adduct formation.[10]
NMR Spectroscopy Troubleshooting
Problem Potential Cause Recommended Solution
Broad peaks - Poor shimming.- Sample is too concentrated or contains paramagnetic impurities.- Compound aggregation.- Re-shim the spectrometer.- Dilute the sample or filter it to remove any particulate matter.- Try a different solvent or adjust the sample temperature.[12]
Presence of solvent peaks - Incomplete deuteration of the NMR solvent.- Contamination of the NMR tube with a protonated solvent.- Use high-quality deuterated solvents.- Ensure NMR tubes are clean and dry before use.[12]
Incorrect integration values - Poor phasing or baseline correction.- Overlapping peaks.- Insufficient relaxation delay.- Carefully phase the spectrum and perform baseline correction.- Use a higher field NMR or a different solvent to better resolve peaks.- Increase the relaxation delay (d1) in the acquisition parameters.
Unexpected peaks - Presence of impurities.- Sample degradation.- Presence of rotamers.- Compare the spectrum with a reference spectrum of pure this compound.- Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the impurities.- Acquire the spectrum at a different temperature to see if the peaks coalesce.[12]

Experimental Protocols

Purity Assessment by HPLC

Objective: To determine the purity of a this compound sample by HPLC with UV detection.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of chloroform and methanol) at a concentration of 1 mg/mL.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detector: UV at 205 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0 50
      20 100
      25 100
      26 50

      | 30 | 50 |

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Identity Confirmation by ¹H NMR

Objective: To confirm the chemical structure of this compound using ¹H NMR spectroscopy.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% TMS

  • NMR tube

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 16 or more for good signal-to-noise.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the chemical shift scale to the TMS peak at 0 ppm.

    • Integrate the peaks and assign them to the corresponding protons in the this compound structure.

    • Analyze the splitting patterns to confirm the connectivity of the protons.

Visualizations

Experimental_Workflow_for_DEPN8_QC cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Decision Sample_Reception Receive this compound Batch Visual_Inspection Visual Inspection (Color, Appearance) Sample_Reception->Visual_Inspection Sample_Prep Prepare Stock & Working Solutions Visual_Inspection->Sample_Prep HPLC HPLC Purity (≥95%) Sample_Prep->HPLC LCMS LC-MS Identity & Impurity Profile Sample_Prep->LCMS NMR NMR Structural Confirmation Sample_Prep->NMR Data_Review Review & Analyze Data HPLC->Data_Review LCMS->Data_Review NMR->Data_Review Decision Pass/Fail Decision Data_Review->Decision Pass Batch Release Decision->Pass Pass Fail Further Investigation/ Re-purification Decision->Fail Fail

Caption: Workflow for this compound Quality Control Assessment.

Troubleshooting_Logic_HPLC Start Abnormal Chromatogram Check_System Check System Parameters (Pressure, Flow Rate, Temp) Start->Check_System System_OK System OK? Check_System->System_OK Check_MobilePhase Inspect Mobile Phase (Composition, Freshness, Degassing) MP_OK Mobile Phase OK? Check_MobilePhase->MP_OK Check_Sample Verify Sample (Concentration, Solvent) Sample_OK Sample OK? Check_Sample->Sample_OK Check_Column Evaluate Column (Age, Contamination) Column_OK Column OK? Check_Column->Column_OK System_OK->Check_MobilePhase Yes Fix_System Adjust/Fix System System_OK->Fix_System No MP_OK->Check_Sample Yes Fix_MP Prepare Fresh Mobile Phase MP_OK->Fix_MP No Sample_OK->Check_Column Yes Fix_Sample Re-prepare Sample Sample_OK->Fix_Sample No Fix_Column Flush or Replace Column Column_OK->Fix_Column No Resolved Problem Resolved Column_OK->Resolved Yes Fix_System->Resolved Fix_MP->Resolved Fix_Sample->Resolved Fix_Column->Resolved

Caption: Logical Troubleshooting Flow for HPLC Analysis.

References

Technical Support Center: Overcoming Resistance to Drug X in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Drug X, a novel targeted inhibitor. Our aim is to help you identify, understand, and overcome resistance in your cell line models.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to Drug X, has stopped responding. What are the common mechanisms of acquired resistance?

A1: Acquired resistance to targeted therapies like Drug X can arise through various mechanisms. The most common include:

  • Secondary mutations in the drug target: These mutations can prevent Drug X from binding effectively.

  • Activation of bypass signaling pathways: Cancer cells can activate alternative signaling pathways to circumvent the effects of Drug X.[1]

  • Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of Drug X.[2]

  • Epigenetic alterations: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity.[3]

  • Phenotypic changes: Cells may undergo processes like the epithelial-to-mesenchymal transition (EMT), which can confer drug resistance.

Q2: How can I determine if my resistant cell line has a mutation in the target of Drug X?

A2: To identify mutations in the drug's target, you can perform the following:

  • Sanger Sequencing: This is a reliable method for sequencing the specific gene that Drug X targets. It is ideal for confirming suspected mutations.

  • Next-Generation Sequencing (NGS): For a more comprehensive analysis, whole-exome or targeted panel sequencing can identify known and novel mutations in the target gene and other resistance-associated genes.

Q3: What are the initial steps to troubleshoot a lack of response to Drug X in my experiments?

A3: If you observe a lack of response, consider the following troubleshooting steps:

  • Confirm Drug Activity: Test the batch of Drug X on a sensitive control cell line to ensure its potency.

  • Verify Cell Line Identity: Perform cell line authentication (e.g., short tandem repeat profiling) to rule out contamination or misidentification.

  • Optimize Drug Concentration and Exposure Time: Conduct a dose-response experiment with a wider range of concentrations and vary the incubation time.

  • Assess Cell Viability with an Alternative Assay: Use a different method to measure cell viability (e.g., trypan blue exclusion vs. MTT assay) to confirm the results.

Troubleshooting Guide: Investigating Resistance Mechanisms

Problem: My cell line shows a significant increase in the IC50 value for Drug X compared to the parental line.

This indicates the development of resistance. The following sections provide guidance on how to investigate the potential underlying mechanisms.

Assessing Target Engagement

Before exploring complex resistance mechanisms, it's crucial to confirm that Drug X is reaching and binding to its intracellular target in the resistant cells.

Recommended Experiment: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method to quantify the binding of a drug to its target protein.[4]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Preparation: Co-transfect your resistant and parental cell lines with plasmids encoding the target protein fused to NanoLuc® luciferase and a fluorescent tracer that binds to the target.

  • Plating: Seed the transfected cells into a 96-well plate.

  • Treatment: Add increasing concentrations of unlabeled Drug X to the wells.

  • Lysis and Reading: After incubation, add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.

  • Data Analysis: A decrease in the BRET signal with increasing concentrations of Drug X indicates target engagement. Compare the results between the parental and resistant cell lines.

Parameter Parental Cell Line Resistant Cell Line Interpretation
IC50 (nM) from NanoBRET™ 50>1000Reduced target engagement in the resistant line. This could be due to a target mutation or increased drug efflux.
IC50 (nM) from NanoBRET™ 5560Target engagement is similar. Resistance is likely due to downstream mechanisms, such as bypass pathway activation.
Investigating Bypass Signaling Pathways

If target engagement is confirmed, the resistance may be due to the activation of alternative signaling pathways that compensate for the inhibition of the primary target.

Recommended Experiment: Phospho-Kinase Array

A phospho-kinase array allows for the simultaneous detection of the relative phosphorylation levels of multiple kinases, providing a snapshot of active signaling pathways.

Experimental Protocol: Phospho-Kinase Array

  • Cell Lysis: Treat both parental and resistant cell lines with Drug X. After treatment, lyse the cells to extract proteins.

  • Array Incubation: Incubate the cell lysates with the phospho-kinase array membrane, which is spotted with antibodies against various phosphorylated kinases.

  • Detection: Use a detection antibody cocktail and chemiluminescent reagents to visualize the phosphorylated proteins.

  • Data Analysis: Quantify the signal intensity for each spot and compare the profiles of the parental and resistant cell lines to identify upregulated pathways in the resistant cells.

Hypothetical Phospho-Kinase Array Results

Phosphorylated Protein Parental + Drug X (Relative Signal) Resistant + Drug X (Relative Signal) Implication
p-AKT (S473) 1.04.5Upregulation of the PI3K/AKT pathway.
p-ERK1/2 (T202/Y204) 0.83.9Activation of the MAPK/ERK pathway.
p-STAT3 (Y705) 1.21.1No significant change in the JAK/STAT pathway.

Signaling Pathway Diagram

bypass_pathways cluster_drug_action Drug X Action cluster_resistance Resistance Mechanism Drug_X Drug X Target_Kinase Target Kinase Drug_X->Target_Kinase Inhibits Cell_Survival_P Cell Survival (Blocked) Target_Kinase->Cell_Survival_P Promotes Bypass_Kinase Bypass Kinase (e.g., AKT, ERK) Cell_Survival_R Cell Survival (Restored) Bypass_Kinase->Cell_Survival_R Promotes

Caption: Activation of bypass signaling pathways can restore cell survival signals despite the inhibition of the primary target by Drug X.

Overcoming Resistance with Combination Therapy

Once a bypass pathway is identified, a combination therapy approach can be effective. This involves co-administering Drug X with an inhibitor of the identified bypass pathway.

Experimental Workflow for Testing Combination Therapy

combination_therapy_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Parental_Cells Parental Cells Drug_X_alone Drug X Alone Parental_Cells->Drug_X_alone Control Vehicle Control Parental_Cells->Control Resistant_Cells Resistant Cells Resistant_Cells->Drug_X_alone Inhibitor_Y_alone Inhibitor Y Alone (targets bypass pathway) Resistant_Cells->Inhibitor_Y_alone Combination Drug X + Inhibitor Y Resistant_Cells->Combination Resistant_Cells->Control Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Drug_X_alone->Viability_Assay Inhibitor_Y_alone->Viability_Assay Combination->Viability_Assay Control->Viability_Assay Synergy_Analysis Synergy Analysis (e.g., Bliss, Loewe) Viability_Assay->Synergy_Analysis

Caption: Workflow for evaluating the efficacy of combination therapy to overcome resistance to Drug X.

Expected Outcomes of Combination Therapy

Cell Line Treatment Cell Viability (%) Synergy Score (Bliss)
Parental Drug X25%N/A
Resistant Drug X90%N/A
Resistant Inhibitor Y75%N/A
Resistant Drug X + Inhibitor Y20%>10 (Synergistic)

Conclusion

Overcoming resistance to targeted therapies like Drug X is a critical challenge in cancer research. A systematic approach involving the confirmation of target engagement, identification of resistance mechanisms, and strategic testing of combination therapies can lead to successful outcomes in preclinical models. This guide provides a framework for researchers to troubleshoot resistance and develop effective strategies to restore sensitivity to Drug X. For further assistance, please contact our technical support team.

References

Validation & Comparative

A Comparative Guide to the Biological Effects of DEPN-8, a Phospholipase-Resistant Synthetic Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological performance of DEPN-8, a novel phospholipase-resistant diether phosphonolipid, against other pulmonary surfactant alternatives. The information presented herein is supported by experimental data to aid in the evaluation of its potential therapeutic applications, particularly in the context of Acute Respiratory Distress Syndrome (ARDS).

Executive Summary

Pulmonary surfactant is a critical complex of lipids and proteins that reduces surface tension in the alveoli, preventing their collapse during respiration. In conditions like ARDS, the inactivation of surfactant by inflammatory mediators, such as phospholipase A2 (PLA2), is a significant pathological feature. This compound is a key component of a synthetic surfactant formulation designed to resist this enzymatic degradation. This guide compares a this compound-containing synthetic surfactant with the widely used Calf Lung Surfactant Extract (CLSE), a natural surfactant preparation. Experimental data demonstrates that the this compound formulation exhibits comparable or superior surface activity to CLSE, with a marked resistance to inhibition by PLA2 and other inhibitory substances present in the inflamed lung.

Data Presentation: Performance Comparison

The following tables summarize the quantitative data from biophysical and in vivo experiments comparing the performance of a synthetic surfactant containing this compound and 1.5% surfactant proteins B and C (SP-B/C) with Calf Lung Surfactant Extract (CLSE).

Table 1: Minimum Surface Tension (mN/m) under Dynamic Cycling (Pulsating Bubble Surfactometer)

Surfactant (Concentration)No Inhibitor (10 min)With Albumin (3 mg/ml, 10 min)
This compound + 1.5% SP-B/C (0.5 mg/ml)< 1Not Reported
CLSE (0.5 mg/ml)< 1Not Reported
This compound + 1.5% SP-B/C (2.5 mg/ml)< 1< 1
CLSE (2.5 mg/ml)< 1< 1

Data suggests that at both low and high concentrations, the this compound formulation performs comparably to CLSE in reducing surface tension to near-zero levels in the absence of inhibitors. In the presence of albumin, a known surfactant inhibitor, both surfactants maintain high activity at a concentration of 2.5 mg/ml.[1]

Table 2: Resistance to Inhibition by Phospholipase A2 (PLA2) and Lysophosphatidylcholine (LPC)

SurfactantInhibitorOutcome
This compound + 1.5% SP-B/C PLA2Maintained high surface activity
CLSE PLA2Significantly inhibited surface activity
This compound + 1.5% SP-B/C C18:1 LPCGreater surface activity than CLSE
CLSE C18:1 LPCLower surface activity than this compound formulation

These findings highlight the key advantage of the this compound formulation: its resistance to degradation by PLA2, a crucial factor in maintaining surfactant function in inflammatory lung conditions.[2][3][4][5]

Table 3: In Vivo Performance in Excised Rat Lungs (Pressure-Volume Mechanics)

ConditionThis compound + 1.5% SP-B/CCLSE
No Inhibitor Equal activity in normalizing P-V mechanicsEqual activity in normalizing P-V mechanics
With PLA2 Surpassed CLSE in normalizing P-V mechanicsLess effective than this compound formulation
With C18:1 LPC Surpassed CLSE in normalizing P-V mechanicsLess effective than this compound formulation
With Serum Albumin Equal activity in normalizing P-V mechanicsEqual activity in normalizing P-V mechanics

The in vivo data from the excised rat lung model corroborates the in vitro findings, demonstrating the superior ability of the this compound surfactant to restore lung compliance in the presence of key inhibitory molecules found in ARDS.[2][6]

Experimental Protocols

Pulsating Bubble Surfactometer (PBS) Assay

The surface activity of the surfactant preparations was evaluated using a pulsating bubble surfactometer. This technique measures the ability of a surfactant to lower surface tension at an air-liquid interface under dynamic conditions that mimic breathing.

Methodology:

  • Sample Preparation: Surfactant formulations (this compound + 1.5% SP-B/C and CLSE) are suspended in a buffered saline solution (e.g., 0.9% NaCl, 10 mM HEPES, 1.5 mM CaCl2, pH 7.0) to the desired phospholipid concentration (e.g., 0.5 mg/ml or 2.5 mg/ml). For inhibition studies, inhibitors such as PLA2, LPC, or albumin are added to the subphase.

  • Apparatus Setup: A small sample volume (typically ~25 µL) is introduced into the sample chamber of the PBS, which is maintained at a physiological temperature of 37°C.[7][8][9]

  • Bubble Formation and Pulsation: A small air bubble is created at the tip of a capillary within the sample chamber. The bubble is then subjected to cyclic expansion and compression (pulsation) at a physiological frequency (e.g., 20 cycles/minute) with a defined surface area compression (e.g., 50%).[10][11]

  • Surface Tension Measurement: The pressure difference across the bubble surface is continuously measured by a pressure transducer. The surface tension is then calculated from the pressure and the bubble radius using the Law of Laplace.[8][10]

  • Data Analysis: The minimum and maximum surface tensions achieved during each cycle are recorded over time (e.g., 10 minutes) to assess the dynamic surface tension-lowering ability of the surfactant.

Excised Rat Lung Model

This in vivo model assesses the ability of exogenous surfactants to restore lung function in a state of surfactant deficiency.

Methodology:

  • Animal Preparation: Sprague-Dawley rats are anesthetized, and their lungs are surgically excised.

  • Surfactant Depletion: The lungs are lavaged with saline to wash out the endogenous surfactant, creating a model of surfactant deficiency. This is confirmed by measuring the pressure-volume (P-V) mechanics, which will show decreased lung compliance.[12][13][14]

  • Surfactant Instillation: The test surfactants (this compound formulation or CLSE) or a control vehicle are instilled into the lungs via the trachea. For inhibition studies, inhibitors are co-instilled with the surfactant.

  • Pressure-Volume (P-V) Measurement: The lungs are quasi-statically inflated and deflated with air, and the corresponding changes in pressure and volume are recorded to generate a P-V curve.

  • Data Analysis: The deflation stability of the lungs, an indicator of surfactant activity, is assessed by analyzing the P-V curves. Improved lung compliance and a return towards normal P-V mechanics indicate effective surfactant function.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Surfactant_Function_and_Inhibition_Pathway cluster_Normal Normal Lung Function cluster_ARDS ARDS Pathophysiology cluster_Intervention Therapeutic Intervention Alveolar_Epithelium Alveolar Type II Cells Surfactant_Secretion Secretion of Pulmonary Surfactant (Lipids + SP-B/SP-C) Alveolar_Epithelium->Surfactant_Secretion Alveolar_Lining Formation of Surfactant Film Surfactant_Secretion->Alveolar_Lining Surfactant_Degradation PLA2-mediated Surfactant Degradation Reduced_ST Reduced Surface Tension Alveolar_Lining->Reduced_ST Stable_Alveoli Stable Alveoli (Normal Breathing) Reduced_ST->Stable_Alveoli Inflammation Inflammation (e.g., Sepsis, Pneumonia) PLA2_Release Release of Phospholipase A2 (PLA2) Inflammation->PLA2_Release PLA2_Release->Surfactant_Degradation DEPN8_Surfactant This compound Synthetic Surfactant (Phospholipase-Resistant) PLA2_Release->DEPN8_Surfactant Resists Degradation CLSE_Surfactant Calf Lung Surfactant Extract (CLSE) (Phospholipase-Susceptible) PLA2_Release->CLSE_Surfactant Degrades Inhibitory_Products Generation of Lysophospholipids & Fatty Acids Surfactant_Degradation->Inhibitory_Products Increased_ST Increased Surface Tension Inhibitory_Products->Increased_ST Alveolar_Collapse Alveolar Collapse (Respiratory Distress) Increased_ST->Alveolar_Collapse DEPN8_Surfactant->Alveolar_Lining Restores Film

Caption: Pulmonary surfactant function and its inhibition in ARDS.

Experimental_Workflow cluster_InVitro In Vitro Analysis: Pulsating Bubble Surfactometer cluster_InVivo In Vivo Analysis: Excised Rat Lung Model Sample_Prep_Vitro Prepare Surfactant Solutions (this compound vs. CLSE) +/- Inhibitors PBS_Assay Load into PBS (37°C) Sample_Prep_Vitro->PBS_Assay Pulsation Bubble Pulsation (20 cycles/min) PBS_Assay->Pulsation ST_Measurement Measure Surface Tension Pulsation->ST_Measurement Data_Analysis_Vitro Compare Minimum Surface Tension ST_Measurement->Data_Analysis_Vitro Lung_Excision Excise Rat Lungs Lavage Saline Lavage to Induce Surfactant Deficiency Lung_Excision->Lavage Surfactant_Instillation Instill Surfactant (this compound vs. CLSE) +/- Inhibitors Lavage->Surfactant_Instillation PV_Measurement Measure Pressure-Volume Mechanics Surfactant_Instillation->PV_Measurement Data_Analysis_Vivo Compare Lung Compliance PV_Measurement->Data_Analysis_Vivo

Caption: Workflow for evaluating surfactant biological effects.

Conclusion

The available data indicates that the this compound-containing synthetic surfactant is a promising alternative to natural surfactants like CLSE, particularly for the treatment of ARDS where surfactant inactivation by phospholipases is a major concern. Its resistance to enzymatic degradation, coupled with its potent surface tension-lowering properties, suggests it could offer a more stable and effective therapeutic option in the inflammatory lung environment. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

DEPN-8 Demonstrates Superior Resistance to Enzymatic Degradation Compared to Natural Surfactant Alternative

Author: BenchChem Technical Support Team. Date: November 2025

A novel synthetic surfactant, DEPN-8, shows enhanced stability and comparable efficacy to a leading natural surfactant, offering a promising alternative for the treatment of Acute Respiratory Distress Syndrome (ARDS).

This compound, a diether phosphonolipid, has been engineered to resist breakdown by phospholipases, enzymes that are often elevated in the lungs of patients with ARDS and can inactivate natural surfactants.[1] A direct comparison with Calf Lung Surfactant Extract (CLSE), a commonly used natural surfactant, reveals that this compound, when combined with 1.5% bovine surfactant protein (SP)-B/C, maintains its surface activity under enzymatic stress, a critical factor in restoring lung function in compromised patients.[2][3]

Comparative Efficacy Under Physiological Stress

In the absence of enzymatic inhibitors, both this compound with 1.5% SP-B/C and CLSE demonstrated high surface activity, rapidly reaching minimum surface tensions of less than 1 mN/m.[2][3] However, in the presence of phospholipase A2 (PLA2), a key enzyme implicated in surfactant degradation in ARDS, the performance of CLSE was significantly hampered. In contrast, this compound + 1.5% SP-B/C's surface activity remained unaffected, showcasing its resistance to enzymatic degradation.[2][3]

Furthermore, this compound combined with 1.5% SP-B/C exhibited greater resistance to biophysical inhibition by C18:1 lysophosphatidylcholine (LPC), a byproduct of PLA2 activity that can interfere with surfactant function.[2] Both surfactants showed comparable performance in the presence of serum albumin, another substance that can inhibit surfactant function.[2][3]

Condition This compound + 1.5% SP-B/C Calf Lung Surfactant Extract (CLSE)
No Inhibitors High and similar overall surface activityHigh and similar overall surface activity
Phospholipase A2 (PLA2) Maintained high surface activitySignificantly inhibited surface activity
C18:1 Lysophosphatidylcholine (LPC) Greater surface activityLower surface activity
Serum Albumin Equivalent surface activityEquivalent surface activity
Peroxynitrite Slightly greater inhibition resistanceSlightly lower inhibition resistance
Physiological Performance in a Preclinical Model

The superior biochemical stability of this compound translated to improved physiological function in a preclinical rat model of lung injury. In excised, surfactant-deficient rat lungs, this compound + 1.5% SP-B/C was more effective than CLSE at normalizing pressure-volume mechanics in the presence of PLA2 or LPC.[2][3] In the absence of these inhibitors or in the presence of serum albumin, the two surfactants demonstrated equal efficacy in restoring lung mechanics.[2][3] These findings suggest that the phospholipase resistance of this compound is a key determinant of its enhanced efficacy in inflammatory lung conditions.

Experimental Protocols

Surface Activity Measurement

The surface activity of the surfactant preparations was assessed using a pulsating bubble surfactometer. This apparatus measures the surface tension of a liquid as a bubble is rhythmically expanded and contracted, simulating the breathing cycle. The minimum surface tension achieved during pulsation is a key indicator of surfactant efficacy.

Pressure-Volume Mechanics in Excised Lungs

To evaluate the physiological performance of the surfactants, a rat model of surfactant deficiency was utilized. The lungs were lavaged to remove endogenous surfactant and then instilled with either this compound + 1.5% SP-B/C or CLSE. The pressure-volume relationship of the lungs was then measured during inflation and deflation to assess lung compliance and overall mechanics. This experiment was conducted in the presence and absence of various surfactant inhibitors, including PLA2, LPC, and serum albumin.

Visualizing the Impact of Phospholipase A2

The following diagram illustrates the differential effect of Phospholipase A2 (PLA2) on this compound and a natural surfactant like CLSE.

cluster_0 This compound Pathway cluster_1 Natural Surfactant (CLSE) Pathway This compound This compound Resistant Maintains Surface Activity This compound->Resistant Resistant to Degradation PLA2_D Phospholipase A2 PLA2_D->this compound CLSE Natural Surfactant (e.g., CLSE) Degradation Degradation & Inhibition CLSE->Degradation Susceptible to Degradation PLA2_C Phospholipase A2 PLA2_C->CLSE

Caption: Differential impact of PLA₂ on this compound vs. Natural Surfactant.

The workflow below outlines the experimental comparison between this compound and CLSE.

Start Start Prepare Prepare Surfactant Formulations (this compound + SP-B/C and CLSE) Start->Prepare InVitro In Vitro Surface Activity (Pulsating Bubble) Prepare->InVitro InVivo Ex Vivo Lung Mechanics (Excised Rat Lungs) Prepare->InVivo Conditions Test Conditions InVitro->Conditions InVivo->Conditions NoInhibitor No Inhibitor Conditions->NoInhibitor PLA2 With PLA2 Conditions->PLA2 LPC With LPC Conditions->LPC Albumin With Albumin Conditions->Albumin Compare Compare Efficacy NoInhibitor->Compare PLA2->Compare LPC->Compare Albumin->Compare End End Compare->End

Caption: Experimental workflow for comparing this compound and CLSE efficacy.

References

DEPN-8: A Novel Phospholipase-Resistant Surfactant for Acute Respiratory Distress Syndrome – A Comparative Analysis with the Standard of Care

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of DEPN-8, a novel synthetic surfactant, and the current standard of care for the management of Acute Respiratory Distress Syndrome (ARDS). This document is intended to provide an objective overview based on available preclinical data for this compound and extensive clinical evidence for the standard of care, highlighting potential therapeutic advantages and areas for future research.

Executive Summary

Acute Respiratory Distress Syndrome (ARDS) is a life-threatening form of respiratory failure characterized by widespread inflammation in the lungs. The current standard of care for ARDS is primarily supportive, focusing on lung-protective mechanical ventilation and fluid management to minimize further lung injury. While this approach has improved outcomes, mortality remains high. One of the pathophysiological features of ARDS is the dysfunction of endogenous pulmonary surfactant, which can be inactivated by inflammatory mediators, including phospholipases, that are present in the injured lung.

This compound is a synthetic, phospholipase-resistant diether phosphonolipid that has been developed as a potential exogenous surfactant therapy for ARDS. Preclinical studies have demonstrated that this compound, in combination with surfactant-associated proteins, exhibits high surface activity and is resistant to degradation by phospholipases A2 (PLA₂) and C (PLC).[1][2][3][4][5][6][7] This resistance to enzymatic breakdown suggests a potential advantage over natural surfactants in the inflammatory milieu of the ARDS lung. This guide will delve into the preclinical evidence for this compound and compare its profile to the established, multifaceted standard of care for ARDS.

Data Presentation: this compound vs. Standard of Care (Calf Lung Surfactant Extract - CLSE)

The following tables summarize the quantitative data from preclinical studies comparing this compound with Calf Lung Surfactant Extract (CLSE), a commonly used natural surfactant in preclinical research and a precursor to some commercially available surfactant therapies. It is important to note that this compound has not been evaluated in human clinical trials, and this comparison is based solely on in vitro and in vivo animal studies.

Parameter This compound + 1.5% SP-B/C Calf Lung Surfactant Extract (CLSE) Condition Reference
Minimum Surface Tension (mN/m) < 1< 1No Inhibitors[1][8]
Minimum Surface Tension (mN/m) Maintains low surface tensionSignificantly IncreasedPresence of Phospholipase A₂ (PLA₂)[1][8]
Minimum Surface Tension (mN/m) Lower than CLSEHigher than this compoundPresence of Lysophosphatidylcholine (LPC)[1][8]
Minimum Surface Tension (mN/m) EquivalentEquivalentPresence of Serum Albumin[1][8]
Parameter This compound + 1.5% SP-B/C Calf Lung Surfactant Extract (CLSE) Condition Reference
Pressure-Volume (P-V) Mechanics (Excised Rat Lungs) Equivalent to CLSEStandardNo Inhibitors[1][8]
Pressure-Volume (P-V) Mechanics (Excised Rat Lungs) Superior to CLSEImpairedPresence of Phospholipase A₂ (PLA₂)[1][8]
Pressure-Volume (P-V) Mechanics (Excised Rat Lungs) Superior to CLSEImpairedPresence of Lysophosphatidylcholine (LPC)[1][8]
Pressure-Volume (P-V) Mechanics (Excised Rat Lungs) Equivalent to CLSEEquivalentPresence of Serum Albumin[1][8]

Standard of Care for Acute Respiratory Distress Syndrome (ARDS)

The current standard of care for ARDS is multifaceted and focuses on supportive measures to prevent further lung injury and maintain adequate oxygenation.[1][2][9][10][11][12][13][14][15][16][17][18] There is no single pharmacological agent that is considered the standard of care for ARDS itself; rather, management is a combination of the following strategies:

  • Lung-Protective Mechanical Ventilation: This is the cornerstone of ARDS management. It involves using low tidal volumes (4-8 mL/kg of predicted body weight) and limiting plateau pressures to less than 30 cm H₂O to minimize ventilator-induced lung injury.[9][11][14][15]

  • Prone Positioning: For patients with moderate to severe ARDS, placing the patient in a prone position for at least 12-16 hours a day has been shown to improve oxygenation and reduce mortality.[1][11][14][15]

  • Conservative Fluid Management: A strategy of restricting fluid intake to maintain a neutral or negative fluid balance is recommended for most ARDS patients without evidence of tissue hypoperfusion.[1][14]

  • Positive End-Expiratory Pressure (PEEP): An appropriate level of PEEP is used to keep the alveoli open and improve oxygenation. The optimal PEEP level is individualized for each patient.[1][9][13][14][15]

  • Pharmacological Interventions (in select patients):

    • Neuromuscular Blocking Agents: A short course of neuromuscular blockers may be considered in patients with early, severe ARDS to improve patient-ventilator synchrony.[1][12][13][14][15][17]

    • Corticosteroids: The use of corticosteroids in ARDS remains a topic of debate, but they may be considered in the early stages of moderate to severe ARDS.[1][12][13][17]

  • Extracorporeal Membrane Oxygenation (ECMO): For patients with severe ARDS who do not respond to optimal mechanical ventilation and prone positioning, veno-venous ECMO may be considered as a rescue therapy.[1][2][9][10][12][13][14][15][17]

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of this compound's potential therapeutic benefit lies in its resistance to degradation by phospholipases, which are upregulated in the inflammatory environment of the ARDS lung.

G Mechanism of Surfactant Degradation in ARDS and the Protective Role of this compound cluster_0 Standard Surfactant (e.g., DPPC) cluster_1 This compound DPPC Dipalmitoylphosphatidylcholine (Major component of natural surfactant) PLA2 Phospholipase A₂ DPPC->PLA2 Degradation by LPC Lysophosphatidylcholine (Inhibitory to surfactant function) PLA2->LPC Produces Fatty_Acid Fatty Acid PLA2->Fatty_Acid Produces Surfactant_Dysfunction Surfactant Dysfunction LPC->Surfactant_Dysfunction DEPN_8 This compound (Diether Phosphonolipid) PLA2_inactive Phospholipase A₂ DEPN_8->PLA2_inactive Resistant to Degradation by Maintained_Function Maintained Surfactant Function DEPN_8->Maintained_Function ARDS_Lung ARDS Lung Environment (Inflammation, ↑ Phospholipases) ARDS_Lung->PLA2 ARDS_Lung->PLA2_inactive

Caption: Mechanism of phospholipase-mediated surfactant degradation and this compound's resistance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on the descriptions found in the published preclinical studies.[1][3][5][6][8]

Pulsating Bubble Surfactometer

This in vitro method assesses the dynamic surface tension properties of a surfactant.

G Experimental Workflow: Pulsating Bubble Surfactometer Start Start Prepare_Surfactant Prepare Surfactant Dispersion (this compound or CLSE in buffer) Start->Prepare_Surfactant Add_Inhibitor Add Inhibitory Substance (optional) (e.g., PLA₂, LPC, Albumin) Prepare_Surfactant->Add_Inhibitor Load_Surfactometer Load Sample into Pulsating Bubble Surfactometer Add_Inhibitor->Load_Surfactometer Pulsate_Bubble Pulsate Air Bubble at 20 cycles/min for 5 minutes Load_Surfactometer->Pulsate_Bubble Measure_Tension Measure Surface Tension at Minimum and Maximum Bubble Radius Pulsate_Bubble->Measure_Tension Analyze_Data Analyze Data to Determine Minimum and Maximum Surface Tension Measure_Tension->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing surfactant surface activity using a pulsating bubble surfactometer.

Methodology:

  • Sample Preparation: Surfactant dispersions of this compound with 1.5% surfactant protein B/C (SP-B/C) or CLSE are prepared in a buffered saline solution.

  • Inhibitor Addition (if applicable): For inhibition studies, specific inhibitors such as phospholipase A₂ (PLA₂), lysophosphatidylcholine (LPC), or serum albumin are added to the surfactant dispersion.

  • Surfactometer Operation: The sample is placed in the sample chamber of a pulsating bubble surfactometer, and an air bubble is formed.

  • Dynamic Cycling: The bubble is pulsated at a physiological rate (e.g., 20 cycles per minute) for a set duration (e.g., 5 minutes) at 37°C.

  • Surface Tension Measurement: The pressure changes inside the bubble are used to calculate the surface tension at both the minimum and maximum bubble radius during each cycle.

Excised Rat Lung Model

This ex vivo model evaluates the physiological activity of exogenous surfactants in a surfactant-deficient lung.

G Experimental Workflow: Excised Rat Lung Model Start Start Excise_Lungs Excise Lungs from Adult Rat Start->Excise_Lungs Lavage_Lungs Perform Bronchoalveolar Lavage to Create Surfactant Deficiency Excise_Lungs->Lavage_Lungs Instill_Surfactant Instill Exogenous Surfactant (this compound or CLSE) or Control Lavage_Lungs->Instill_Surfactant Ventilate_Lungs Ventilate Lungs and Measure Pressure-Volume (P-V) Mechanics Instill_Surfactant->Ventilate_Lungs Analyze_Data Analyze P-V Curves to Assess Lung Compliance and Stability Ventilate_Lungs->Analyze_Data End End Analyze_Data->End

References

Unraveling "DEPN-8": A Search for Reproducible Research

Author: BenchChem Technical Support Team. Date: November 2025

Efforts to compile a comprehensive comparison guide on the reproducibility of research findings for a product or molecule identified as "DEPN-8" have been unsuccessful due to the absence of any discernible scientific literature or public data corresponding to this designation. Extensive searches have failed to identify "this compound" as a recognized entity in the fields of biology, medicine, or drug development.

Initial investigations and subsequent broader searches for variations of the term "this compound" did not yield any specific information regarding its function, associated signaling pathways, or key experimental findings. This suggests that "this compound" may be a non-standardized nomenclature, an internal project code not yet disclosed in public research, or a potential typographical error.

Our search strategy encompassed various permutations, including "DEPN gene," "DEPN protein," and "DEPN drug," across multiple scientific databases. These inquiries led to several similarly named but distinct entities, none of which correspond to "this compound":

  • DEP Domain: A protein-protein interaction module found in many signaling proteins.

  • Depen® (penicillamine): A chelating agent used in the treatment of Wilson's disease and cystinuria.

  • dpn (deadpan): A gene in the fruit fly Drosophila melanogaster involved in neurogenesis.

  • DEP-1 (CD148): A receptor-like protein tyrosine phosphatase.

The lack of a clear scientific footprint for "this compound" makes it impossible to proceed with the user's request for a detailed comparison guide. Core requirements such as data presentation in structured tables, detailed experimental protocols, and the visualization of signaling pathways are contingent on the availability of foundational research data. Without this, an objective analysis of the reproducibility of "this compound" research findings cannot be conducted.

We encourage researchers, scientists, and drug development professionals who are familiar with "this compound" to provide a more specific identifier or context. This could include a full chemical name, a protein accession number, a patent number, or a reference to a specific publication or research group. With more precise information, a thorough and objective comparison guide can be developed to meet the needs of the scientific community.

Validation of PDE8 as a Therapeutic Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Phosphodiesterase 8 (PDE8) as a therapeutic target against other alternatives, supported by experimental data. It is designed to assist researchers, scientists, and drug development professionals in their evaluation of PDE8-targeted therapies.

Initially, it is important to clarify a potential point of confusion. The query for "DEPN-8" likely refers to "PDE8," a phosphodiesterase enzyme. Separately, "NEDD8" is a ubiquitin-like protein involved in a distinct cellular pathway, the neddylation pathway, which is also a target in cancer therapy. This guide will focus on PDE8, with a brief comparative section on the NEDD8 pathway to address this potential ambiguity.

Introduction to PDE8

Phosphodiesterases are enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The PDE8 family, consisting of PDE8A and PDE8B, are high-affinity, cAMP-specific PDEs.[1][2] They are characterized by their insensitivity to the broad-spectrum PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX).[1][3] PDE8A, in particular, has been identified as a key regulator of T-cell function and motility, making it a promising target for inflammatory diseases and cancer.[4][5]

PDE8 Signaling Pathway

PDE8A plays a crucial role in T-cell adhesion and motility through its interaction with the Raf-1 kinase. This interaction forms a signaling complex that protects Raf-1 from inhibitory phosphorylation by protein kinase A (PKA). By locally degrading cAMP, PDE8A maintains low cAMP levels around Raf-1, allowing it to remain active and promote cell adhesion.[4][6][7] Inhibition of PDE8A disrupts this complex, leading to increased local cAMP levels, PKA-mediated phosphorylation and inhibition of Raf-1, and consequently, reduced T-cell adhesion and migration.[6][7]

PDE8_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR AC Adenylyl Cyclase GPCR->AC Ligand cAMP cAMP AC->cAMP ATP PKA PKA (inactive) cAMP->PKA PKA_active PKA (active) PKA->PKA_active Raf1 Raf-1 (active) PKA_active->Raf1 Phosphorylates (inhibits) Raf1_p Raf-1-P (inactive) Raf1->Raf1_p Adhesion T-cell Adhesion & Motility Raf1->Adhesion PDE8A PDE8A PDE8A->cAMP Degrades PDE8A->Raf1 Forms complex, protects from PKA PDE8_Inhibitor PDE8 Inhibitor (e.g., PF-04957325) PDE8_Inhibitor->PDE8A Inhibits EAE_Workflow cluster_analysis Analysis Induction EAE Induction (MOG peptide immunization) Treatment Treatment (PDE8 inhibitor or Vehicle) Induction->Treatment Monitoring Daily Clinical Scoring Treatment->Monitoring Analysis Endpoint Analysis Monitoring->Analysis Histology Histopathology of Spinal Cord Analysis->Histology Cell_Isolation Isolation of CNS Mononuclear Cells Analysis->Cell_Isolation Flow_Cytometry Flow Cytometry for Th1/Th17 cells Cell_Isolation->Flow_Cytometry NEDD8_Pathway NEDD8 NEDD8 NAE NAE (E1) NEDD8->NAE ATP E2 NEDD8-conjugating enzyme (E2) NAE->E2 NEDD8 transfer CRL Cullin-RING Ligase (CRL) E2->CRL NEDD8 conjugation (Neddylation) Substrate Substrate (e.g., p27, Cdt-1) CRL->Substrate Ubiquitination Proteasome Proteasome Substrate->Proteasome Degradation Pevonedistat Pevonedistat (MLN4924) Pevonedistat->NAE Inhibits

References

DEPN-8: A Comparative Analysis of a Novel Synthetic Surfactant

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study comparison of DEPN-8, a novel phospholipase-resistant synthetic surfactant, with other established surfactant alternatives. The data presented is intended to offer an objective overview of its performance, supported by available experimental data, to aid in research and development efforts in respiratory medicine.

Executive Summary

This compound, a diether phosphonolipid, has been developed as a synthetic surfactant resistant to enzymatic degradation by phospholipases, which can be elevated in inflammatory lung conditions like Acute Respiratory Distress Syndrome (ARDS). Preclinical studies have demonstrated its high surface activity and resistance to inhibition, positioning it as a potentially valuable alternative to natural surfactants. This guide will compare the biophysical and physiological properties of this compound with Calf Lung Surfactant Extract (CLSE) and provide context by summarizing the properties of other commercially available natural and synthetic surfactants.

Data Presentation: Comparative Performance of Surfactants

The following tables summarize the available quantitative data from preclinical studies on this compound and other surfactants.

Table 1: In Vitro Surface Activity of this compound vs. CLSE

Surfactant ConcentrationInhibitorMinimum Surface Tension (mN/m)
This compound + 1.5% SP-B/C CLSE
0.5 mg/mLNone< 1< 1
2.5 mg/mLNone< 1< 1
0.5 and 2.5 mg/mLPLA₂Maintained high activitySignificantly inhibited
0.5 and 2.5 mg/mLLPCGreater activity than CLSELess activity than this compound
0.5 and 2.5 mg/mLAlbuminEquivalent to CLSEEquivalent to this compound
0.5 and 2.5 mg/mLPeroxynitriteSlightly greater activity than CLSESlightly less activity than this compound

Data sourced from studies on a pulsating bubble surfactometer.[1][2]

Table 2: In Vivo Physiological Activity in Surfactant-Deficient Rat Lungs

Inhibitor PresentPerformance of this compound + 1.5% SP-B/C vs. CLSE in Normalizing Pressure-Volume (P-V) Mechanics
NoneEqual to CLSE
Serum AlbuminEqual to CLSE
Phospholipase A₂ (PLA₂)Superior to CLSE
C18:1 Lysophosphatidylcholine (LPC)Superior to CLSE

These findings directly correlate with the biophysical assessments from in vitro studies.[1][2]

Table 3: Composition and Dosing of Various Commercially Available Surfactants

SurfactantTypeComposition HighlightsTypical Initial Dose
Beractant (Survanta®)Natural (Bovine)Phospholipids, neutral lipids, SP-B, SP-C100 mg/kg
Calfactant (Infasurf®)Natural (Bovine)Phospholipids, neutral lipids, SP-B, SP-C105 mg/kg
Poractant alfa (Curosurf®)Natural (Porcine)Phospholipids (high in plasmalogen), SP-B, SP-C200 mg/kg
Lucinactant (Surfaxin®)SyntheticDPPC, POPG, Palmitic Acid, Sinapultide (KL4 peptide - SP-B mimic)5.8 mL/kg

Note: Direct comparative studies between this compound and Beractant, Calfactant, Poractant alfa, and Lucinactant are not currently available in the public domain. This table provides a reference for the composition and dosing of other widely used surfactants.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of results and for designing future comparative studies.

Pulsating Bubble Surfactometer (PBS) for In Vitro Surface Activity

The pulsating bubble surfactometer is a standard instrument for assessing the dynamic surface tension properties of pulmonary surfactants.[3][4]

Objective: To measure the ability of a surfactant to lower surface tension at an air-liquid interface under dynamic conditions simulating breathing.

Methodology:

  • A small sample (typically 25 microliters) of the surfactant suspension is placed in a sample chamber maintained at physiological temperature (37°C).

  • An air bubble is formed in the sample, and the instrument creates a pulsating motion, causing the bubble to expand and contract at a set frequency (e.g., 20 cycles/minute) to simulate the respiratory cycle.

  • The pressure difference across the bubble surface is continuously measured, and the surface tension is calculated using the Young-Laplace equation.

  • Measurements are recorded over time to determine the rate of adsorption to the air-liquid interface and the minimum and maximum surface tension values achieved during pulsation.

  • For inhibition studies, inhibiting substances such as albumin, phospholipase A₂, or lysophosphatidylcholine are added to the surfactant sample before analysis.

Pressure-Volume (P-V) Curve Analysis in Excised Rat Lungs

This in vivo or ex vivo method assesses the physiological effectiveness of a surfactant in improving lung mechanics.

Objective: To determine the effect of exogenous surfactant on lung compliance and inflation characteristics in a surfactant-deficient lung model.

Methodology:

  • Animal Model: Adult rats are anesthetized, and their lungs are rendered surfactant-deficient through repeated saline lavage via a tracheal cannula.

  • Surfactant Administration: A solution of the test surfactant (e.g., this compound) or control (e.g., CLSE or saline) is instilled into the lungs through the tracheal cannula.

  • P-V Curve Generation: The lungs are connected to a ventilator or a syringe pump system. Air is slowly inflated into the lungs to a maximum pressure (e.g., 35 cmH₂O) and then slowly deflated.

  • Data Acquisition: The corresponding changes in lung volume are recorded at each pressure point during both inflation and deflation, generating a pressure-volume loop.

  • Analysis: The deflation limb of the P-V curve is of particular interest as it reflects the ability of the surfactant to maintain alveolar stability at low lung volumes. Improved lung compliance is indicated by a leftward and upward shift of the deflation curve.

Mechanism of Action: Biophysical Role of Surfactants

The primary mechanism of action for pulmonary surfactants, including this compound, is biophysical rather than involving complex intracellular signaling pathways. They function at the air-liquid interface of the alveoli to reduce surface tension.

G cluster_alveolus Alveolus Air-Liquid Interface cluster_interface Air Air Alveolar_Epithelium Alveolar Epithelium Water_Molecules Water Molecules (High Surface Tension) High_Surface_Tension High Surface Tension (Alveolar Collapse) Water_Molecules->High_Surface_Tension Cohesive Forces Surfactant_Molecules Surfactant Molecules (e.g., this compound) Surfactant_Molecules->Water_Molecules Disrupts Cohesion Reduced_Surface_Tension Reduced Surface Tension (Alveolar Stability) Surfactant_Molecules->Reduced_Surface_Tension

Caption: Biophysical action of pulmonary surfactant at the alveolar interface.

The diagram illustrates how surfactant molecules, like this compound, position themselves at the air-water interface within the alveoli. By disrupting the strong cohesive forces between water molecules, they reduce surface tension, which in turn prevents alveolar collapse at the end of expiration and improves lung compliance.

Experimental Workflow: From In Vitro Analysis to In Vivo Validation

The development and validation of a new surfactant like this compound typically follows a structured experimental workflow.

G Surfactant_Formulation Surfactant Formulation (e.g., this compound) In_Vitro_Analysis In Vitro Biophysical Analysis (Pulsating Bubble Surfactometer) Surfactant_Formulation->In_Vitro_Analysis Inhibition_Studies Inhibition Assays (Albumin, PLA₂, etc.) In_Vitro_Analysis->Inhibition_Studies Data_Correlation Data Correlation and Analysis In_Vitro_Analysis->Data_Correlation In_Vivo_Model In Vivo Animal Model (Surfactant-Deficient Rat) Inhibition_Studies->In_Vivo_Model Physiological_Assessment Physiological Assessment (Pressure-Volume Curves) In_Vivo_Model->Physiological_Assessment Physiological_Assessment->Data_Correlation

Caption: Experimental workflow for synthetic surfactant evaluation.

This workflow demonstrates the logical progression from initial formulation to in vitro biophysical characterization, including resistance to inhibitors, followed by in vivo validation of physiological efficacy in a relevant animal model. The correlation between in vitro and in vivo data is a critical step in the evaluation process.

References

Independent Verification of DEPN-8 Activity: A Comparative Analysis with Calf Lung Surfactant Extract

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the synthetic surfactant DEPN-8, in combination with 1.5% SP-B/C, against the clinically used Calf Lung Surfactant Extract (CLSE). The data presented is based on published experimental findings and aims to offer a clear perspective on the potential advantages of this novel phospholipase-resistant surfactant.

Comparative Performance Data

The following tables summarize the key quantitative data from studies comparing this compound + 1.5% SP-B/C with CLSE.

Table 1: Surface Activity under Inhibitory Challenge

This table outlines the minimum surface tension (mN/m) achieved by each surfactant formulation in the presence and absence of inhibitory substances. Lower values indicate higher surface activity.

Surfactant (Concentration)ConditionMinimum Surface Tension (mN/m)
This compound + 1.5% SP-B/C (0.5 mg/ml)No Inhibitor< 1
CLSE (0.5 mg/ml)No Inhibitor< 1
This compound + 1.5% SP-B/C (2.5 mg/ml)No Inhibitor< 1
CLSE (2.5 mg/ml)No Inhibitor< 1
This compound + 1.5% SP-B/C + PLA₂High Surface Activity Maintained
CLSE + PLA₂Significantly Inhibited
This compound + 1.5% SP-B/C + LPCGreater Surface Activity than CLSE
CLSE + LPCLower Surface Activity than this compound
This compound + 1.5% SP-B/C + AlbuminEquivalent to CLSE
CLSE + AlbuminEquivalent to this compound
This compound + 1.5% SP-B/C + PeroxynitriteSlightly Greater Activity than CLSE
CLSE + PeroxynitriteSlightly Lower Activity than this compound

Data sourced from pulsating bubble surfactometer studies.[1][2]

Table 2: Physiological Activity in Excised Rat Lungs

This table summarizes the ability of each surfactant to normalize pressure-volume (P-V) deflation mechanics in surfactant-deficient excised rat lungs.

ConditionThis compound + 1.5% SP-B/C PerformanceCLSE Performance
No Inhibitors Equal to CLSEEqual to this compound + 1.5% SP-B/C
Presence of PLA₂ Superior to CLSEInferior to this compound + 1.5% SP-B/C
Presence of C18:1 LPC Superior to CLSEInferior to this compound + 1.5% SP-B/C
Presence of Serum Albumin Equal to CLSEEqual to this compound + 1.5% SP-B/C

[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Pulsating Bubble Surfactometer

This in vitro method assesses the surface tension-lowering ability of a surfactant.

  • A small air bubble is formed in a sample chamber containing the surfactant suspension.

  • The bubble is pulsated at a physiological rate, typically 20 cycles per minute, between a minimum and maximum radius (e.g., 0.4 to 0.55 mm).

  • The pressure difference across the bubble surface is continuously measured, from which the surface tension is calculated using the Laplace equation.

  • Minimum surface tension is recorded after a set period of pulsation, often 5 minutes, to determine the surfactant's efficacy.[1]

  • For inhibitor studies, substances like phospholipase A₂ (PLA₂), C18:1 lyso-phosphatidylcholine (LPC), or serum albumin are added to the surfactant suspension before analysis.[1][2]

Pressure-Volume (P-V) Mechanics in Lavaged Excised Rat Lungs

This ex vivo method evaluates the physiological effectiveness of a surfactant in a lung model.

  • Adult rat lungs are excised and made surfactant-deficient through repeated lavage with saline.

  • The lungs are then instilled with a preparation of the surfactant being tested (e.g., this compound + 1.5% SP-B/C or CLSE).

  • The lungs are placed in a heated, humidified chamber and ventilated with a standardized tidal volume and frequency.

  • Pressure and volume are continuously monitored to generate a pressure-volume curve.

  • The deflation portion of the P-V curve is analyzed to assess the ability of the surfactant to maintain lung volume at low pressures, a key function for preventing alveolar collapse.[1]

  • For inhibitor studies, inhibitory substances are co-administered with the surfactant into the lungs.[1]

Visualized Workflows and Mechanisms

The following diagrams illustrate the experimental process and the proposed mechanism of this compound's enhanced activity.

experimental_workflow cluster_prep Surfactant Preparation cluster_vitro In Vitro Analysis cluster_vivo Ex Vivo Analysis This compound + SP-B/C This compound + SP-B/C Pulsating Bubble Surfactometer Pulsating Bubble Surfactometer This compound + SP-B/C->Pulsating Bubble Surfactometer Lavaged Rat Lungs Lavaged Rat Lungs This compound + SP-B/C->Lavaged Rat Lungs CLSE CLSE CLSE->Pulsating Bubble Surfactometer CLSE->Lavaged Rat Lungs Surface Tension Measurement Surface Tension Measurement Pulsating Bubble Surfactometer->Surface Tension Measurement Comparative Analysis Comparative Analysis Surface Tension Measurement->Comparative Analysis P-V Mechanics P-V Mechanics Lavaged Rat Lungs->P-V Mechanics P-V Mechanics->Comparative Analysis

Caption: Experimental workflow for comparing this compound and CLSE.

mechanism_of_action cluster_clse CLSE (Natural Surfactant) cluster_depn8 This compound (Synthetic Surfactant) CLSE CLSE Degradation Degradation CLSE->Degradation PLA₂ Inhibition Inhibition Degradation->Inhibition LPC formation DEPN8 DEPN8 Resistance Resistance DEPN8->Resistance PLA₂ Activity Activity Resistance->Activity Maintained Function PLA2 Phospholipase A₂ (PLA₂) PLA2->CLSE PLA2->DEPN8

Caption: this compound's resistance to PLA₂-mediated degradation.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling DEPN-8

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of DEPN-8, a phospholipase-resistant diether phosphonolipid. Adherence to these procedures is essential to ensure a safe laboratory environment and the integrity of research outcomes.

Immediate Safety and Handling

This compound, chemically identified as (±)-trimethyl(3-phosphonopropyl)ammonium, mono(2,3-bis(hexadecyloxy)propyl) ester, is a research chemical with potential hazards that necessitate careful handling.[1] While a specific Safety Data Sheet (SDS) with quantitative toxicity data for this compound is not publicly available, data from analogous phosphonate compounds indicate that risks may include skin and eye irritation. Therefore, stringent adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1 certified, providing splash and impact protection.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use.
Body Laboratory CoatFully buttoned, long-sleeved, and made of a chemical-resistant material.
Respiratory Fume HoodAll handling of this compound powder or solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.

Operational Plans: From Receipt to Disposal

A structured approach to managing this compound throughout its lifecycle in the laboratory is critical for safety and regulatory compliance.

Receiving and Storage

Upon receipt, inspect the container for any signs of damage or leakage. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container must be kept tightly sealed when not in use.

Experimental Protocols: Preparation of this compound Dispersions

The following is a generalized protocol for the preparation of this compound dispersions for experimental use, based on its application as a synthetic surfactant in research settings.[1]

  • Dispersion : In a sterile container, add the desired amount of solid this compound to distilled water (e.g., 1 mg/mL).

  • Initial Sonication : Briefly sonicate the mixture in a bath sonicator (< 5 seconds) to break up large aggregates.

  • Freeze-Thaw Cycles : Subject the dispersion to a minimum of three freeze-thaw cycles. This involves freezing the sample using a dry ice-acetone bath and then thawing it to a temperature of 45-48°C. This process helps to create multilamellar vesicles.

  • Final Preparation : The resulting sonicated dispersion of multilamellar vesicles is then ready for use in further experiments, such as the evaluation of surfactant properties.

Disposal Plan

All waste materials containing this compound, including contaminated consumables and unused solutions, must be treated as hazardous waste.

  • Segregation : Collect all this compound waste in a designated, clearly labeled, and sealed hazardous waste container.

  • Containerization : Ensure the waste container is made of a compatible material and is kept closed except when adding waste.

  • Disposal : Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.

Data Presentation

As specific quantitative toxicity data for this compound is not available, a comparative table for analogous compounds is not possible at this time. Researchers should treat this compound with the caution afforded to novel chemical entities and handle it as a potentially hazardous substance.

Visualization of Laboratory Workflow

To ensure a clear and safe process flow for handling this compound, the following workflow diagram is provided.

DEPN8_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Intact Container Weighing Weighing in Fume Hood Storage->Weighing Transfer to Fume Hood Dispersion Dispersion Preparation Weighing->Dispersion Add to Solvent Experiment Experimental Use Dispersion->Experiment Use in Protocol Waste_Collection Waste Collection (Sealed Container) Experiment->Waste_Collection Collect All Waste Waste_Storage Hazardous Waste Storage Area Waste_Collection->Waste_Storage Waste_Disposal EH&S Pickup Waste_Storage->Waste_Disposal

Caption: Workflow for safe handling of this compound from receipt to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.